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  • Product: N-Cbz-a-(methylamino)-benzeneacetic acid

Core Science & Biosynthesis

Foundational

N-Cbz-a-(methylamino)-benzeneacetic acid mechanism of action

The following technical guide details the mechanism of action, chemical utility, and biological applications of N-Cbz-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-N-methyl-phenylglycine ). This guide is struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and biological applications of N-Cbz-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-N-methyl-phenylglycine ).

This guide is structured for researchers and drug development professionals, focusing on its role as a critical peptidomimetic scaffold used to engineer metabolic stability and conformational constraints in bioactive molecules.[1]

Executive Summary

N-Cbz-α-(methylamino)-benzeneacetic acid (CAS: 93818-40-7) is a specialized non-proteinogenic amino acid derivative. It combines three structural features that define its mechanism of action in drug design:

  • 
    -Phenyl Ring:  Provides steric bulk and 
    
    
    
    -
    
    
    interaction potential, mimicking Phenylalanine but with restricted rotation.
  • N-Methylation: Eliminates a hydrogen bond donor and introduces steric hindrance, enhancing metabolic stability against proteases and improving membrane permeability.[1]

  • N-Cbz (Carbobenzyloxy) Protection: A carbamate protecting group that stabilizes the amine during synthesis and prevents racemization, while also serving as a hydrophobic cap in certain protease inhibitor designs.

Primarily, this compound functions as a pharmacophore building block . Its "Mechanism of Action" is realized when it is incorporated into peptide drugs or small molecule inhibitors, where it acts as a conformational lock or a glutamate receptor antagonist motif .

Chemical & Structural Mechanism of Action

The utility of N-Cbz-N-methyl-phenylglycine lies in its ability to alter the physicochemical properties of the target molecule.

Conformational Constraint (The "Lock" Mechanism)

Unlike standard amino acids (e.g., Phenylalanine), the


-phenylglycine core places the aromatic ring directly on the 

-carbon.
  • Steric Clash: The proximity of the phenyl ring to the peptide backbone creates severe steric clashes (A(1,3) strain) with the N-methyl group.[1]

  • Restricted

    
     and 
    
    
    
    Angles:
    This forces the peptide backbone into specific, rigid conformations. In drug design, this "locks" the molecule into its bioactive conformation, reducing the entropic penalty of binding to a receptor.
  • Cis/Trans Isomerization: The N-methylation allows the amide bond to populate both cis and trans isomers (unlike standard amides which are predominantly trans). This is critical for binding to targets like Cyclophilins or specific GPCR pockets .

Metabolic Stability (The "Shield" Mechanism)

Proteolytic enzymes (proteases) typically require:

  • An accessible peptide bond.

  • A hydrogen bond donor (NH) for the catalytic triad to recognize the substrate. Mechanism: N-methylation removes the NH donor and sterically blocks the approach of the protease.[1] Incorporating this residue into a peptide sequence (e.g., at the P2 or P3 position) renders the adjacent bonds resistant to hydrolysis, significantly extending the in vivo half-life of the drug.

Biological Mechanism of Action: Target Interactions

When deprotected or utilized as a structural motif, the N-methyl-phenylglycine core targets specific signaling pathways.

Metabotropic Glutamate Receptor (mGluR) Antagonism

Phenylglycine derivatives are the structural basis for a major class of mGluR antagonists (e.g., MCPG, 4-CPG).

  • Target: Group I mGluRs (mGluR1 and mGluR5).

  • Mechanism: The phenylglycine moiety mimics Glutamate but the bulky phenyl ring prevents the receptor from closing into the active "Clam-shell" conformation required for activation.

  • N-Methylation Effect: N-methylation modifies the binding affinity and selectivity, often favoring mGluR1 over mGluR5, and improves blood-brain barrier (BBB) penetration.

Calpain and Cathepsin Inhibition

The N-Cbz-protected form itself mimics the N-terminal cap of peptide-based protease inhibitors.

  • Target: Calpains (Calcium-dependent cysteine proteases).[1]

  • Mechanism: The Cbz group occupies the S2 or S3 hydrophobic pocket of the enzyme. The rigid N-methyl-phenylglycine core positions the "warhead" (e.g., an aldehyde or ketone downstream) precisely against the active site cysteine, leading to irreversible or reversible inhibition.

Signaling Pathways (Visualization)

The following diagram illustrates the Group I mGluR Signaling Pathway , which is the primary biological system modulated by phenylglycine-based ligands.

mGluR_Pathway Ligand Phenylglycine Derivative (Antagonist) mGluR mGluR1 / mGluR5 (GPCR) Ligand->mGluR Blocks (Competitive) Glutamate Glutamate (Agonist) Glutamate->mGluR Activates Gq Gq/11 Protein mGluR->Gq Couples PLC PLC-β (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Response Excitotoxicity / Synaptic Plasticity PKC->Response

Caption: Mechanism of mGluR antagonism by phenylglycine derivatives. The ligand blocks Glutamate binding, preventing the Gq-mediated calcium cascade.

Experimental Protocols

Protocol: Coupling of N-Cbz-N-methyl-phenylglycine (Solid Phase)

Due to steric hindrance from the N-methyl and


-phenyl groups, standard coupling (EDC/NHS) often fails. This protocol uses HATU , a high-efficiency coupling reagent.

Materials:

  • Resin: Rink Amide MBHA resin (0.5 mmol/g)

  • Amino Acid: N-Cbz-N-methyl-phenylglycine (3 eq)

  • Coupling Agent: HATU (2.9 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (6 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of resin in DCM for 20 mins, then wash with DMF (3x).

  • Deprotection (if applicable): Remove Fmoc from previous residue using 20% Piperidine/DMF (2 x 10 mins). Wash with DMF (5x).

  • Activation:

    • Dissolve N-Cbz-N-methyl-phenylglycine (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6 eq) immediately before adding to resin. The solution should turn yellow.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization.

  • Coupling: Add the activated mixture to the resin. Shake at Room Temperature for 2 to 4 hours . (Standard AA takes 45 mins; this hindered AA requires longer).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple using PyAOP/HOAt.

  • Washing: Drain and wash with DMF (3x), DCM (3x).

Protocol: mGluR Functional Assay (Calcium Mobilization)

To validate the biological activity of the derived ligand.

Materials:

  • Cell Line: HEK293 cells stably expressing mGluR1 or mGluR5.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Glutamate (10 µM).

Methodology:

  • Seeding: Plate cells in 96-well black plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES) for 45 mins at 37°C.

  • Baseline Measurement: Measure fluorescence (Ex 490nm / Em 525nm) for 10 seconds to establish baseline.

  • Antagonist Addition: Add the N-methyl-phenylglycine derivative (serial dilutions). Incubate for 5 mins.

  • Agonist Challenge: Inject Glutamate (EC80 concentration).

  • Data Acquisition: Continuously record fluorescence for 60 seconds.

  • Analysis: Calculate IC50 based on the reduction of the Glutamate-induced Calcium peak.

Quantitative Data Summary

The following table summarizes the impact of N-methylation and Phenylglycine substitution on pharmacological parameters.

ParameterStandard Amino Acid (Phe)Phenylglycine (Phg)N-Me-PhenylglycineImpact on Drug Design
Conformational Freedom High (Flexible)Medium (Restricted

1)
Very Low (Locked) Increases target affinity (lower entropy cost).
Proteolytic Stability Low (Minutes)ModerateHigh (Hours) Critical for oral bioavailability.
Membrane Permeability Low (Polar amide)LowHigh Removes H-bond donor; improves BBB crossing.
mGluR Activity NoneAntagonist (µM range)Antagonist (Enhanced) Basis for neuroprotective drug design.

References

  • Doherty, A. M., et al. (1993). Design and synthesis of potent, non-peptide angiotensin II receptor antagonists. Journal of Medicinal Chemistry. (Contextual reference for phenylglycine scaffolds in receptor antagonism).
  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology. (Foundational text for mGluR antagonism mechanisms).

Sources

Exploratory

Solubility Profiling and Physicochemical Characterization of N-Cbz-N-Methyl-Phenylglycine (Z-N-Me-Phg-OH)

Executive Summary N-Cbz-α-(methylamino)-benzeneacetic acid (commonly abbreviated as Z-N-Me-Phg-OH ) is a specialized, lipophilic amino acid derivative used primarily in the synthesis of N-methylated peptides and peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cbz-α-(methylamino)-benzeneacetic acid (commonly abbreviated as Z-N-Me-Phg-OH ) is a specialized, lipophilic amino acid derivative used primarily in the synthesis of N-methylated peptides and peptidomimetics (e.g., cyclosporine analogs). Structurally, it combines a hydrophobic phenylglycine backbone with an N-methyl group and a benzyloxycarbonyl (Cbz/Z) protecting group.

This guide details the solubility profile, dissolution protocols, and purification strategies for Z-N-Me-Phg-OH. The presence of the N-methyl group significantly alters its physicochemical behavior compared to Z-Phg-OH, reducing intermolecular hydrogen bonding and enhancing solubility in polar aprotic solvents while complicating NMR analysis due to cis/trans rotamerism.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 2-[benzyl(methyl)amino]-2-phenylacetic acid (protected form)
Common Name Z-N-Me-Phg-OH; N-Cbz-N-methyl-L-phenylglycine
CAS Number 146621-89-8 (R-isomer); 53990-33-3 (Unmethylated parent ref)
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight ~299.32 g/mol
Functional Groups Carboxylic Acid (Hydrophilic/Acidic), Cbz Group (Lipophilic), Phenyl Ring (Lipophilic), Tertiary Amide (N-Methyl).[1][2][3][4]
Mechanistic Solubility Insight

The solubility of Z-N-Me-Phg-OH is governed by three competing structural factors:

  • The Hydrophobic Core: The phenyl ring and the benzyl group of the Cbz moiety create a high logP (partition coefficient), making the molecule insoluble in water but highly soluble in organic solvents.

  • The N-Methyl Effect: Unlike standard amino acids, the N-methyl group removes the amide proton (

    
    ), preventing the formation of intermolecular hydrogen bond networks (beta-sheets). This increases  solubility in organic solvents (DCM, DMF) compared to its non-methylated counterpart (Z-Phg-OH).
    
  • The Carboxyl Head: The free carboxylic acid allows for pH-dependent solubility. It can be deprotonated by weak bases (NaHCO₃), rendering the molecule water-soluble as a carboxylate salt.

Solubility Profile Matrix

The following data categorizes solvent compatibility for synthesis and purification.

Solvent ClassSpecific SolventSolubility GradeEst. Conc. (mg/mL)Application Context
Polar Aprotic DMF (Dimethylformamide)High > 100Primary solvent for peptide coupling reactions.[5]
DMSO (Dimethyl sulfoxide)High > 100Stock solutions; biological assays.
NMP (N-Methyl-2-pyrrolidone)High > 80Alternative to DMF for difficult sequences.[5]
Chlorinated DCM (Dichloromethane)Good 20 - 50Used for resin swelling; standard solvent for liquid-phase workup.
Alcohols Methanol / Ethanol Moderate 10 - 30Used in recrystallization or transfer; avoid for coupling (esterification risk).
Ethers THF (Tetrahydrofuran)Good 30 - 60Useful for reactions requiring non-nucleophilic media.
Diethyl Ether Low < 5Used as a precipitant to crash out the product.
Aqueous Water (Neutral pH) Insoluble < 0.1The molecule is hydrophobic.
Water (Basic pH > 8) High > 50Soluble as a salt (using NaHCO₃ or Na₂CO₃).
Hydrocarbons Hexanes / Heptane Insoluble < 1Anti-solvent used for recrystallization.

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

SolubilityLogic Start Z-N-Me-Phg-OH Solid Goal Desired Application? Start->Goal Coupling Peptide Coupling Goal->Coupling Synthesis Purification Purification / Workup Goal->Purification Cleanup Analysis Analysis (HPLC/NMR) Goal->Analysis QC DMF Dissolve in DMF/NMP (High Solubility) Coupling->DMF Standard DCM Dissolve in DCM (Moderate Solubility) Purification->DCM Organic Phase Base Dissolve in 5% NaHCO3 (Forms Salt) Purification->Base Aq. Extraction DMSO Dissolve in DMSO-d6 (Prevents Aggregation) Analysis->DMSO NMR Wash with Ether\n(Remove Impurities) Wash with Ether (Remove Impurities) Base->Wash with Ether\n(Remove Impurities) Acidify (pH 2)\nExtract w/ EtOAc Acidify (pH 2) Extract w/ EtOAc Wash with Ether\n(Remove Impurities)->Acidify (pH 2)\nExtract w/ EtOAc

Figure 1: Solvent selection logic based on experimental intent (Coupling vs. Purification).

Experimental Protocols

Protocol A: Dissolution for Solid Phase Peptide Synthesis (SPPS)

Context: Preparing a 0.2 M solution for coupling to a resin-bound peptide.

  • Calculation: Calculate the required mass of Z-N-Me-Phg-OH.

    • Example: For 1 mmol scale, use 3-5 equivalents (approx. 900 mg - 1.5 g).

  • Solvent Choice: Use DMF (anhydrous).

    • Note: Do not use DCM alone for coupling N-methyl amino acids; reaction kinetics are slower, and solubility may be insufficient for high concentrations.

  • Step-by-Step:

    • Weigh the Z-N-Me-Phg-OH into a dry scintillation vial.

    • Add DMF to achieve a concentration of 0.2 M to 0.5 M .

    • Vortex for 30 seconds. The solution should be clear and colorless.

    • Activator Addition: Add HATU/HOAt directly to this solution immediately before adding to the resin.

    • Critical Check: If the solution appears cloudy, add a small volume of NMP (N-Methyl-2-pyrrolidone) to assist solvation.

Protocol B: Acid-Base Extraction (Purification)

Context: Recovering Z-N-Me-Phg-OH from a crude reaction mixture or removing non-acidic impurities.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Basic Extraction:

    • Transfer to a separatory funnel.

    • Extract 3 times with 5% NaHCO₃ (aq) .

    • Mechanism:[6][7] The Z-N-Me-Phg-OH converts to its sodium salt (Z-N-Me-Phg-O⁻ Na⁺) and moves to the aqueous layer. Impurities remain in the organic layer.

  • Separation: Keep the aqueous layer. Discard the organic layer (or save for checking non-acidic byproducts).

  • Acidification:

    • Cool the aqueous layer on ice.

    • Slowly add 1N HCl until pH reaches ~2-3 (check with pH paper). The solution will turn cloudy as the free acid precipitates or oils out.

  • Re-Extraction:

    • Extract the acidic aqueous mixture 3 times with fresh EtOAc or DCM .

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield purified Z-N-Me-Phg-OH.

Technical Considerations & Troubleshooting

Cis/Trans Isomerism (Rotamers)

N-methylated amino acids, including Z-N-Me-Phg-OH, exhibit cis/trans isomerism around the tertiary amide bond (the N-Cbz bond).

  • Observation: In NMR (

    
    H or 
    
    
    
    C) and HPLC, you may see split peaks or broad signals. This is not necessarily an impurity.
  • Validation: Run NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce, they are rotamers, not impurities.

Racemization Risk

Phenylglycine derivatives are highly prone to racemization due to the acidity of the alpha-proton (benzylic position).

  • Risk Factor: Strong bases or prolonged activation times.

  • Mitigation: Use collidine or TMP (2,4,6-trimethylpyridine) as the base during coupling instead of DIPEA to minimize proton abstraction.

Visualization: Purification Workflow

PurificationFlow Crude Crude Mixture (in EtOAc) Extract Extract w/ NaHCO3 Crude->Extract OrgLayer Organic Layer (Discard Impurities) Extract->OrgLayer Non-acidic Impurities AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Product as Carboxylate Acidify Acidify to pH 2 (1N HCl) AqLayer->Acidify FinalExt Extract into EtOAc & Evaporate Acidify->FinalExt Product Pure Z-N-Me-Phg-OH FinalExt->Product

Figure 2: Acid-Base extraction workflow for purification of Z-N-Me-Phg-OH.

References

  • PubChem. (2025).[8][9][10] Z-Phg-OH (Non-methylated Parent) Physicochemical Properties. National Library of Medicine. [Link]

  • Biotage. (2023). Choosing the Right Solvent for Hydrophobic Peptides.[11][12] Biotage Blog. [Link]

Sources

Foundational

Therapeutic Frontiers of Substituted Phenylacetic Acids: From Metabolic Scavengers to Epigenetic Modulators

Topic: Potential Therapeutic Applications of Substituted Phenylacetic Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The phenylacetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Substituted Phenylacetic Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The phenylacetic acid (PAA) scaffold represents a "privileged structure" in medicinal chemistry, characterized by a phenyl ring attached to an acetic acid side chain. While historically anchored by the success of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, the therapeutic utility of substituted PAAs has expanded significantly. This guide analyzes the technical mechanisms driving their efficacy across three distinct domains: metabolic regulation (ammonia scavenging), inflammation control (COX inhibition), and oncology (histone deacetylase inhibition and apoptotic induction).

The Chemical Scaffold: Structure-Activity Relationship (SAR)

The pharmacophore of PAA derivatives hinges on the acidity of the carboxyl group and the steric/electronic nature of ring substitutions.

The Diclofenac Paradigm

In NSAIDs, the PAA moiety is often linked to a secondary amine (anilinophenylacetic acids).

  • Alpha-Carbon: Substitution here (e.g., methyl group in ibuprofen-like profens) introduces chirality and alters COX selectivity, but in pure PAAs like diclofenac, the methylene bridge remains unsubstituted to maintain rotational freedom for binding COX active sites.

  • Ortho-Positioning: Substituents at the ortho positions of the phenyl ring (e.g., chlorines in diclofenac) force the two aromatic rings out of coplanarity. This "twisted" conformation is critical for fitting into the hydrophobic channel of Cyclooxygenase-2 (COX-2).

SAR Visualization

The following diagram illustrates the functional zones of the PAA scaffold based on current medicinal chemistry data.

PAA_SAR Core Phenylacetic Acid (PAA) Core Carboxyl Carboxyl Group (-COOH) Essential for ionic binding to Arg-120 in COX enzymes Core->Carboxyl AlphaC Alpha-Carbon (CH2) Substitutions (e.g., -CH3) increase COX-2 selectivity but may reduce potency Core->AlphaC Ring Phenyl Ring Substitutions Core->Ring Ortho Ortho (2,6-position) Steric bulk (Cl, F) forces non-coplanar conformation (Critical for NSAID potency) Ring->Ortho Para Para (4-position) Lipophilic groups enhance membrane permeability Ring->Para

Caption: SAR map of Phenylacetic Acid derivatives highlighting functional zones for drug design.

Metabolic Regulation: Ammonia Scavenging

Sodium Phenylacetate (NaPA) is a standard of care for Urea Cycle Disorders (UCDs).[2] Its mechanism is a prime example of "metabolic engineering" where a drug substrate forces a pathway deviation to bypass a genetic defect.

Mechanism of Action

In patients with UCDs, the body cannot convert nitrogenous waste (ammonia) into urea. NaPA acts as a prodrug.

  • Activation: NaPA is activated to phenylacetyl-CoA.

  • Conjugation: Phenylacetyl-CoA reacts with glutamine (via the enzyme glutamine N-acyltransferase) to form phenylacetylglutamine (PAGN) .

  • Excretion: Unlike ammonia, PAGN is biologically inert and rapidly excreted by the kidneys.

  • Net Result: Removal of 2 moles of nitrogen per mole of PAGN excreted.

Urea_Bypass Ammonia Excess Ammonia (NH3) Glutamine Glutamine (Nitrogen Carrier) Ammonia->Glutamine Glutamine Synthetase Enzyme Glutamine N-acyltransferase Glutamine->Enzyme NaPA Sodium Phenylacetate (Therapeutic Agent) PACoA Phenylacetyl-CoA NaPA->PACoA Activation PACoA->Enzyme PAGN Phenylacetylglutamine (PAGN) Enzyme->PAGN Conjugation Urine Renal Excretion (Waste Removal) PAGN->Urine Bypasses Urea Cycle

Caption: The metabolic bypass pathway utilized by Sodium Phenylacetate to scavenge ammonia.

Oncology: Epigenetic Modulation & Apoptosis

Substituted PAAs are emerging as potent anticancer agents, distinct from their anti-inflammatory role.

Histone Deacetylase (HDAC) Inhibition

Phenylacetate and its analog, phenylbutyrate, function as pan-HDAC inhibitors.

  • Mechanism: They inhibit the removal of acetyl groups from histone lysine residues. This results in hyperacetylation of histones H3 and H4.

  • Consequence: Chromatin structure relaxes, reactivating silenced tumor suppressor genes (e.g., p21/WAF1), leading to cell cycle arrest (G1 phase) and differentiation.

Estrogen Receptor Modulation

Recent studies indicate that para-substituted phenylacetic acid halides (specifically Bromine and Chlorine substitutions) inhibit the proliferation of ER-positive breast cancer cells (MCF-7).

  • Data Insight: The order of antiproliferative activity is Br > Cl > F. Unsubstituted or nitro-substituted derivatives showed negligible activity, suggesting that lipophilicity and halogen bonding capabilities at the para position are vital for receptor affinity.

Experimental Protocols

The following protocols are synthesized from standard industry practices for evaluating PAA derivatives.

Protocol A: Synthesis of Phenylacetic Acid Derivatives via Benzyl Cyanide Hydrolysis

Rationale: This method is preferred for its scalability and high yield when starting from benzyl halides.

Reagents: Substituted benzyl cyanide, Sulfuric acid (H2SO4), Glacial acetic acid, Water.

  • Setup: Equip a 500mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Mixing: Dissolve 0.1 mol of the specific substituted benzyl cyanide in 20 mL of glacial acetic acid.

  • Acidification: Slowly add 20 mL of concentrated H2SO4 and 20 mL of water. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 6 hours.

  • Precipitation: Pour the cooled reaction mixture into 200 mL of ice-cold water. The substituted phenylacetic acid should precipitate as a solid.

  • Purification: Filter the precipitate and recrystallize from hot water or ethanol/water mix to achieve >98% purity.

Protocol B: In Vitro COX-2 Inhibition Assay

Rationale: To determine the anti-inflammatory potential and selectivity of the synthesized derivative.

Materials: Recombinant human COX-2 enzyme, Arachidonic acid (substrate), Colorimetric peroxidase substrate (e.g., TMPD), 96-well microplate.

  • Enzyme Preparation: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Inhibitor Incubation: Add 10 µL of the test PAA derivative (dissolved in DMSO) to the wells at varying concentrations (0.1 µM – 100 µM). Incubate for 10 minutes at 25°C.

  • Substrate Addition: Add 10 µL of Arachidonic acid (100 µM final conc.) and TMPD.

  • Reaction: The COX-2 enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2. This reduction oxidizes TMPD, causing a color change (blue).

  • Measurement: Monitor absorbance at 590 nm using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot dose-response curves to determine IC50.
    

Comparative Data Summary

Derivative ClassPrimary TargetKey SubstitutionTherapeutic Outcome
Sodium Phenylacetate Glutamine N-acyltransferaseNone (Salt form)Ammonia scavenging (Urea Cycle Disorders)
Diclofenac COX-1 / COX-22,6-dichloro (Ortho)Potent anti-inflammatory & analgesic
4-Bromo-PAA Estrogen Receptor (ER)4-bromo (Para)Antiproliferative in ER+ Breast Cancer
Phenylbutyrate HDAC EnzymesEthyl chain extensionTumor suppressor gene reactivation

References

  • Vertex AI Search (Patsnap). Mechanism of Sodium Phenylacetate in Urea Cycle Disorders. 2

  • National Institutes of Health (PubChem). Sodium Phenylacetate: Compound Summary and Mechanism. 3

  • ResearchGate. Structure-Toxicity and Structure-Activity Relationship of 2-Phenylaminophenylacetic Acid Derived Compounds. 4

  • PubMed. Phenylacetic acid halides inhibit estrogen receptor (ER)-positive MCF-7 cells. 5

  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. 6

Sources

Exploratory

N-Cbz-α-(methylamino)-benzeneacetic Acid: A Strategic Chiral Building Block for Peptidomimetics and Drug Discovery

[1] Executive Summary In the landscape of modern drug discovery, N-Cbz-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-N-methyl-phenylglycine ) represents a high-value chiral building block.[1] It bridges the gap...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern drug discovery, N-Cbz-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-N-methyl-phenylglycine ) represents a high-value chiral building block.[1] It bridges the gap between simple amino acids and complex peptidomimetics.[1] Its structural core—an N-methylated phenylglycine scaffold protected by a benzyloxycarbonyl (Cbz or Z) group—offers two critical advantages: conformational constraint and metabolic stability .[1]

This guide provides a technical deep-dive into the synthesis, application, and quality control of this compound.[1] Unlike standard proteogenic amino acids, the N-methyl/phenyl combination introduces significant steric hindrance and rotameric complexity.[1] This document details the specific protocols required to handle these challenges, ensuring high enantiomeric purity and efficient coupling in downstream synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (2R)-2-[benzyl(methyl)carbamoyl]-2-phenylacetic acid
Common Name N-Cbz-N-methyl-phenylglycine; N-Cbz-α-(methylamino)-benzeneacetic acid
CAS Number 146621-89-8 (R-isomer) / Generic: 113559-02-9
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Chirality Available as (R) or (S) enantiomers
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Stability Stable under standard conditions; Cbz group cleaved by H₂/Pd or HBr/AcOH

Synthesis & Manufacturing Strategies

The synthesis of N-Cbz-N-methyl-phenylglycine is non-trivial due to the steric bulk of the phenyl ring adjacent to the amine.[1] Two primary routes are employed in research and scale-up settings.[1][2]

Route A: Direct Protection (Schotten-Baumann)

Best for: Large-scale preparation when N-methyl-phenylglycine is available.[1] This method involves the reaction of N-methyl-phenylglycine with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.[1][2] It is cost-effective but requires careful pH control to prevent hydrolysis of the Cbz-Cl reagent.[1]

Route B: "Freidinger" Methylation

Best for: Accessing the compound from readily available N-Cbz-phenylglycine.[1] This route utilizes the "Freidinger method" (MeI/NaH) to methylate the nitrogen of an already protected amino acid. While effective, it requires anhydrous conditions and careful handling of sodium hydride.[1]

Visualization: Synthesis Pathways

The following diagram outlines the decision logic and chemical flow for both synthesis routes.

SynthesisRoutes Start_Phg Phenylglycine (Phg) Step_RedAmin Reductive Amination (HCHO / H2) Start_Phg->Step_RedAmin Route A Step_CbzProt_B Cbz Protection (Cbz-Cl / NaOH) Start_Phg->Step_CbzProt_B Route B Inter_NMePhg N-Methyl-Phg Step_RedAmin->Inter_NMePhg Step_CbzProt Cbz Protection (Cbz-Cl / NaOH) Inter_NMePhg->Step_CbzProt Product N-Cbz-N-Me-Phg (Target) Step_CbzProt->Product Inter_CbzPhg N-Cbz-Phg Step_CbzProt_B->Inter_CbzPhg Step_Methylation Freidinger Methylation (MeI / NaH / THF) Inter_CbzPhg->Step_Methylation Step_Methylation->Product

Caption: Comparison of Direct Protection (Route A) vs. Freidinger Methylation (Route B) for target synthesis.

Technical Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions (Route A)

This protocol is self-validating through pH monitoring and TLC checkpoints.[1]

Reagents:

  • N-methyl-phenylglycine (1.0 eq)[1][2]

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)[1]

  • Sodium Hydroxide (NaOH) (2.5 eq)[1]

  • Solvent: Water/Dioxane (1:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve N-methyl-phenylglycine in the Water/Dioxane mixture. Cool to 0°C in an ice bath.

  • Basification: Add 1.0 eq of NaOH to deprotonate the carboxylic acid. Ensure solution is homogeneous.

  • Acylation (Critical Step): Simultaneously add Cbz-Cl (dropwise) and the remaining NaOH (dropwise) over 30 minutes.

    • Self-Validation Check: Monitor pH continuously.[1] Maintain pH between 9 and 10. If pH drops below 8, Cbz-Cl hydrolysis accelerates, and yield drops.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Checkpoint: TLC (MeOH/DCM 1:9).[1] Starting material (ninhydrin active) should disappear.[1]

  • Work-up:

    • Wash the basic aqueous layer with Diethyl Ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol.[1]

    • Acidify the aqueous layer carefully with 2N HCl to pH 2.[1] The product will precipitate or oil out.[1]

    • Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Protocol 2: Peptide Coupling with N-Cbz-N-Me-Phg

Coupling N-methylated amino acids is difficult due to steric hindrance.[1] Standard EDC/HOBt often fails.

Recommended System: HATU / HOAt / DIPEA[1]

  • Activation: Dissolve N-Cbz-N-Me-Phg (1.2 eq) and HATU (1.2 eq) in dry DMF. Add HOAt (1.2 eq) and DIPEA (2.5 eq).[1]

    • Note: The solution should turn yellow (HOAt activation).[1] Stir for 5 minutes before adding the amine component.

  • Coupling: Add the resin-bound amine or free amine (1.0 eq).[1]

  • Duration: React for 2–4 hours. Double coupling is often required for N-methylated residues.[1]

  • Validation: Chloranil test is required for secondary amines (Kaiser test is for primary amines and will be negative for N-methyl amines).[1]

Applications in Drug Discovery[1][6][7][8][9][10]

The incorporation of N-Cbz-N-methyl-phenylglycine into peptide backbones serves specific medicinal chemistry goals:

  • Conformational Constraint: The N-methyl group restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into specific turns (often
    
    
    -turns).[1]
  • Proteolytic Stability: The absence of an amide proton (NH) prevents hydrogen bonding in the active site of many proteases, significantly extending plasma half-life.[1]

  • Membrane Permeability: N-methylation reduces the overall polarity (desolvation energy) of the peptide bond, facilitating passive transport across cell membranes.[1]

Visualization: Peptidomimetic Design Cycle

This diagram illustrates how this building block integrates into the iterative drug design process.

DrugDesign Target Therapeutic Target (GPCR / Enzyme) Lead Native Peptide Lead (Unstable, Low Potency) Target->Lead Strategy Optimization Strategy: N-Methylation Scan Lead->Strategy Synthesis Synthesis using N-Cbz-N-Me-Phg Strategy->Synthesis Incorporate Building Block Testing Bioassay & ADME Profiling Synthesis->Testing Testing->Strategy Failure (Iterate) Result Optimized Analog: High Stability, High Potency Testing->Result Success

Caption: Workflow for utilizing N-Cbz-N-Me-Phg in peptidomimetic optimization.

Quality Control & Analytical Validation

Ensuring the integrity of this chiral building block is paramount. N-methylated carbamates exhibit rotamerism , which can confuse standard NMR analysis.[1]

NMR Spectroscopy (Rotamer Warning)
  • Observation: In ¹H NMR (CDCl₃), the N-methyl peak often appears as two distinct singlets (approx. 2.8 ppm and 2.9 ppm) in a 3:1 or 4:1 ratio.[1]

  • Validation: This is not an impurity. It arises from the restricted rotation around the N-CO bond (cis/trans carbamate rotamers).[1]

  • Protocol: To coalesce the peaks and simplify the spectrum, run the NMR at elevated temperature (e.g., 50°C in DMSO-d₆).

Chiral HPLC Method

To verify enantiomeric excess (ee > 99%):

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    

References

  • BenchChem. (2025).[1][3] Synthesis of N-Cbz-N-methyl-phenylglycine. Retrieved from [1]

  • Doyle, A. G., et al. (2016).[1][4] New Reaction Turns Feedstock Chemical Into Versatile, Chiral Building Block.[1][4] Princeton University Department of Chemistry.[1][4] Retrieved from [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 327550, Benzeneacetic acid, alpha-amino-.[1][5] Retrieved from [1][5]

  • Organic Syntheses. (2011). N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester.[1][6] Organic Syntheses, Coll. Vol. 10. Retrieved from [1]

  • Chemical Abstracts Service (CAS). (2026).[1] Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride.[1] CAS Common Chemistry.[1] Retrieved from [1]

Sources

Foundational

Sourcing and Validation of N-Cbz-N-Methyl-Phenylglycine Derivatives

A Technical Guide for Drug Development and Peptide Chemistry Executive Summary & Chemical Identity[1][2] N-Cbz-α-(methylamino)-benzeneacetic acid , commonly known as N-Cbz-N-methyl-phenylglycine , is a specialized chiral...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Peptide Chemistry

Executive Summary & Chemical Identity[1][2]

N-Cbz-α-(methylamino)-benzeneacetic acid , commonly known as N-Cbz-N-methyl-phenylglycine , is a specialized chiral building block used primarily in the synthesis of peptidomimetics and N-methylated peptide therapeutics.[] The N-methylation of peptide backbones is a critical strategy in modern drug design to improve metabolic stability (protease resistance) and membrane permeability.[]

Unlike common amino acids, this molecule presents unique challenges in sourcing and analysis due to rotameric complexity in NMR and steric hindrance during coupling.[] This guide provides a self-validating framework for sourcing, analyzing, and utilizing this compound.

Chemical Specifications
FeatureSpecification
IUPAC Name 2-(N-benzyloxycarbonyl-N-methylamino)-2-phenylacetic acid
Common Name N-Cbz-N-Methyl-Phenylglycine (N-Cbz-N-Me-Phg-OH)
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Key CAS Numbers (R)-Isomer: 146621-89-8 (S)-Isomer: 1219802-38-6 (Verify with supplier) Racemic: Custom synthesis often required
Solubility Soluble in DMSO, DMF, Methanol, DCM.[][2][3][4][5][6] Insoluble in water.[]

Sourcing Strategy: The Tiered Supplier Model

Do not treat this chemical as a commodity. Its purity varies significantly based on the synthesis route (e.g., reductive amination vs. direct alkylation). Use this decision matrix to select the appropriate supplier tier.

Diagram 1: Supplier Selection Logic

SourcingLogic Start Determine Requirement Scale Scale Needed? Start->Scale Chirality Stereochemistry Critical? Scale->Chirality > 100g (Process) Catalog Tier 1: Catalog Suppliers (Sigma, Enamine, Combi-Blocks) Speed > Cost Scale->Catalog < 10g (R&D) Specialist Tier 2: Chiral Specialists (Daicel, PepTech, Chem-Impex) Purity > Speed Chirality->Specialist High ee% Required (>99%) CRO Tier 3: Custom Synthesis (WuXi, PharmBlock) Cost > Speed (Bulk) Chirality->CRO Racemic / Cost Sensitive QC_Check Proceed to Validation (Section 3) Catalog->QC_Check Mandatory In-House QC Specialist->QC_Check CRO->QC_Check

Caption: Decision tree for selecting suppliers based on scale and stereochemical requirements.

Recommended Supplier Categories
  • High-Fidelity Research (Tier 1): For GLP tox studies or late-stage lead optimization, prioritize suppliers who provide Chiral HPLC traces in the CoA.[]

    • Examples: Chem-Impex, Enamine, Combi-Blocks.[]

  • Bulk Manufacturing (Tier 2): For kg-scale, engage CROs with specific experience in N-methyl amino acid synthesis , as the reductive amination step can generate difficult-to-remove over-methylated impurities.[]

    • Examples: WuXi AppTec, PharmBlock.[]

Quality Control & Validation Protocols

This is the most critical section. N-Cbz-N-methyl-phenylglycine exhibits "fake" impurities in NMR due to rotamers.

The Rotamer Trap (Expert Insight)

Due to the N-methyl group and the carbamate (Cbz) functionality, the N-C(O) bond has restricted rotation. This results in the presence of cis and trans conformers (rotamers) that relax slowly on the NMR time scale at room temperature.

  • Symptom: The 1H-NMR spectrum appears to have "double peaks" (e.g., two singlets for the N-methyl group, split aromatic signals), often in a 60:40 or 70:30 ratio.[]

  • False Positive: Inexperienced chemists often reject this material as "impure" (containing unreacted starting material).[]

  • Validation: Run the NMR at elevated temperature (80°C - 100°C in DMSO-d6). The peaks will coalesce into single sharp signals if the material is pure.[]

Protocol 1: Self-Validating NMR Analysis
  • Solvent: Dissolve 10mg sample in 0.6mL DMSO-d6.

  • Acquisition 1 (25°C): Record standard proton spectrum. Note the split N-Me peak (approx.[] 2.8 - 3.0 ppm).[]

  • Acquisition 2 (90°C): Heat the probe to 363K. Allow 5 mins for equilibration. Record spectrum.

  • Criteria: If peaks coalesce into single singlets, the material is chemically pure. If extra peaks remain, they are genuine impurities (likely solvent or starting amine).[]

Protocol 2: Chiral HPLC Method

Standard C18 columns cannot separate enantiomers of this molecule.[] Use Polysaccharide-based stationary phases.[]

ParameterCondition
Column Daicel Chiralpak IA or IC (Immobilized phases preferred for solubility)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.[]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl ring absorption)
Success Criteria Enantiomeric Excess (ee) > 98.5% for pharmaceutical use.[]
Diagram 2: QC Workflow

QC_Workflow Receipt Material Receipt Visual Visual Inspection (White/Off-white Powder) Receipt->Visual NMR_RT 1H-NMR (25°C) Observe Split Peaks Visual->NMR_RT NMR_HighT 1H-NMR (90°C) Check Coalescence NMR_RT->NMR_HighT Rotamers Present HPLC Chiral HPLC (Chiralpak IA/IC) NMR_HighT->HPLC Chemically Pure Release Release for Synthesis HPLC->Release ee > 98%

Caption: Validation workflow emphasizing the high-temperature NMR step to resolve rotamers.

Handling & Synthetic Applications[1][8][9]

Storage & Stability[1][3][8]
  • Hygroscopicity: Moderately hygroscopic.[] Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Shelf Life: Stable for >2 years if kept dry.[] The Cbz group is robust against mild acid/base but sensitive to hydrogenolysis.[]

Deprotection Guide

Removing the Cbz group to yield the free N-methyl amine requires specific conditions to avoid poisoning the catalyst.[]

  • Hydrogenolysis (Standard):

    • Reagents: H2 (1 atm), 10% Pd/C, Methanol.[]

    • Note: N-methyl amines can bind strongly to Pd.[] If reaction is slow, add 1.0 eq of HCl or AcOH to protonate the amine as it forms.[]

  • Acidolysis (Alternative):

    • Reagents: HBr in Acetic Acid (33%).[]

    • Use Case: If the molecule contains other reducible groups (e.g., alkenes) that must be preserved.[]

Coupling Advice

Coupling N-methylated amino acids is difficult due to steric hindrance.[]

  • Recommended Reagents: HATU or PyBOP with HOAt (or Oxyma) are superior to standard EDC/NHS.[]

  • Reaction Time: Expect longer reaction times (2-4x standard).

  • Monitoring: Use LCMS, as Ninhydrin tests (Kaiser test) are often false-negative for secondary amines.[] Use the Chloranil test for secondary amines.[]

References

  • Chemical Identity & Properties: PubChem.[][7][6][8][9] Benzeneacetic acid, alpha-amino-4-carboxy-2-methyl-, (alphaS)-. National Library of Medicine.[] Available at: [Link]

  • NMR Rotamer Analysis: Nanalysis Corp.[] Using NMR to observe the restricted rotation in amide bonds. Available at: [Link] (General principle verification).[]

  • Chiral Separation Methods: Daicel Corporation.[] Chiral Column Selection Guide for Amino Acid Derivatives. Available at: [Link]

  • Synthesis of N-Aryl/Alkyl Glycines: Beilstein Journal of Organic Chemistry. Synthesis and NMR studies of malonyl-linked glycoconjugates. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-Cbz-α-(methylamino)-benzeneacetic Acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Protected N-Methylated Amino Acid N-Cbz-α-(methylamino)-benzeneacetic acid, a derivative of phenylglycine, is a specialized yet highly valuable building block for synthetic chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Protected N-Methylated Amino Acid

N-Cbz-α-(methylamino)-benzeneacetic acid, a derivative of phenylglycine, is a specialized yet highly valuable building block for synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. Its structure incorporates three key features that confer significant strategic advantages in multi-step synthesis:

  • A Phenylglycine Core: This non-proteinogenic amino acid scaffold is found in numerous biologically active compounds and provides a rigid, well-defined stereochemical and conformational element.

  • The N-Methyl Group: The presence of a methyl group on the alpha-amino nitrogen fundamentally alters the character of the resulting molecule. In the context of peptides, N-methylation is a critical strategy to enhance metabolic stability by preventing enzymatic degradation, improve membrane permeability, and modulate the conformational landscape to favor a bioactive conformation.[1]

  • The Carboxybenzyl (Cbz) Protecting Group: The Cbz group provides robust protection for the secondary amine under a wide range of reaction conditions, yet it can be cleanly removed via catalytic hydrogenation.[2] This orthogonality makes it highly compatible with other common protecting groups used in complex molecule synthesis, such as Fmoc and Boc.[3][4]

This guide provides an in-depth look at the applications of N-Cbz-α-(methylamino)-benzeneacetic acid, focusing on its utility in peptide synthesis and the construction of N-heterocyclic scaffolds. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for its successful implementation.

Table 1: Physicochemical Properties of N-Cbz-α-(methylamino)-benzeneacetic acid

PropertyValue
CAS Number 146621-89-8 (for R-enantiomer)
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Appearance White to off-white solid
IUPAC Name (2R)-2-(benzyloxycarbonyl(methyl)amino)-2-phenylacetic acid
Synonyms N-Cbz-(R)-α-(methylamino)-benzeneacetic acid

Application I: Synthesis of N-Methylated Peptides

The incorporation of N-methylated amino acids into peptide chains is a cornerstone of modern peptidomimetic design. However, the secondary amine of N-methylated residues presents a significant steric challenge for amide bond formation, often leading to slow reaction rates and incomplete couplings. The selection of an appropriate coupling reagent is therefore paramount to success.

The Challenge of Steric Hindrance

Standard peptide coupling protocols, often employing carbodiimides like DCC or EDC alone, are frequently inefficient for coupling N-methylated amino acids. The nucleophilicity of the secondary amine is reduced, and the steric bulk of the N-methyl group and the incoming activated carboxylic acid create a crowded transition state. To overcome this, highly efficient coupling reagents, typically of the phosphonium or aminium/uronium salt type, are required.[5] These reagents generate highly reactive acyl-intermediate species that can overcome the steric barrier.

Workflow for Peptide Coupling

The general workflow involves the activation of the carboxylic acid of N-Cbz-α-(methylamino)-benzeneacetic acid, followed by the introduction of the amine component (an amino acid ester or a growing peptide chain).

G cluster_start Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A N-Cbz-α-(methylamino)- benzeneacetic Acid E Dissolve Acid, Coupling Reagent, & Base in Anhydrous Solvent (DMF) A->E B Amine Component (e.g., H-Leu-OMe·HCl) G Add Amine Component B->G C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E F Activate Carboxyl Group (Stir for 5-10 min) E->F F->G H Monitor Reaction (TLC or LC-MS) G->H I Aqueous Work-up (e.g., Dilute with EtOAc, wash with aq. NaHCO₃, brine) H->I J Dry Organic Layer (Na₂SO₄ or MgSO₄) I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L G A N-Cbz-α-(methylamino)- benzeneacetic Acid B Coupling with Bifunctional Partner (e.g., H₂N-R-X) A->B C Linear Intermediate (Cbz-N(Me)-CH(Ph)-CO-NH-R-X) B->C D Deprotection / Activation of X group C->D E Intramolecular Cyclization D->E F N-Heterocyclic Product E->F

Sources

Application

Technical Application Note: High-Purity Chiral Resolution of N-Cbz-N-Methylphenylglycine

This Application Note is designed to serve as a definitive technical guide for the chiral resolution of N-Cbz-α-(methylamino)-benzeneacetic acid (also referred to as N-Cbz-N-methylphenylglycine ).[1] This protocol synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the chiral resolution of N-Cbz-α-(methylamino)-benzeneacetic acid (also referred to as N-Cbz-N-methylphenylglycine ).[1]

This protocol synthesizes established industrial methodologies for N-protected amino acid resolution with specific adaptations required for the N-methylated steric constraints of this molecule.

Executive Summary & Strategic Analysis

The Compound: N-Cbz-N-methylphenylglycine is a critical non-proteinogenic amino acid scaffold.[1] The presence of the N-methyl group introduces significant steric hindrance and eliminates the amide hydrogen, rendering standard enzymatic kinetic resolutions (using acylases) ineffective. Consequently, Chemical Resolution via Diastereomeric Salt Formation is the preferred, scalable methodology.

The Strategy: This protocol utilizes (S)-(-)-1-Phenylethylamine ((S)-MBA) as the resolving agent.[1]

  • Rationale: The structural homology between the phenyl ring of the target acid and the resolving amine facilitates strong

    
     stacking interactions, which are essential for differentiating the diastereomeric salts during crystallization.
    
  • Mechanism: The formation of a diastereomeric salt pair where one salt is significantly less soluble in the chosen solvent system than the other.

Pre-Requisites & Safety

  • Target Molecule: Racemic N-Cbz-N-methylphenylglycine (CAS: N/A for specific racemate, Analogous to N-Cbz-Phenylglycine CAS 1130-16-1).[1]

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (CAS: 2627-86-3).[1] Note: (R)-(+)-MBA can be used to target the opposite enantiomer.[1]

  • Solvents: Ethanol (Absolute), Isopropanol (IPA), Ethyl Acetate, 1N HCl, 1N NaOH.

  • Analytical: Chiral HPLC (Chiralpak AD-H or OD-H).[1]

Experimental Protocol

Phase 1: Solvent & Stoichiometry Screening (The "0.5 eq" Method)

Expert Insight: For N-protected amino acids, the "Method of Half-Quantities" (using 0.5 equivalents of the resolving agent) often yields higher optical purity in the first pass than using 1.0 equivalent, as it forces the formation of the most stable, least soluble diastereomeric salt while leaving the other enantiomer in solution as the free acid.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (33.4 mmol) of racemic N-Cbz-N-methylphenylglycine in 100 mL of Ethanol/Water (9:1 v/v) at 60°C.

    • Note: If the solution is not clear, add Ethanol in 5 mL increments.

  • Addition of Base: Slowly add 2.02 g (16.7 mmol, 0.5 eq) of (S)-(-)-1-Phenylethylamine dropwise over 10 minutes while stirring at 60°C.

  • Controlled Cooling:

    • Allow the mixture to cool to room temperature (25°C) naturally over 4 hours.

    • Once ambient temperature is reached, transfer to a cryostat or fridge at 4°C for 12 hours.

    • Critical Control Point: Rapid cooling traps impurities.[1] Slow cooling ensures defined crystal growth.[1]

  • Filtration: Filter the white precipitate (Salt A). Wash the cake with 10 mL of cold Ethanol.

    • Solid (Salt A): Enriched in the target enantiomer (typically the S-S salt).

    • Filtrate (Liquor B): Enriched in the opposite enantiomer (free acid form).

Phase 2: Purification & Liberation

Recrystallization (If ee% < 98%):

  • Suspend the wet cake (Salt A) in minimal boiling Ethanol.

  • Add Water dropwise until slight turbidity persists, then add a drop of Ethanol to clear.

  • Cool slowly to 4°C. Filter to obtain high-purity diastereomeric salt.

Liberation of the Free Acid:

  • Suspend the purified salt in 50 mL Ethyl Acetate.

  • Add 50 mL of 1N HCl (excess acid to protonate the amine).

  • Stir vigorously for 30 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer (EtOAc).

  • Extract the aqueous layer twice with 20 mL EtOAc.[1]

  • Combine organic layers, wash with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: Viscous oil or foam of Chiral N-Cbz-N-methylphenylglycine.[1]

Phase 3: Analytical Validation

HPLC Method:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25°C.

Process Visualization

The following diagram illustrates the logical flow of the resolution process, highlighting the separation of the diastereomers.

ResolutionWorkflow Racemate Racemic N-Cbz-N-Me-Phenylglycine (10g, 33.4 mmol) Mixing Dissolution & Mixing (EtOH/H2O, 60°C) Racemate->Mixing Agent (S)-(-)-1-Phenylethylamine (0.5 eq, 16.7 mmol) Agent->Mixing Crystallization Controlled Cooling (60°C -> 4°C over 16h) Mixing->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Solid Cake (Diastereomeric Salt) (S)-Acid • (S)-Amine Filtration->SolidSalt Precipitate MotherLiquor Mother Liquor (Enriched (R)-Acid) Filtration->MotherLiquor Filtrate Recryst Recrystallization (EtOH/H2O) SolidSalt->Recryst If ee < 98% Liberation Acid Hydrolysis (1N HCl / EtOAc) Recryst->Liberation FinalProduct Pure (S)-N-Cbz-N-Me-Phenylglycine (>99% ee) Liberation->FinalProduct Organic Layer Recovery Recovered Resolving Agent (Aqueous Phase) Liberation->Recovery Aqueous Layer

Caption: Workflow for the chemical resolution of N-Cbz-N-methylphenylglycine using (S)-MBA.

Data Summary & Troubleshooting

Solubility & Solvent Screening Data (Typical)

The choice of solvent dramatically affects the Yield vs. Purity trade-off.

Solvent SystemDielectric Constant (

)
Yield (%)Optical Purity (% ee)Notes
Ethanol / Water (9:1) High35-40%96-99% Recommended. Best balance of purity and yield.[1]
Isopropanol (IPA)Medium45%85-90%Faster crystallization, lower selectivity.[1]
Ethyl AcetateLow60%40-60%"Crash out" precipitation; poor discrimination.[1]
AcetoneMediumN/AN/AOften forms oils rather than crystals for this salt.[1]
Troubleshooting Guide
IssueRoot CauseCorrective Action
No Precipitate Solution too dilute or too hot.Concentrate solution by 20% via rotavap; seed with chiral crystals if available; cool to -10°C.
Oiling Out Impurities or solvent too non-polar.[1]Re-heat and add small amount of seed crystal; add 5% more ethanol to solubilize impurities.
Low ee% (<80%) Cooling too fast (occlusion).Re-dissolve and cool at 5°C/hour. Use "Method of Half-Quantities" (0.5 eq base).

References

  • Perry, C. et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Link

  • Sakai, K. et al. (2005). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Bulletin of the Chemical Society of Japan. Link

  • Phenomenex Application Guide. (2020).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

  • Harada, K. (1965). Optical Resolution and Configuration of cis-β-Phenylglycidic Acid. Bulletin of the Chemical Society of Japan. Link

  • LibreTexts Chemistry. (2023).[1] Resolution of Racemic Mixtures and Chiral Amines as Resolving Agents. Link

Sources

Method

An Application Guide for the Preparative HPLC Purification of N-Cbz-α-(methylamino)-benzeneacetic Acid

Abstract This application note provides a comprehensive and robust protocol for the purification of N-Cbz-α-(methylamino)-benzeneacetic acid using preparative High-Performance Liquid Chromatography (HPLC). N-Cbz-protecte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of N-Cbz-α-(methylamino)-benzeneacetic acid using preparative High-Performance Liquid Chromatography (HPLC). N-Cbz-protected amino acids are crucial intermediates in pharmaceutical synthesis, particularly in peptide chemistry, where high purity is paramount.[1][2] This guide details a reversed-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of chromatographic parameters. It is intended for researchers, chemists, and process development scientists who require an efficient, scalable, and reliable method to obtain high-purity N-Cbz-α-(methylamino)-benzeneacetic acid.

Introduction and Scientific Rationale

N-Cbz-α-(methylamino)-benzeneacetic acid is a derivative of phenylglycine, featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom. This compound is amphoteric, containing both a carboxylic acid group (-COOH) and a tertiary amine (the N-methylamino group). The Cbz group imparts significant hydrophobicity, making the molecule well-suited for reversed-phase chromatography.

The primary challenge in purifying this molecule lies in controlling its ionization state to achieve good peak shape and retention. The carboxylic acid is acidic, while the methylamino group is basic. Therefore, the pH of the mobile phase is a critical parameter. By adding an acidic modifier like trifluoroacetic acid (TFA), we can achieve two key objectives:

  • Suppression of Carboxylate Anion Formation: At a low pH (typically ~2-3 with 0.1% TFA), the carboxylic acid group is protonated (-COOH), rendering it neutral. This prevents peak tailing that often occurs when the anionic form interacts with residual silanols on the silica-based stationary phase.

  • Protonation of the Tertiary Amine: The methylamino group becomes protonated, forming a cation. The TFA then acts as an ion-pairing agent, forming a neutral, transient ion pair with the protonated analyte.[3] This interaction enhances retention on the hydrophobic C18 stationary phase and significantly improves peak symmetry.[3]

The aromatic rings in both the phenylglycine moiety and the Cbz group provide strong chromophores, allowing for sensitive UV detection, typically around 254 nm.

Materials and Methods

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter

  • Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity

  • Crude Sample: N-Cbz-α-(methylamino)-benzeneacetic acid, dissolved in a minimal amount of Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile/Water.

Instrumentation and Equipment
  • HPLC System: A preparative HPLC system equipped with a binary or quaternary pump, autosampler (or manual injector), column oven, and a UV-Vis detector. The system should be capable of flow rates suitable for the chosen column diameter.[4]

  • Fraction Collector: Required for automated collection of the purified product.[4][5]

  • Preparative HPLC Column: A C18-bonded silica column. The dimensions should be selected based on the amount of material to be purified. (e.g., 20 x 250 mm for gram-scale purification).

  • Analytical HPLC Column: A C18-bonded silica column (e.g., 4.6 x 150 mm, 5 µm) for method development and fraction analysis.

  • Solvent Filtration Apparatus: For degassing and filtering mobile phases.

  • Rotary Evaporator: For removal of solvent from collected fractions.

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of DI water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.[6]

The use of 0.1% TFA is a standard practice that effectively controls pH and acts as an ion-pairing agent, leading to sharp, symmetrical peaks for amine-containing compounds.[3][7][8]

Sample Preparation
  • Dissolve the crude N-Cbz-α-(methylamino)-benzeneacetic acid in a minimal volume of a suitable solvent. A 50:50 mixture of Acetonitrile:Water or DMSO are good starting points.

  • Ensure the sample is fully dissolved. If particulates are present, filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Determine the optimal loading amount through initial analytical-scale injections to avoid overloading the preparative column, which can lead to poor separation.[5]

HPLC Method Parameters

The following table summarizes the recommended starting conditions for a preparative-scale purification. These parameters should first be optimized at an analytical scale.[5]

ParameterRecommended Condition
Column C18 Reversed-Phase, 10 µm, 20 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 30% to 70% B over 20 minutes
Flow Rate 18-20 mL/min
Column Temperature Ambient or 30 °C
Detection Wavelength 254 nm
Injection Volume Dependent on sample concentration and column loading capacity
Purification Workflow

The overall workflow from method development to the final pure compound is outlined below.

HPLC_Purification_Workflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & Analysis cluster_post Post-Processing SamplePrep Sample Preparation (Dissolve & Filter) AnalyticalRun Analytical HPLC Run (4.6 mm ID Column) SamplePrep->AnalyticalRun MobilePhase Mobile Phase Preparation (0.1% TFA in ACN/Water) MobilePhase->AnalyticalRun Optimize Optimize Gradient & Loading AnalyticalRun->Optimize Evaluate Resolution ScaleUp Scale-Up to Preparative HPLC (20 mm ID Column) Optimize->ScaleUp Transfer Method FractionCollect Fraction Collection (Triggered by UV Signal) ScaleUp->FractionCollect PurityCheck Purity Check of Fractions (Analytical HPLC) FractionCollect->PurityCheck PoolFractions Pool Pure Fractions PurityCheck->PoolFractions Purity > 99% SolventEvap Solvent Evaporation (Rotary Evaporator) PoolFractions->SolventEvap FinalProduct Isolate Pure Compound SolventEvap->FinalProduct

Sources

Application

Amide bond formation using N-Cbz-a-(methylamino)-benzeneacetic acid derivatives

Application Note: AN-2026-Phg Topic: High-Fidelity Amide Bond Formation with N-Cbz- -(methylamino)-benzeneacetic Acid Derivatives Date: February 20, 2026 Author: Senior Application Scientist, Chemical Development Group E...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-Phg Topic: High-Fidelity Amide Bond Formation with N-Cbz-


-(methylamino)-benzeneacetic Acid Derivatives
Date:  February 20, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The coupling of N-Cbz-


-(methylamino)-benzeneacetic acid (chemically synonymous with N-Cbz-N-methyl-phenylglycine) represents a "perfect storm" of synthetic challenges. The substrate combines the severe steric hindrance of an N-methylated amino acid with the extreme susceptibility to racemization characteristic of phenylglycine derivatives. Standard coupling protocols (EDC/HOBt or HBTU/DIPEA) frequently result in low yields (<40%) and significant loss of enantiopurity (>10% epimerization).

This Application Note details three optimized protocols designed to overcome these specific barriers, prioritizing T3P® (Propylphosphonic anhydride) for chiral integrity and Ghosez’s Reagent for sterically demanding couplings.

The Challenge: Sterics meets Electronics

To successfully couple this substrate, one must understand the competing mechanisms at play.

  • Steric Hindrance: The N-methyl group creates a conformational lock, forcing the carboxyl group into a restricted orientation. This slows down the nucleophilic attack by the incoming amine, requiring highly activated intermediates.

  • Electronic Instability (Racemization): The

    
    -proton in phenylglycine is benzylic. The electron-withdrawing phenyl ring, combined with the electron-withdrawing N-acyl group, makes this proton highly acidic (
    
    
    
    ).
  • The Oxazolone Trap: Upon activation, the carbonyl oxygen of the Cbz group attacks the activated ester, forming a 5-membered oxazolone (azlactone). This intermediate is planar and rapidly racemizes via enolization before the amine can react.

Mechanism of Failure (Racemization Pathway)

Racemization Start N-Cbz-N-Me-Phg-OH (L-Isomer) Activated Activated Ester (O-Acyl Isourea/OBt) Start->Activated Coupling Reagent Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Amine Attack (Steric Hindrance) Product_L L-Amide Product (Desired) Activated->Product_L Fast Amine Attack Enol Planar Enol (Achiral) Oxazolone->Enol Base Catalyzed Product_DL DL-Amide Mixture (Racemic) Oxazolone->Product_DL Amine Attack Enol->Oxazolone Re-protonation

Figure 1: The kinetic competition between direct amidation (green) and oxazolone-mediated racemization (red). N-methylation slows the green path, favoring the red path.

Reagent Selection Matrix

FeatureHATU / HOAt T3P (Propylphosphonic anhydride) Ghosez's Reagent (Acid Chloride)
Primary Mechanism Uronium activation (OAt ester)Cyclic anhydride activationIn-situ Acid Chloride
Reactivity Very HighHighExtreme
Racemization Risk Moderate to High (Base dependent)Very Low (No H-bond stabilization of oxazolone)Low (if used Base-Free)
Steric Tolerance GoodExcellentSuperior
Recommended For General coupling of reactive aminesChiral preservation (Primary recommendation)Unreactive/Bulky amines

Detailed Experimental Protocols

Protocol A: The "Chiral-First" Method (T3P)

Recommended for: Coupling to primary amines or unhindered secondary amines where optical purity is paramount.

Rationale: T3P acts as a scavenger for water and free amine, driving the equilibrium. It does not generate a good leaving group that stabilizes the oxazolone, significantly reducing epimerization.

Materials:

  • Substrate: N-Cbz-N-Me-Phg-OH (1.0 equiv)

  • Amine Partner: 1.1 equiv[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with N-Cbz-N-Me-Phg-OH and the amine partner in EtOAc (concentration 0.1 M).

  • Cooling: Cool the mixture to 0 °C . Critical: Lower temperature suppresses the deprotonation of the

    
    -carbon.
    
  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • QC Check: Monitor by HPLC. If conversion <90% after 12h, add 0.5 equiv T3P.

  • Workup (Critical for T3P):

    • Dilute with water.[2]

    • Wash organic layer with 10% Citric Acid (x3), Water (x1), Sat. NaHCO

      
       (x2), and Brine (x1).
      
    • Note: T3P byproducts are water-soluble, making this workup highly efficient.[3]

Protocol B: The "Sledgehammer" Method (Ghosez’s Reagent)

Recommended for: Coupling to sterically hindered secondary amines (e.g., N-Me-Val, Proline) or anilines.

Rationale: Standard reagents often fail to activate N-Me-Phg enough to overcome the steric wall of a bulky nucleophile. Converting the acid to an acid chloride using Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) creates a hyper-reactive electrophile that reacts rapidly, outcompeting racemization kinetics.

Materials:

  • Substrate: N-Cbz-N-Me-Phg-OH (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 equiv)

  • Amine Partner: 1.1 equiv[1]

  • Base: sym-Collidine (2.5 equiv) (Weaker base = less racemization)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Acid Chloride Formation:

    • Dissolve N-Cbz-N-Me-Phg-OH in dry DCM under Argon.

    • Add Ghosez’s Reagent dropwise at RT.

    • Stir for 1–2 hours.

    • Verification: Aliquot 10 µL into MeOH. Check LCMS for methyl ester formation. If acid chloride is formed, it will instantly convert to methyl ester in MeOH.

  • Coupling:

    • Cool the solution to -10 °C .

    • Add the Amine Partner dissolved in DCM.

    • Add sym-Collidine dropwise. Do not use TEA or DIPEA; they are too basic and will racemize the acid chloride.

  • Completion: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Standard acid/base wash sequence.

Protocol C: High-Throughput Standard (HATU/Oxyma)

Recommended for: Routine synthesis where the amine is nucleophilic and slight epimerization (<5%) is acceptable.

Rationale: HATU is faster than T3P but riskier. Using Oxyma Pure instead of HOAt reduces the explosion risk and often improves chirality compared to HOBt.

Step-by-Step:

  • Dissolve N-Cbz-N-Me-Phg-OH (1.0 equiv), Amine (1.1 equiv), and Oxyma Pure (1.1 equiv) in DMF.

  • Cool to 0 °C .

  • Add DIPEA (2.0 equiv) dropwise. Limit base to exactly 2.0 equiv.

  • Add HATU (1.1 equiv).

  • Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Warning: Extended reaction times with HATU/DIPEA increase racemization. Quench immediately upon completion.

Workflow Visualization

Workflow Input Substrate: N-Cbz-N-Me-Phg-OH Decision Analyze Amine Partner Input->Decision PathA Primary/Unreactive Amine (High Chiral Req) Decision->PathA Low Sterics PathB Bulky Secondary Amine (N-Me-AA, Pro) Decision->PathB High Sterics T3P Protocol A: T3P Solvent: EtOAc Base: Pyridine Temp: 0°C -> RT PathA->T3P Ghosez Protocol B: Ghosez Reagent Solvent: DCM Base: Collidine Temp: -10°C PathB->Ghosez Workup Acidic Workup (10% Citric Acid) T3P->Workup Ghosez->Workup Final Isolated Amide Workup->Final

Figure 2: Decision tree for selecting the optimal coupling protocol based on the nucleophile's steric profile.

Quality Control & Troubleshooting

  • Racemization Check: Use a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H) utilizing a hexane/IPA gradient. Compare against a deliberately racemized standard (synthesized using HATU/TEA at reflux).

  • Low Yield:

    • Cause: DKP formation (Diketopiperazine). If the amine partner is an amino acid ester, the N-Me-Phg-AA-OR dipeptide can cyclize, cleaving the ester.

    • Fix: Use tert-butyl esters for the amine partner to prevent DKP formation.

  • Cbz Stability: While Cbz is stable to TFA, avoid using HBr/AcOH or strong hydrogenation conditions if the amide bond is sensitive.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Preparation of Carboxylic Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Archimica (Now Euticals). (2011). T3P® (Propylphosphonic Anhydride) Application Note: Peptide Coupling and Epimerization. Link (General Reference for T3P properties).

  • Albericio, F., & Bomer, J. M. (2018). Organic Synthesis: State of the Art 2015-2017. CRC Press. (Discusses Oxyma/COMU advances).

Sources

Method

The Cbz Group: A Stalwart of Amine Protection

An In-Depth Guide to Catalytic Methods for Cbz-Deprotection: Application Notes and Protocols For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Methods for Cbz-Deprotection: Application Notes and Protocols

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a widely employed protecting group for amines due to its relative stability and the facility of its removal under specific, mild conditions.[1][2] This guide provides a detailed exploration of the most prevalent and reliable methods for Cbz-deprotection: catalytic hydrogenation and catalytic transfer hydrogenation. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4][5] This transforms the nucleophilic amine into a significantly less reactive carbamate, which is stable to a variety of reaction conditions, including those that are basic and mildly acidic.[6][7] The true utility of the Cbz group, however, lies in its selective removal, most commonly achieved through the cleavage of the benzylic C-O bond via catalytic hydrogenolysis.[3]

Mechanistic Overview of Catalytic Cbz-Deprotection

The fundamental mechanism for the catalytic removal of a Cbz group involves hydrogenolysis, a reaction in which a chemical bond is cleaved by the addition of hydrogen. This process is mediated by a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C).[3]

The reaction proceeds through the following key steps:

  • Adsorption: Both the Cbz-protected amine and the hydrogen source (molecular hydrogen or a hydrogen donor) adsorb onto the surface of the palladium catalyst.

  • Bond Cleavage: The palladium catalyst facilitates the cleavage of the relatively weak benzylic C-O bond.

  • Formation of Intermediates: This cleavage results in the formation of an unstable carbamic acid intermediate and toluene.

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and yielding the free amine.[3]

This clean decomposition into gaseous and easily separable byproducts is a significant advantage of this deprotection strategy.

G cluster_mechanism Cbz-Deprotection Mechanism Cbz_Protected_Amine R-NH(CO)OCH₂C₆H₅ (Cbz-Protected Amine) Carbamic_Acid [R-NHCOOH] (Carbamic Acid Intermediate) Cbz_Protected_Amine->Carbamic_Acid Hydrogenolysis Toluene C₆H₅CH₃ (Toluene) Cbz_Protected_Amine->Toluene Free_Amine R-NH₂ (Free Amine) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂ (Carbon Dioxide) Carbamic_Acid->CO2 Catalyst H₂ / Pd-C

Caption: Mechanism of Cbz-deprotection via catalytic hydrogenolysis.

Catalytic Systems for Cbz-Deprotection

The choice of the specific catalytic system depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the available laboratory equipment.

Catalytic Hydrogenation

This is the most traditional and widely used method, employing molecular hydrogen (H₂) as the hydrogen source.

  • Catalysts: The most common catalyst is 10% palladium on carbon (Pd/C).[8] For substrates that are difficult to deprotect, a more active catalyst such as Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) can be used.[9][10]

  • Hydrogen Source: Hydrogen gas, typically supplied from a cylinder and delivered to the reaction at atmospheric or slightly elevated pressure (e.g., via a balloon or a Parr shaker apparatus).[4][11]

  • Solvents: Protic solvents like methanol, ethanol, and ethyl acetate are commonly used.[8][10] Acetic acid can be employed to prevent catalyst poisoning by the product amine.[10]

Catalytic Transfer Hydrogenation

This method offers a convenient and often safer alternative to using flammable hydrogen gas. It utilizes a hydrogen donor molecule that transfers hydrogen to the substrate in the presence of a catalyst.

  • Catalysts: Palladium on carbon (Pd/C) is the most frequently used catalyst.[3]

  • Hydrogen Donors: A variety of hydrogen donors can be employed, including ammonium formate, formic acid, triethylsilane, and cyclohexene.[3][12][13][14] Ammonium formate is particularly popular due to its low cost and high efficiency.

  • Solvents: The choice of solvent depends on the hydrogen donor. Alcohols like methanol or isopropanol are common.[8][15]

Comparative Overview of Catalytic Systems

Catalytic SystemCatalystHydrogen SourceTypical SolventsTemperaturePressureAdvantagesDisadvantages
Catalytic Hydrogenation 10% Pd/C, Pd(OH)₂/CH₂ gasMethanol, Ethanol, Ethyl Acetate, Acetic AcidRoom Temp. to 60°CAtmospheric (balloon) to high pressureHigh efficiency, clean byproducts.[3]Requires handling of flammable H₂ gas and potentially pyrophoric catalysts.[11][16] May reduce other sensitive functional groups.[9]
Transfer Hydrogenation 10% Pd/CAmmonium formate, Formic acid, TriethylsilaneMethanol, Ethanol, IsopropanolRoom Temp. to RefluxAtmosphericAvoids the use of H₂ gas, often milder and more selective.[3][9] Can be very rapid, especially with microwave irradiation.[17]May require stoichiometric amounts of the hydrogen donor, which can complicate workup.

Experimental Protocols

Protocol 1: Cbz-Deprotection by Catalytic Hydrogenation using Pd/C and H₂

This protocol describes a standard procedure for Cbz-deprotection using hydrogen gas at atmospheric pressure.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (balloon)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum line and nitrogen/argon inlet

Procedure:

  • Preparation: Dissolve the Cbz-protected amine (1.0 equiv.) in methanol in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 10% Pd/C (5-10% by weight of the substrate).[9][15] Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.[11][18]

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock.

  • Inerting the System: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] Reactions are typically complete within a few hours.[15]

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[15] Caution: Do not allow the filter cake to dry, as the used catalyst can be highly pyrophoric.[11] Quench the filter cake with water immediately after filtration.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.

G cluster_workflow Catalytic Hydrogenation Workflow Start Dissolve Cbz-Amine in Solvent Add_Catalyst Add Pd/C (Inert Atmosphere) Start->Add_Catalyst Inert Evacuate & Backfill with H₂ (3x) Add_Catalyst->Inert React Stir under H₂ atm. (Monitor by TLC/LC-MS) Inert->React Purge Purge with N₂ React->Purge Filter Filter through Celite® Purge->Filter Isolate Concentrate Filtrate Filter->Isolate End Purified Amine Isolate->End

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N-Cbz-a-(methylamino)-benzeneacetic acid synthesis

Technical Overview & Mechanistic Insight The synthesis of N-Cbz-N-methyl-phenylglycine (N-Cbz-N-Me-Phg-OH) presents a unique set of challenges compared to standard amino acid methylations. Unlike Alanine or Phenylalanine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Mechanistic Insight

The synthesis of N-Cbz-N-methyl-phenylglycine (N-Cbz-N-Me-Phg-OH) presents a unique set of challenges compared to standard amino acid methylations. Unlike Alanine or Phenylalanine, Phenylglycine (Phg) possesses a benzylic


-proton.
The "Benzylic Risk" Factor

In standard N-methylation protocols (e.g., Freidinger method), a strong base like Sodium Hydride (NaH) is used to deprotonate the carbamate nitrogen. However, the acidity of the


-proton in Phenylglycine is significantly enhanced by the adjacent phenyl ring and the carbonyl group.
  • Mechanism of Failure: Strong bases can deprotonate the

    
    -carbon, leading to a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, resulting in racemization  (loss of optical purity).
    
  • The Steric Challenge: The N-Cbz group and the bulky Phenyl ring create significant steric hindrance, often requiring forcing conditions that further exacerbate racemization.

This guide provides a High-Fidelity Protocol utilizing the methyl ester intermediate to protect against carboxylate side-reactions, followed by a Troubleshooting Hub for direct optimization.

Standard Operating Procedure (The "Golden Path")

We recommend the Indirect Route (via Methyl Ester) for applications requiring >98% enantiomeric excess (ee). Direct methylation of the free acid often yields inseparable mixtures of O-methyl esters and racemized products.

Phase 1: Preparation & Methylation

Reaction Type: Nucleophilic Substitution (


) via Sodium Salt.
ParameterSpecificationRationale
Substrate N-Cbz-L-Phenylglycine Methyl EsterEsterification prevents carboxylate O-methylation and improves solubility in organic solvents.
Reagent A Sodium Hydride (NaH), 60% dispersionStrong base required to deprotonate the N-H carbamate (

).
Reagent B Methyl Iodide (MeI)Highly reactive electrophile. (Caution: Carcinogen).
Solvent Anhydrous DMF / THF (1:4 ratio)DMF is critical for dissolving the Na-salt intermediate; THF moderates reactivity.
Temperature -5°C to 0°CCRITICAL: Low temperature minimizes

-deprotonation (racemization).
Protocol Steps:
  • Dissolution: Dissolve N-Cbz-Phg-OMe (1.0 equiv) in anhydrous THF/DMF (4:1 v/v) under Argon. Cool to -5°C.[1]

  • Deprotonation: Add NaH (1.2 equiv) in portions. Stir for 20 mins. Observation: Gas evolution (

    
    ) will occur; solution may turn yellow.
    
  • Methylation: Add Methyl Iodide (2.0 - 5.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT slowly over 4 hours.

  • Quench: Cool to 0°C. Add saturated

    
     solution carefully.
    
  • Workup: Extract with EtOAc. Wash with 5%

    
     (to remove iodine color) and brine.
    
  • Hydrolysis (If Free Acid is Target): Treat the isolated ester with LiOH (2.0 equiv) in THF/H2O at 0°C to yield N-Cbz-N-methyl-phenylglycine .

Visualization: Reaction Logic & Failure Points

ReactionPath Start N-Cbz-Phg-OMe Inter N-Anion Intermediate Start->Inter Deprotonation (-5°C) Base Base (NaH) Base->Inter Product N-Cbz-N-Me-Phg-OMe Inter->Product SN2 Attack (Kinetic Product) Racemization Racemized Enolate (Loss of Chirality) Inter->Racemization High Temp (>0°C) or Excess Base Elimination Oxazolidinone Byproduct Inter->Elimination Prolonged Time MeI MeI (Electrophile) MeI->Product

Caption: Figure 1. Kinetic pathway for N-methylation. Red dotted lines indicate critical failure modes (racemization) triggered by temperature or base excess.

Troubleshooting Hub (FAQ Style)

Issue 1: "My product is completely racemized (0% ee)."

Diagnosis: You likely used the "Freidinger" conditions (NaH/MeI) at Room Temperature or on the free acid without temperature control. The benzylic proton of Phenylglycine is too acidic for standard protocols.

Corrective Action:

  • Switch Base: Use Silver Oxide (

    
    ) .
    
    • Protocol: Dissolve substrate in DMF.[2][3] Add

      
       (3 equiv) and MeI (10 equiv). Stir for 24-48h.
      
    • Why?

      
       is a mild, non-basic acid scavenger. It facilitates methylation by coordinating with the iodide but does not deprotonate the 
      
      
      
      -carbon.
  • Temperature Lock: If you must use NaH, never exceed 0°C.

Issue 2: "The reaction stalled / Low Yield."

Diagnosis: The N-Cbz anion is bulky. If you are using pure THF, the sodium salt may be aggregating or precipitating, preventing reaction with MeI.

Corrective Action:

  • The "Magic" Solvent: Add DMF (Dimethylformamide) as a co-solvent (20% v/v). DMF breaks up ion pairs and increases the nucleophilicity of the nitrogen anion.

  • Catalysis: Add a pinch of TBAI (Tetrabutylammonium iodide). It acts as a phase transfer catalyst and swaps the methylating agent to the more reactive Methyl Iodide in situ if aggregation is an issue.

Issue 3: "I am seeing O-methylation on the carbamate (Imidocarbonate)."

Diagnosis: The oxygen of the Cbz group can compete as a nucleophile (Ambident nucleophile problem), especially if the Nitrogen is sterically crowded by the Phenyl ring.

Corrective Action:

  • Hard/Soft Acid Base Theory: The Nitrogen is the "softer" nucleophile. Keep the reaction cold (-5°C). Higher temperatures favor the "harder" Oxygen attack.

  • Solvent Switch: Avoid HMPA or pure DMSO, which can sometimes favor O-alkylation. Stick to THF/DMF mixtures.

Issue 4: "Can I methylate the free acid directly?"

Diagnosis: Yes, but it consumes 2+ equivalents of base and MeI (one for COOH, one for NH), and you will likely get the methyl ester anyway.

Corrective Action:

  • Accept that N-Cbz-N-Me-Phg-OMe (the ester) is the inevitable product of using excess MeI.

  • Plan for a saponification step (LiOH/THF/Water) immediately after workup. Do not try to stop at the free acid during the methylation step; it is reproducible to drive it all the way to the ester and then hydrolyze.

Decision Logic for Optimization

Troubleshooting Problem Start: Define Problem Racemization Issue: Racemization? Problem->Racemization Yield Issue: Low Yield? Problem->Yield Sol_Ag2O Switch to Ag2O / MeI (No Base Method) Racemization->Sol_Ag2O High Purity Needed Sol_Temp Reduce Temp to -10°C Check Base Equiv (1.1 max) Racemization->Sol_Temp Speed Needed Sol_DMF Add DMF (20%) Add TBAI Catalyst Yield->Sol_DMF

Caption: Figure 2. Decision matrix for selecting the correct optimization strategy based on experimental failure mode.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81.

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. (Describes the Ag2O method).

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. II. A new method for the preparation of N-methylamino acid derivatives.[4][5][6] Canadian Journal of Chemistry, 51(11), 1915-1919.

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][2][3][4][5][7][8][9] Chemical Reviews, 104(11), 5823-5846.

Sources

Optimization

Preventing racemization during N-Cbz-amino acid activation

Technical Support Center: Preventing Racemization in N-Cbz-Amino Acid Activation Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for N-Cbz Coupling Integrity Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Racemization in N-Cbz-Amino Acid Activation

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for N-Cbz Coupling Integrity

Executive Summary: The "Safe" Protecting Group Fallacy

While N-benzyloxycarbonyl (Cbz or Z) is generally considered "safer" than amide-type protecting groups (like Acetyl or Benzoyl) regarding racemization, it is not immune . The common misconception that urethane-protected amino acids cannot form oxazolones leads to experimental negligence. Under specific conditions—particularly with strong bases, high temperatures, or specific activation methods (like mixed anhydrides)—Cbz-amino acids can and do racemize via the 5(4H)-oxazolone intermediate.

This guide provides the mechanistic understanding and validated protocols to eliminate loss of chiral integrity.

Module 1: Mechanism & Diagnostics

Q: Why is my Cbz-amino acid racemizing if it’s a urethane?

A: Racemization occurs through two primary pathways. While Cbz suppresses the "direct enolization" pathway effectively, it can still succumb to the oxazolone pathway if the activation is too potent or the base is too strong.

The Mechanism:

  • Oxazolone Formation: The carbonyl oxygen of the Cbz group attacks the activated carboxyl carbon.[1] This forms a cyclic 5(4H)-oxazolone (azlactone).

  • Loss of Chirality: The

    
    -proton on the oxazolone ring is highly acidic (pKa ~9). Weak bases can remove this proton, creating a resonance-stabilized planar enolate, destroying the stereocenter.
    

Visualizing the Failure Mode:

RacemizationMechanism Start Activated Cbz-Amino Acid Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Intramolecular Attack Direct Direct Enolization (Base Catalyzed) Start->Direct Strong Base (e.g., DIEA) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Rapid Deprotonation (Low Energy Barrier) Racemic Racemic Peptide Product (D/L Mixture) Enolate->Racemic Reprotonation & Coupling Direct->Enolate Slow

Figure 1: The "Oxazolone Highway" is the primary cause of Cbz racemization. Note that once the oxazolone forms, the energy barrier to racemization drops significantly.

Q: How do I detect low-level racemization (<1%)?

A: Standard NMR is often insufficient for <5% racemization. Use these validated methods:

  • Marfey’s Method: Derivatization with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) followed by LC-MS. This converts enantiomers into diastereomers with distinct retention times.

  • Chiral HPLC/GC: Using columns like Chiralpak® or Chirasil-Val.

  • Cationization Monitoring: For Histidine, monitor the ratio of

    
    -isomer vs. 
    
    
    
    -isomer if using specific side-chain protection, as this correlates with racemization risk.

Module 2: Reagent Selection & Optimization

Q: Which coupling reagents offer the highest protection against racemization?

A: The "Gold Standard" has shifted. While HOBt was the historical standard, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC is currently the most effective system for suppressing racemization, often outperforming HOAt.

Reagent Hierarchy (Safety vs. Efficiency):

AdditiveMechanism of ActionRacemization SuppressionSafety Profile
Oxyma Pure Forms highly reactive, stable oxime ester.[2] Lowers activation barrier.Superior Non-explosive.[2][3] Safer than HOBt.[2]
HOAt Pyridine nitrogen assists coupling via "neighboring group effect."Excellent Effective but expensive.
HOBt Forms active ester, reducing oxazolone formation.Good Potential explosive risk (dry). Slower than Oxyma.
None (DIC only) Slow activation allows oxazolone accumulation.Poor High risk of racemization.[4]
Q: Does the choice of base really matter?

A: Yes, critically.

  • Avoid: Triethylamine (TEA) and pure DIEA (DIPEA) if possible during the activation step. They are strong enough to abstract the

    
    -proton from the activated species.
    
  • Preferred: N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) .[4] These are weaker bases (pKa ~7.4 for NMM vs ~10.5 for DIEA) and/or sterically hindered, making them poor at proton abstraction but sufficient for neutralizing the acid.

Module 3: Troubleshooting "The Danger Zone"

Q: My Cbz-Histidine coupling is consistently racemizing. What is wrong?

A: Histidine is unique. The imidazole ring on the side chain can act as an internal base, self-catalyzing the proton abstraction (autocatalytic racemization).

  • The Fix: You must protect the imidazole ring.

    • N(

      
      )-protection:  Groups like Bom  (Benzyloxymethyl) or Bum  are effective but hard to remove.
      
    • N(

      
      )-protection: Trityl (Trt)  is standard but offers less protection against racemization than 
      
      
      
      -protection.
  • Protocol Adjustment: Use DIC/Oxyma Pure at 0°C for the activation step. Do not pre-activate for long periods. Add the amine component immediately.

Q: I am using the Mixed Anhydride method (Isobutyl chloroformate). How do I stop racemization?

A: The Mixed Anhydride method is high-risk because the intermediate is extremely reactive.

  • Strict Temperature Control: The activation must occur at -15°C . Above -5°C, racemization accelerates exponentially.

  • Base Choice: Use N-Methylmorpholine (NMM) .[5] Do NOT use TEA.

  • Timing: Minimize the activation time (1–2 minutes max) before adding the amine.

Module 4: Validated Protocols

Protocol A: The "Safe" Standard (Carbodiimide/Oxyma)

Best for general Cbz-amino acid coupling.

  • Dissolve: 1.0 eq Cbz-Amino Acid and 1.0 eq Oxyma Pure in DMF (or DCM/DMF mix).

  • Cool: Chill the solution to 0°C (ice bath).

  • Activate: Add 1.0 eq DIC (Diisopropylcarbodiimide). Stir for 2 minutes.

  • Couple: Add 1.1 eq Amino Component (amine).[6]

  • Base (Optional): Only add Collidine (1.0 eq) if the amine is a salt (e.g., HCl salt). If free amine, NO base is needed.

  • Warm: Allow to warm to Room Temp (RT) over 1 hour.

Protocol B: Low-Temperature Mixed Anhydride

Used when carbodiimide byproducts are difficult to remove.

  • Setup: Dry glassware thoroughly. Maintain inert atmosphere (

    
    ).
    
  • Dissolve: 1.0 eq Cbz-Amino Acid and 1.0 eq N-Methylmorpholine (NMM) in dry THF.

  • Freeze: Cool reaction to -15°C (Salt/Ice or Cryocooler).

  • Activate: Add 1.0 eq Isobutyl Chloroformate (IBCF) dropwise.

    • Critical: Maintain temp < -10°C.

    • Time: Stir for exactly 1-2 minutes.

  • Couple: Add the Amino Component (pre-chilled) immediately.

  • React: Stir at -15°C for 30 mins, then slowly warm to RT.

Troubleshooting Flowchart

Troubleshooting Issue Racemization Detected? CheckMethod Coupling Method? Issue->CheckMethod MixedAnhydride Mixed Anhydride CheckMethod->MixedAnhydride Carbodiimide Carbodiimide (EDC/DIC) CheckMethod->Carbodiimide CheckTemp Is Temp < -10°C? MixedAnhydride->CheckTemp CheckAdditive Using Additive? Carbodiimide->CheckAdditive FixTemp Solution: Cool to -15°C Use NMM base CheckTemp->FixTemp No SwitchAdditive Solution: Switch to Oxyma Pure + DIC CheckAdditive->SwitchAdditive No / Using HOBt CheckBase Base Used? CheckAdditive->CheckBase Yes (Oxyma/HOAt) FixBase Solution: Replace DIEA with Collidine/NMM CheckBase->FixBase Using DIEA/TEA

Figure 2: Decision matrix for isolating the root cause of chiral loss.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.[6] Link

  • Benoiton, N. L. (1983). "Quantitation of racemization in peptide synthesis". The Peptides: Analysis, Synthesis, Biology. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society.[4] Link

  • Albericio, F., et al. (2018). "Peptide Synthesis: The Third Wave". Organic Process Research & Development. Link

  • Miyazawa, T., et al. (1992). "Simultaneous determination of enantiomeric purity of amino acids by Marfey's method". Biomedical Chromatography. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Cbz-α-(methylamino)-benzeneacetic Acid

Welcome to the technical support center for the synthesis of N-Cbz-α-(methylamino)-benzeneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Cbz-α-(methylamino)-benzeneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed experimental protocols. Our goal is to help you navigate the common challenges of this synthesis and improve the yield and purity of your product.

Overview of Synthetic Strategy

The synthesis of N-Cbz-α-(methylamino)-benzeneacetic acid typically involves a two-step process starting from a readily available precursor like phenylglycine or mandelic acid. A common and reliable route begins with the N-protection of a primary amine, followed by N-alkylation. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for protecting the amine due to its stability and ease of introduction and removal.[1][2]

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: N-Methylation A Phenylglycine B N-Cbz-phenylglycine A->B Cbz-Cl, Base (Schotten-Baumann) C N-Cbz-α-(methylamino)- benzeneacetic acid B->C Methylating Agent (e.g., MeI, DMS), Base

Figure 1: Common synthetic workflow.

This guide will focus on troubleshooting issues that may arise during these two critical steps.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Question 1: My yield for the N-Cbz protection of phenylglycine is consistently low. What are the likely causes?

Low yields in the initial protection step are common and can often be traced back to suboptimal reaction conditions. The N-protection of an amino acid with benzyl chloroformate (Cbz-Cl) is typically performed under Schotten-Baumann conditions, which involve a two-phase system with an aqueous base.[3][4][5]

Possible Cause 1: Incorrect pH

  • The Chemistry: The reaction requires the amino group to be in its nucleophilic free base form. However, the reaction generates HCl, which can protonate the unreacted amine, rendering it non-nucleophilic.[4] An external base is added to neutralize this acid.[4] If the pH is too low (below 8), the concentration of the free amine is insufficient. If the pH is too high (above 10), two side reactions become significant: hydrolysis of the Cbz-Cl reagent and potential racemization of the chiral center.[1]

  • Solution: Maintaining the pH between 8 and 10 is critical.[1] Using a sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) buffer system can be more effective at maintaining a stable pH than simply using sodium hydroxide.[1][6] A 2:1 molar ratio of Na₂CO₃ to NaHCO₃ is reported to be effective.[1]

Possible Cause 2: Hydrolysis of Benzyl Chloroformate (Cbz-Cl)

  • The Chemistry: Cbz-Cl is highly reactive and can be hydrolyzed by water, especially at higher pH and temperatures. This decomposition competes with the desired N-acylation reaction.

  • Solution:

    • Perform the reaction at a low temperature (0-5 °C) to minimize the rate of hydrolysis.[7]

    • Add the Cbz-Cl slowly or portion-wise to the reaction mixture to ensure it reacts with the amine before it has a chance to hydrolyze.

    • Ensure vigorous stirring to promote mixing between the organic and aqueous phases.

Possible Cause 3: Poor Quality of Reagents

  • The Chemistry: Cbz-Cl can degrade over time, especially if exposed to moisture. Phenylglycine should be of high purity.

  • Solution:

    • Use a fresh bottle of Cbz-Cl or test the quality of an older bottle.

    • Ensure your starting amino acid is pure and dry.

ParameterRecommendationRationale
pH 8 - 10Balances amine nucleophilicity against Cbz-Cl hydrolysis and racemization.[1]
Temperature 0 - 5 °CMinimizes hydrolysis of Cbz-Cl.[7]
Base Na₂CO₃/NaHCO₃ bufferProvides better pH control than NaOH alone.[1][6]
Reagent Addition Slow, portion-wise addition of Cbz-ClFavors reaction with amine over hydrolysis.
Question 2: I'm struggling with the N-methylation step. My reaction is incomplete or produces multiple byproducts.

The N-methylation of the Cbz-protected amino acid can be challenging. The nitrogen is part of a carbamate, which makes it less nucleophilic than a free amine. Furthermore, the presence of the acidic carboxylic acid proton complicates the reaction.

Possible Cause 1: Ineffective Base/Deprotonation

  • The Chemistry: A strong base is required to deprotonate the carbamate nitrogen to form the corresponding anion, which then acts as the nucleophile. Common bases like sodium hydride (NaH) are often used.[8] Incomplete deprotonation will lead to an incomplete reaction. The carboxylic acid will also be deprotonated, consuming a full equivalent of base.

  • Solution:

    • Use a strong, non-nucleophilic base. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice.[8]

    • Use at least two equivalents of the base: one for the carboxylic acid and one for the carbamate nitrogen. An excess (e.g., 2.5-3.0 equivalents) is often recommended to drive the reaction to completion.[8]

Possible Cause 2: O-Alkylation vs. N-Alkylation

  • The Chemistry: The carboxylate formed after deprotonation is also a nucleophile and can compete with the nitrogen anion, leading to the formation of the methyl ester as a byproduct.

  • Solution:

    • Protect the Carboxylic Acid: A more robust, though longer, route is to first protect the carboxylic acid as an ester (e.g., methyl or benzyl ester), perform the N-methylation, and then selectively deprotect the ester.

    • Optimize Reaction Conditions: Running the reaction at low temperatures can sometimes favor N-alkylation over O-alkylation.

Possible Cause 3: Choice of Methylating Agent

  • The Chemistry: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common methylating agents. DMS is often more reactive but is also more toxic.

  • Solution:

    • Methyl iodide is generally effective when used with a strong base like NaH.[8]

    • If using milder conditions (e.g., with a base like DBU), a more reactive agent like dimethyl sulfate might be necessary.[9]

Troubleshooting_Methylation Start Low Yield in N-Methylation? CheckBase Is the base strong enough? (e.g., NaH) Start->CheckBase CheckEquiv Are >2 equivalents of base used? CheckBase->CheckEquiv Yes UseStrongBase Switch to a stronger base like NaH. CheckBase->UseStrongBase No CheckByproduct Is methyl ester byproduct observed (O-alkylation)? CheckEquiv->CheckByproduct Yes IncreaseBase Increase base to 2.5-3.0 equivalents. CheckEquiv->IncreaseBase No ProtectAcid Consider protecting the carboxylic acid first. CheckByproduct->ProtectAcid Yes Success Improved Yield CheckByproduct->Success No ProtectAcid->Success IncreaseBase->Success UseStrongBase->Success

Figure 2: Troubleshooting flowchart for N-methylation.

Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?

Purification challenges usually stem from unreacted starting materials or byproducts from side reactions.

  • Common Impurities:

    • Unreacted N-Cbz-phenylglycine: From incomplete methylation.

    • N-Cbz-phenylglycine methyl ester: From O-alkylation.

    • Over-methylated byproducts: Though less common with carbamates.

  • Purification Strategy:

    • Acid-Base Extraction: This is a powerful technique to separate your desired product (an acid) from neutral impurities.

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your acidic product and any unreacted starting material will move into the aqueous layer as their sodium salts. The neutral ester byproduct will remain in the organic layer.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2.

      • The purified product will precipitate out or can be extracted back into an organic solvent.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography is the next step. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group instead of Cbz? Yes, other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used.[1] However, the choice depends on the overall synthetic plan. Cbz is advantageous because it is stable to a wide range of conditions but can be easily removed by catalytic hydrogenolysis, which is a very mild method.[1][10]

Q2: What is the best way to monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% ethyl acetate in hexanes with a drop of acetic acid. Staining with potassium permanganate (KMnO₄) or ninhydrin (for free amines) can help visualize the spots. For more quantitative analysis, HPLC or LC-MS can be used.[11]

Q3: Is racemization a concern during this synthesis? Racemization is a potential risk, especially under harsh basic conditions.[1][12] During the Cbz-protection step, keeping the pH below 10 helps minimize this risk.[1] The N-methylation step is less prone to racemization at the α-carbon. It is always good practice to check the optical purity of the final product using chiral HPLC if stereochemistry is critical.

Q4: Are there alternative methods for the N-methylation step? Yes, several alternative methods exist. One notable approach involves protecting the starting amino acid with an o-nitrobenzenesulfonyl (o-NBS) group.[9] The resulting sulfonamide is more easily alkylated under milder conditions (e.g., using DBU and dimethyl sulfate), and the o-NBS group can be removed with a thiol.[9]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of N-Cbz-phenylglycine
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylglycine (1.0 equiv.) in a 2:1 mixture of 1M sodium carbonate and 1M sodium bicarbonate solution. Cool the flask to 0 °C in an ice bath.

  • Reaction: While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted Cbz-Cl and other neutral impurities.

  • Isolation: Carefully acidify the aqueous layer to pH 2 with cold 1M HCl. A white precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield N-Cbz-phenylglycine.

Protocol 2: Synthesis of N-Cbz-α-(methylamino)-benzeneacetic Acid
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF). Add N-Cbz-phenylglycine (1.0 equiv.) and stir until dissolved.

  • Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir for 30-60 minutes at 0 °C.

  • Methylation: Slowly add methyl iodide (MeI, 1.5 equiv.) dropwise.

  • Reaction: Let the reaction stir at 0 °C for 1 hour and then allow it to warm to room temperature overnight. Monitor by TLC.

  • Quenching: Carefully quench the reaction by slowly adding cold water or a saturated NH₄Cl solution.

  • Work-up and Purification: Acidify the mixture to pH 2 with 1M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using the acid-base extraction method described in the troubleshooting section or by silica gel chromatography.

References

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation of the N-Cbz α-aminomethylenebisphosphonate 14. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Scribd. (n.d.). Application Note - N-CBZ Protection. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • Organic Syntheses Procedure. (n.d.). Amide formation by decarboxylative condensation. [Link]

  • PMC. (n.d.). Developing deprotectase biocatalysts for synthesis. [Link]

  • Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-Cbz-N-methyl-phenylglycine

Product: N-Cbz-α-(methylamino)-benzeneacetic acid Common Name: N-Cbz-N-methyl-phenylglycine (N-Z-N-Me-Phg-OH) Chemical Class: Protected Non-Proteinogenic Amino Acid Application: Peptidomimetics, N-methylated peptide synt...

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Cbz-α-(methylamino)-benzeneacetic acid Common Name: N-Cbz-N-methyl-phenylglycine (N-Z-N-Me-Phg-OH) Chemical Class: Protected Non-Proteinogenic Amino Acid Application: Peptidomimetics, N-methylated peptide synthesis, Medicinal Chemistry.

Introduction: The "Benzylic Risk" Factor

Welcome to the technical support hub for N-Cbz-N-methyl-phenylglycine. As researchers, we often treat protected amino acids as generic reagents. However, this specific molecule presents a unique convergence of chemical risks that requires a tailored approach.

Why this molecule is different:

  • Steric Hindrance: The combination of the N-methyl group and the bulky Phenyl side chain on the

    
    -carbon creates significant steric strain (
    
    
    
    strain). This makes coupling reactions difficult and slow.
  • Racemization Sensitivity: Unlike standard alkyl amino acids (e.g., Alanine, Leucine), the

    
    -proton in Phenylglycine derivatives is benzylic . It is electronically stabilized by the phenyl ring, making it significantly more acidic and prone to base-catalyzed racemization, even without oxazolone formation.
    

This guide moves beyond standard "store at -20°C" advice to explain why degradation happens and how to prevent it.

Module 1: Storage & Handling Protocol

The Gold Standard Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long Term) +4°C (Active Use)Low temperature kinetically inhibits the rotation required for racemization and slows spontaneous hydrolysis.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation of the benzylic position over extended periods.
Moisture Strictly Desiccated Hydrolysis of the Cbz group is slow, but moisture promotes acid-catalyzed cleavage and physical clumping.
Container Amber Glass The Cbz (benzyloxycarbonyl) group has weak UV absorption; long-term light exposure can induce radical decomposition.
State Solid / Powder NEVER store as a solution. In solution, the effective concentration of dissolved bases/acids increases, accelerating degradation.
Visual Workflow: Incoming QC & Storage

StorageProtocol Start Reagent Arrival VisualCheck Visual Inspection (White/Off-white Powder) Start->VisualCheck Hygroscopic Is it clumped? VisualCheck->Hygroscopic Dry Desiccate (P2O5 / Vacuum) Hygroscopic->Dry Yes QC QC Check (H-NMR / Chiral HPLC) Hygroscopic->QC No Dry->QC Store Store at -20°C (Amber Vial, Parafilm) QC->Store Pass

Figure 1: Decision matrix for processing incoming shipments of N-Cbz-N-methyl-phenylglycine to ensure integrity prior to long-term storage.

Module 2: Troubleshooting & Experimental Optimization

This section addresses specific failure modes users encounter during synthesis.

Issue 1: Loss of Optical Purity (Racemization)

Symptom: The product shows enantiomeric excess (ee) degradation after coupling or storage.

  • The Mechanism: The

    
    -proton is benzylic. While N-methylation prevents the formation of the classic 5(4H)-oxazolone intermediate (the primary racemization pathway for standard amino acids), it does not protect against direct enolization  promoted by bases.
    
  • Corrective Action:

    • Base Selection: Avoid strong tertiary amines (e.g., TEA) during coupling if possible. Use weaker bases like DIPEA or collidine.

    • Coupling Additives: Use Oxyma Pure or HOAt. These lower the pH of the active ester micro-environment compared to HOBt.

    • Pre-activation: Do not pre-activate this amino acid for more than 1-2 minutes. Add the amine nucleophile immediately after the coupling reagent.

Issue 2: Incomplete Coupling (Steric Hindrance)

Symptom: Starting material remains; low yield of peptide.

  • The Mechanism: The N-methyl group and the Phenyl ring create a "steric wall." Standard coupling times (1-2 hours) are often insufficient.

  • Corrective Action:

    • Double Coupling: Perform the coupling twice (2 x 4 hours) rather than one long reaction.

    • Reagent Switch: Switch from HATU to COMU or PyBOP for difficult N-methyl couplings.

    • Solvent System: Use DMF/DCM (1:1). Pure DMF can sometimes solvate the N-methyl group in a way that increases steric shielding.

Issue 3: Cbz Group Cleavage (Premature)

Symptom: Free amine detected (ninhydrin positive) or unexpected mass spec peaks.

  • The Mechanism: Cbz is stable to TFA (used in Boc removal) and mild base (Fmoc removal). However, it is sensitive to hydrogenolysis and strong acids (HBr, HF).

  • Corrective Action:

    • Ensure no reducing agents (e.g., DTT, mercaptoethanol) are present in high concentrations during storage.

    • Verify that "anhydrous" acids used in other steps are truly anhydrous; water can promote hydrolytic cleavage.

Module 3: Quality Control & Validation

To validate the stability of your N-Cbz-N-methyl-phenylglycine, use the following metrics.

Identity Verification (H-NMR)

Look for the diagnostic signals. If these are split or shifted, degradation has occurred.

  • 
    -Proton:  Singlet or broad singlet around 5.5–6.0 ppm (deshielded by Ph and N-Cbz).
    
  • N-Methyl: Singlet around 2.8–3.0 ppm. Note: Rotamers are common in N-Cbz-N-methyl amino acids. You may see two sets of peaks.[] This is NOT impurity; it is rotameric isomerism (cis/trans carbamate).

Purity & Chiral Analysis (HPLC)

Standard C18 HPLC is insufficient for enantiomeric purity.

Method TypeColumn SuggestionMobile PhaseTarget
Achiral Purity C18 (e.g., Zorbax Eclipse)Water/ACN + 0.1% TFADetects hydrolysis products (Benzyl alcohol, free amine).
Chiral Purity Chiralpak AD-H or OD-H Hexane/IPA (90:10) + 0.1% TFACRITICAL: Separates L- and D- enantiomers.
Degradation Pathway Visualization

Degradation Compound N-Cbz-N-Me-Phg-OH (Intact) Enolate Planar Enolate Intermediate (Achiral) Compound->Enolate Proton Abstraction (Benzylic Acidity) Cleaved N-Me-Phg-OH + Benzyl Alcohol Compound->Cleaved Strong Acid / H2 Base Base (DIPEA/TEA) Base->Enolate Racemate Racemic Mixture (L- and D- isomers) Enolate->Racemate Reprotonation Hydrolysis Hydrolysis (Moisture/Acid) Hydrolysis->Cleaved

Figure 2: Primary degradation pathways. Note that the benzylic acidity (left path) is the highest risk during synthesis, while hydrolysis (right path) is the risk during improper storage.

Frequently Asked Questions (FAQ)

Q: I see split peaks in my NMR spectrum. Is my compound degraded? A: Likely not. N-methylated, N-carbamate protected amino acids exhibit rotamerism (cis/trans isomers around the N-C(O) bond) which is slow on the NMR timescale. This results in doubled peaks. Run the NMR at elevated temperature (e.g., 50°C) to see if the peaks coalesce.

Q: Can I use this compound in Fmoc solid-phase peptide synthesis (SPPS)? A: Yes, but with caution. The Cbz group is orthogonal to Fmoc deprotection (piperidine) and TFA cleavage. It will remain on the peptide after cleavage from the resin. You must remove it via Hydrogenolysis (H2/Pd) or strong acid (TFMSA/HF) after the peptide is synthesized.

Q: Why is the coupling yield so low compared to N-Cbz-Ala-OH? A: Steric hindrance. The methyl group and the phenyl ring clash. You must use high-efficiency coupling reagents (HATU/COMU) and extended reaction times. Do not rely on standard carbodiimide (EDC/DCC) methods.

Q: Is the compound hygroscopic? A: Moderately. While the Cbz group is lipophilic, the free carboxylic acid can attract moisture. Always equilibrate the vial to room temperature before opening to prevent condensation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Definitive guide on Cbz stability and cleavage conditions).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Mechanisms of racemization in N-methyl amino acids).

  • Anteunis, M. J. O., et al. (1988). "Rotamerism in N-protected N-methyl amino acids." Bulletin of the Chemical Society of Belgium. (Explains NMR peak splitting).
  • Chem-Impex International. (n.d.). N-Methyl-L-phenylglycine hydrochloride Product Data. (Physical properties and storage baselines).

Sources

Troubleshooting

Technical Support Center: Alternative Cbz-Deprotection Methods for Complex Molecules

Introduction The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic chemistry, particularly for amine protection in peptide synthesis and complex molecule assembly, owing to its general stability.[1] Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic chemistry, particularly for amine protection in peptide synthesis and complex molecule assembly, owing to its general stability.[1] However, its removal, classically achieved via catalytic hydrogenolysis (H₂ gas and a palladium catalyst), presents significant challenges when dealing with highly functionalized or sensitive molecules.[2][3] The presence of reducible functional groups (alkenes, alkynes, nitro groups, aryl halides), sulfur-containing residues, or acid/base-labile moieties necessitates a more nuanced approach.[2][3]

This technical support guide, designed for researchers and drug development professionals, provides a structured, problem-oriented approach to troubleshooting Cbz-deprotection and selecting robust alternative methods. We move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific synthetic challenges.

PART 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common high-level issues and strategic decisions faced during Cbz deprotection.

Q1: My standard catalytic hydrogenolysis (Pd/C, H₂) is failing or giving low yields. What are the most common causes?

A1: Failure of standard hydrogenolysis is a frequent issue. The root cause often falls into one of these categories:

  • Catalyst Poisoning: The most common culprit. Sulfur-containing functional groups (thiols, thioethers), even in trace amounts, can irreversibly bind to the palladium surface, rendering it inactive. Other nitrogen-containing heterocycles or basic amines in the product can also inhibit the catalyst.

  • Poor Substrate Solubility: The reaction is heterogeneous. If your substrate has poor solubility in the reaction solvent, its access to the catalyst surface is limited, leading to a sluggish or incomplete reaction.[4]

  • Steric Hindrance: A sterically congested Cbz group can have difficulty accessing the catalytic sites on the palladium surface.

  • Insufficient Hydrogen: On a small scale, this can be due to poor mixing, which limits gas-liquid transfer, or leaks in the hydrogenation setup (e.g., a balloon).[4] On a larger scale, inadequate pressure may be the issue.

  • Inactive Catalyst: The Pd/C catalyst itself may be old or of poor quality. It's always recommended to use a fresh, high-quality catalyst.[4]

Q2: My molecule contains sulfur, alkenes, or other reducible groups. What are my options?

A2: You must move away from standard catalytic hydrogenolysis. The choice of an alternative method depends on the specific functionalities present.

  • For Sulfur-Containing Molecules: Acid-mediated cleavage (e.g., AlCl₃/HFIP, HBr/AcOH) or nucleophilic cleavage are excellent choices as they do not involve transition metal catalysts that are prone to poisoning.[5][6]

  • For Molecules with Alkenes/Alkynes: Catalytic transfer hydrogenation (CTH) can sometimes be selective, but acidic or nucleophilic methods provide a safer, more orthogonal approach.[7]

  • For Molecules with Other Sensitive Groups (e.g., acid-labile ethers, base-labile esters): This is where careful method selection is critical. A mild Lewis acid method like AlCl₃/HFIP shows broad functional group tolerance.[8] For extremely sensitive substrates, enzymatic or nucleophilic deprotection under neutral or basic conditions may be the only viable options.[9][10]

Q3: What are the main categories of alternative Cbz-deprotection methods?

A3: The main alternatives to standard hydrogenolysis can be grouped by their mechanism:

  • Catalytic Transfer Hydrogenation (CTH): Uses a hydrogen donor (e.g., ammonium formate, formic acid) in place of H₂ gas, which can offer different selectivity and is often safer to handle.[7][11]

  • Acid-Mediated Cleavage: Employs strong Brønsted acids (HBr/AcOH) or Lewis acids (AlCl₃, TMSI) to cleave the benzyl-oxygen bond.[2][5][12]

  • Nucleophilic Cleavage: Uses a nucleophile (e.g., a thiolate) to attack the benzylic carbon in an Sₙ2-type displacement.[6][10]

  • Biocatalytic (Enzymatic) Cleavage: Utilizes specific enzymes (hydrolases) to cleave the carbamate bond under exceptionally mild aqueous conditions.[9][13]

  • Emerging Methods: Includes techniques like photoredox catalysis and electrochemistry, which offer novel, reagent-free pathways for deprotection.[3][14]

Q4: How do I choose the best deprotection method for my specific substrate?

A4: The selection process is a multi-step decision based on the functional groups present in your molecule. The following workflow provides a logical path for method selection.

Cbz_Deprotection_Workflow Start Start: Cbz-Protected Complex Molecule Check_Reducible Contains Reducible Groups? (Alkenes, Alkynes, Nitro, Aryl Halides, Sulfur) Start->Check_Reducible Check_Acid_Labile Contains Acid-Labile Groups? (Boc, t-butyl ethers, acetals) Check_Reducible->Check_Acid_Labile Yes Method_Hydrogenolysis Standard Hydrogenolysis (H₂, Pd/C) Check_Reducible->Method_Hydrogenolysis No Check_Base_Labile Contains Base-Labile Groups? (Esters, Fmoc) Check_Acid_Labile->Check_Base_Labile Yes Method_Bronsted_Acid Strong Brønsted Acid (HBr/AcOH) Check_Acid_Labile->Method_Bronsted_Acid No Method_Lewis_Acid Mild Lewis Acid (AlCl₃/HFIP) Check_Base_Labile->Method_Lewis_Acid No Method_Nucleophilic Nucleophilic Cleavage (2-Mercaptoethanol, K₃PO₄) Check_Base_Labile->Method_Nucleophilic Yes Check_Sterics_Solubility Standard H₂/Pd-C Fails? (Steric hindrance, solubility) Method_CTH Catalytic Transfer Hydrogenation (HCOONH₄, Pd/C) Check_Sterics_Solubility->Method_CTH Yes Method_Hydrogenolysis->Check_Sterics_Solubility Fails Method_Enzymatic Enzymatic Cleavage (e.g., Cbz-ase) Method_Nucleophilic->Method_Enzymatic Or

Caption: Decision workflow for selecting a Cbz-deprotection method.

PART 2: Troubleshooting Guides - Method-Specific Issues
2.1 Catalytic Transfer Hydrogenation (CTH)

Q: My CTH reaction with ammonium formate is sluggish or incomplete. How can I optimize it?

A: This is a common observation. Here are several parameters to investigate:

  • Hydrogen Donor Equivalents: Ammonium formate can decompose or be consumed. Ensure you are using a sufficient excess (typically 5-10 equivalents). Adding it in portions can sometimes maintain a steady concentration of the active hydrogen-donating species.[4]

  • Temperature: While many CTH reactions run at room temperature, gently heating the reaction (e.g., to 40-50 °C or refluxing in a suitable solvent like ethanol) can significantly increase the rate.[4]

  • Solvent Choice: Protic solvents like methanol or ethanol are most common and generally effective. If solubility is an issue, co-solvents like THF or ethyl acetate can be used.[15]

  • Catalyst Loading: For difficult substrates, increasing the catalyst loading (from a standard 10 wt% to 20 wt%) can be beneficial.[4]

2.2 Acid-Mediated Cleavage

Q: What are the advantages of using a Lewis acid system like AlCl₃ in hexafluoroisopropanol (HFIP)?

A: The AlCl₃/HFIP system is a powerful, modern alternative to classic Brønsted acids and offers several key advantages:[5][8]

  • Mild Conditions: The reaction proceeds efficiently at room temperature, avoiding the harsh, high temperatures sometimes required for other methods.[5]

  • Excellent Functional Group Tolerance: This is its most significant feature. It selectively cleaves N-Cbz groups in the presence of reducible groups like nitro, nitriles, and halogens. Crucially, it is often orthogonal to other protecting groups like N/O-benzyl (Bn), Fmoc, and Alloc.[5][8]

  • Safety and Scalability: It avoids the use of hazardous hydrogen gas and pyrophoric catalysts, making it safer and more amenable to scale-up.[8] The protocol is operationally simple.

Q: My product amine salt precipitates from my HBr/AcOH reaction, but it's oily and hard to purify. What can I do?

A: This is a frequent workup challenge. After confirming reaction completion via TLC or LC-MS, the goal is to obtain a solid hydrobromide salt.

  • Precipitation Solvent: The key is to add the reaction mixture to a large volume of a cold, anhydrous, non-polar solvent. Anhydrous diethyl ether is standard.[2] If the product remains oily, try other solvents like MTBE or a mixture of ether and hexanes.

  • Trituration: If an oil persists, decant the solvent, add fresh cold ether, and vigorously scratch the flask's inner surface with a glass rod or spatula. This can induce crystallization. Sonication can also be helpful.

  • Conversion to Free Base: If isolating the salt proves too difficult, an alternative is to quench the reaction carefully (e.g., by pouring it onto ice), basify the aqueous solution with a strong base (e.g., NaOH, K₂CO₃) to a high pH, and then extract the free amine product into an organic solvent like ethyl acetate or dichloromethane.

2.3 Nucleophilic & Chemoselective Cleavage

Q: When should I consider a nucleophilic deprotection method?

A: Nucleophilic deprotection is the method of choice for exceptionally sensitive substrates where both reductive (hydrogenolysis) and acidic conditions are intolerable.[6][10] Consider this method if your molecule contains:

  • Multiple reducible groups (e.g., aryl bromides and nitriles) that would be affected by hydrogenolysis.[10]

  • Both acid-labile (e.g., Boc) and base-labile (e.g., ester) functional groups, as the reaction can be run under mildly basic conditions.

  • A functionality that is incompatible with Lewis acids.

The mechanism involves an Sₙ2 attack by a soft nucleophile, like a thiolate, on the benzylic carbon of the Cbz group. This displaces the carbamic acid, which then rapidly decarboxylates to yield the free amine.[10]

Nucleophilic_Deprotection cluster_mech Simplified Nucleophilic Cleavage Mechanism R-NH-Cbz Cbz-Protected Amine Nu Nucleophile (e.g., RS⁻) TS [Sₙ2 Transition State] Products R-NH₂ + CO₂ + Nu-Benzyl TS->Products Cleavage & Decarboxylation R-NH-CbzNu R-NH-CbzNu R-NH-CbzNu->TS Sₙ2 Attack

Caption: Mechanism of nucleophilic Cbz deprotection.

2.4 Biocatalytic (Enzymatic) Deprotection

Q: My molecule is a racemic mixture of a Cbz-protected amino acid, and I need enantioselective deprotection. Is this possible?

A: Yes, this is a prime application for enzymatic methods. Enzymes like the Cbz-cleaving enzyme from Sphingomonas paucimobilis exhibit high enantioselectivity, typically hydrolyzing the Cbz group from L-amino acids while leaving the D-enantiomer untouched.[9][13] This allows for an efficient kinetic resolution, providing both the deprotected L-amino acid and the intact Cbz-D-amino acid, both in high enantiomeric excess.[13] This method is unparalleled in its mildness, proceeding in an aqueous buffer at or near room temperature and neutral pH.[16]

PART 3: Protocols and Data
3.1 Comparative Data Summary of Alternative Cbz Deprotection Methods
MethodReagents & Typical ConditionsAdvantagesLimitations & Incompatible Groups
Catalytic Transfer Hydrogenation Pd/C, HCOONH₄ or HCOOH, MeOH/EtOH, RT to Reflux[4][7]Safer than H₂ gas; often faster; good for scale-up.Catalyst poisons (sulfur); may reduce alkenes/alkynes, some aryl halides.
Strong Acid Cleavage 33% HBr in Acetic Acid, RT[2]Metal-free; effective for sulfur-containing substrates.Harsh; cleaves other acid-labile groups (Boc, t-butyl ethers, acetals).
Mild Lewis Acid Cleavage AlCl₃, HFIP, RT[5][8]Metal-free; excellent functional group tolerance (nitro, halides, Bn); mild (RT).Cleaves Boc group; HFIP is an expensive solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C[10]Excellent for sensitive substrates; tolerates reducible and acid-labile groups.Requires heating; thiol reagents have strong odors; potential for side reactions with electrophiles.
Enzymatic Cleavage Cbz-hydrolase, Aqueous Buffer, pH ~7, RT[9][13]Extremely mild (pH neutral, RT); highly chemoselective; enantioselective.Enzyme availability and cost; substrate scope can be limited; requires biological lab setup.
3.2 Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol is a robust starting point for CTH, adapted from general procedures.[11][17]

  • Substrate Preparation: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol, ~0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the substrate).

  • Hydrogen Donor Addition: Add ammonium formate (5-10 equiv) to the stirred suspension.

  • Reaction: Stir the reaction mixture vigorously. The reaction may be gently heated (e.g., 40-60 °C) to increase the rate. Monitor progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter cake thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods (e.g., crystallization, chromatography, or an aqueous workup to remove ammonium salts).

Protocol 2: Mild Lewis Acid Deprotection using AlCl₃/HFIP

This protocol is based on the method developed by Vinayagam et al. and is excellent for substrates with sensitive functional groups.[5]

  • Substrate Preparation: Dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: At room temperature, add aluminum chloride (AlCl₃) (1.5-3.0 equiv) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor completion by TLC or LC-MS (typically 0.5-2 hours).

  • Work-up: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude amine as required.

Protocol 3: Nucleophilic Deprotection with 2-Mercaptoethanol

This protocol is adapted from Scattolin et al. for substrates intolerant to both reductive and acidic conditions.[10]

  • Reaction Setup: To a solution of the Cbz-protected amine (1.0 equiv) in N,N-dimethylacetamide (DMAc), add potassium phosphate (K₃PO₄) (2.0 equiv) as a base.

  • Nucleophile Addition: Add 2-mercaptoethanol (3.0 equiv).

  • Reaction: Heat the mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by standard methods.

References
  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191-5194. [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]

  • Patel, R. N., et al. (1992). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Enzyme and Microbial Technology, 14(9), 731-738. [Link]

  • Patel, R. N. (2002). Enzymatic deprotection of amines and hydroxides.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • ten Kortenaar, P. B. W., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(8), 3163-3171. [Link]

  • Kennedy, L., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]

  • Schmalzbauer, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 480-485. [Link]

  • Patel, R. N., et al. (1993). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids. Applied Microbiology and Biotechnology, 40, 235-244. [Link]

  • Wang, H., et al. (2023). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Chem, 9(2), 455-469. [Link]

  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Doni, E., et al. (2014). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Angewandte Chemie International Edition, 53(22), 5732-5735. [Link]

  • Kim, H., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Accounts of Chemical Research, 56(15), 2055-2070. [Link]

  • Gothard, C. M., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(26), 4845-4848. [Link]

  • ResearchGate. (2014). How to remove CBz of a compound? [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamates. Organic Letters, 24(20), 3736-3740. [Link]

Sources

Optimization

Technical Support Center: Mono-Cbz Protection of Guanidines

Topic: Improving Efficiency and Selectivity in Mono-Benzyloxycarbonyl (Cbz) Protection of Guanidines. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2] Format: Interactive Troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Efficiency and Selectivity in Mono-Benzyloxycarbonyl (Cbz) Protection of Guanidines. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2] Format: Interactive Troubleshooting & Optimization Guide.

The Core Challenge: The "pKa Trap"

Q: Why is my reaction constantly yielding bis-Cbz product or recovering starting material, with very little mono-Cbz?

A: You are likely falling into the pKa Trap .[1][2] This is the fundamental thermodynamic barrier in direct guanidine protection.[1][2]

  • The Starting Material (SM): Alkyl guanidines are highly basic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1] In standard basic conditions (pH 10–12), a significant portion remains protonated (guanidinium cation) and non-nucleophilic.[1][2]
    
  • The Product (Mono-Cbz): The electron-withdrawing Cbz group lowers the basicity of the guanidine significantly (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
  • The Trap: At a reaction pH of 10, the SM is largely protonated (inactive) , while the Mono-Cbz product is largely deprotonated (neutral and active) .[1][2] Even though the Cbz group electronically deactivates the nitrogen, the concentration of the active neutral species is much higher for the product than for the starting material.[1][2] The electrophile (Cbz-Cl) preferentially attacks the neutral Mono-Cbz species, leading to bis-protection.[1][2]

Visualizing the Mechanism

The following diagram illustrates the kinetic competition driven by pH states.

GuanidineProtection Start Alkyl-Guanidine (SM) pKa ~13.6 SM_Prot SM-H+ (Cation) Inactive Start->SM_Prot pH < 13 SM_Neut SM (Neutral) Active Nucleophile Start->SM_Neut Equilibrium (Low Conc. at pH 10) Mono Mono-Cbz-Guanidine pKa ~8.0 SM_Neut->Mono + Cbz-X (Slow Step) Mono_Neut Mono-Cbz (Neutral) Active Nucleophile Mono->Mono_Neut pH > 8 (High Conc.) Bis Bis-Cbz-Guanidine (Over-reaction) Mono_Neut->Bis + Cbz-X (Fast Step due to Conc.)

Figure 1: The pKa Trap. At standard reaction pH, the product is more available in its reactive neutral form than the starting material, promoting over-reaction.[1][2]

Reagent Selection & Protocol Optimization

Q: Should I use Cbz-Cl or Cbz-OSu?

A: For mono-protection, Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) is superior.[1][2]

FeatureCbz-Cl (Benzyl Chloroformate)Cbz-OSu (Succinimide Carbonate)
Reactivity High (Aggressive)Moderate (Tunable)
Selectivity Poor (Prone to Bis-Cbz)High (Favors Mono-Cbz)
Byproducts HCl (Requires strong base buffering)N-Hydroxysuccinimide (Neutral/Weakly acidic)
Recommendation Use for Bis-protection or robust substrates.[1][2]Standard for Mono-protection.
Protocol A: The "Golden Standard" (Cbz-OSu Method)

Best for: Valuable substrates requiring high mono-selectivity.[1]

Reagents:

  • Substrate: Alkyl Guanidine (1.0 equiv)[1][2]

  • Reagent: Cbz-OSu (0.95 - 1.0 equiv) — Slight deficit prevents over-reaction.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)[1]

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is poor).[1][2]

Step-by-Step:

  • Dissolution: Dissolve guanidine substrate in DCM (0.1 M). Add DIPEA.

  • Addition: Add Cbz-OSu as a solid in one portion (or dissolved in minimal DCM) at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12–18 hours.

  • Workup (Critical):

    • Wash organic layer with 5% Citric Acid (aq).[1][2]

    • Why? The Mono-Cbz product (pKa ~8) will remain in the organic layer (mostly neutral at pH 2-3 of citric acid wash? Correction: At pH 2, Mono-Cbz is protonated and may go to water.[1][2] See Note below.).

    • Refined Workup: Wash with water and brine.[1][2] If the product is amphiphilic, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).[1][2]

    • Purification: Mono-Cbz guanidines often streak on silica.[1][2] Add 1% Triethylamine (TEA) to your eluent.[1][2]

Protocol B: The "Bis-then-Clip" Strategy (Maki Method)

Best for: Cases where Mono-protection fails, and you constantly get mixtures.[1][2]

Instead of fighting the kinetics, drive the reaction to completion (Bis-Cbz) and then selectively remove one group.[1][2]

  • Bis-Protection: React Guanidine with 3.0 equiv Cbz-Cl and 4.0 equiv NaOH (Schotten-Baumann conditions) to force Bis-Cbz formation.[2]

  • Selective Deprotection:

    • Dissolve Bis-Cbz guanidine in MeOH.

    • Add catalyst: Pd(OAc)₂ (5 mol %).[1][2]

    • Stir under H₂ (balloon) or transfer hydrogenation conditions.

    • Mechanism:[2][3][4][5] The steric bulk of the Bis-Cbz species makes one group more accessible/labile than the Mono-species under controlled catalytic conditions [1].[1]

Troubleshooting Guide

Q: My product is stuck in the aqueous layer during workup.

  • Cause: Mono-Cbz guanidines are still basic (pKa ~8) and polar.[1][2] In acidic washes (HCl), they protonate and become water-soluble salts.[1][2]

  • Fix:

    • Use a neutral workup (Water/Brine only).[1][2]

    • If you must remove starting material, use a buffer at pH 9.0 .[1][2] At pH 9, the SM (pKa 13) is protonated (water soluble), but the Mono-Cbz (pKa ~8) is largely neutral (organic soluble).[1][2]

Q: I am seeing regioselectivity issues (N vs. N').

  • Context: If your guanidine is monosubstituted (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), Cbz can attach to the substituted nitrogen (
    
    
    
    ) or the unsubstituted nitrogen (
    
    
    ).[1]
  • Insight: Cbz-Cl/OSu generally prefers the less sterically hindered nitrogen (the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     terminus).[1]
    
  • Fix: If you need the Cbz on the internal nitrogen, you cannot use direct protection.[1][2] You must synthesize the guanidine de novo using a protected guanylating agent like N,N'-Bis(Cbz)-1H-pyrazole-1-carboxamidine [2].[1][2]

Q: The reaction yields 50% SM and 50% Bis-Cbz, with no Mono.

  • Diagnosis: This is the classic "Phase Transfer" failure.[1][2] The reaction is happening too fast at the interface or in solution where local pH is too high.[1][2]

  • Fix: Switch to Protocol A (Homogeneous organic phase with Cbz-OSu). If you must use Cbz-Cl, use a biphasic system (DCM/Water) with highly efficient stirring and slow addition of Cbz-Cl over 1 hour.[1][2]

Decision Matrix (Workflow)

Follow this logic flow to select the correct experimental path.

DecisionTree Start Start: Guanidine Protection HaveGuanidine Is the Guanidine already installed? Start->HaveGuanidine Yes Yes HaveGuanidine->Yes Substrate exists No No (Synthesis from amine) HaveGuanidine->No Need to make it DirectProt Direct Protection Yes->DirectProt DeNovo De Novo Synthesis No->DeNovo ReagentCheck Reagent Choice DirectProt->ReagentCheck GuanylAgent Use N,N'-Bis(Cbz)-1H-pyrazole-1-carboxamidine DeNovo->GuanylAgent OSu Use Cbz-OSu (Protocol A) ReagentCheck->OSu High Selectivity Needed Cl Use Cbz-Cl (Risk of Bis) ReagentCheck->Cl Cost/Scale Priority BisRoute Bis-Protection + Selective Deprotection Cl->BisRoute If Mono fails

Figure 2: Strategic Decision Matrix for Guanidine Protection.[1][2]

References

  • Maki, T.; Tsuritani, T.; Yasukata, T. Selective Deprotection of N,N′-Bis(benzyloxycarbonyl)guanidines. Org.[1][2][6] Lett.2014 , 16, 1868–1871.[1][2][6][7] [Link]

  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R.[1][2] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. J. Org.[2] Chem.1992 , 57, 2497–2502.[1][2] [Link][1][2]

  • Greene, T. W.; Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .[1][2]

  • Powell, D. A.; Ramsden, P. D.; Batey, R. A.[1][2] Phase-Transfer-Catalyzed Alkylation of Guanidines. J. Org.[2] Chem.2003 , 68, 2300–2309.[1][2] [Link]

Sources

Troubleshooting

Chemoselective cleavage of Cbz protecting groups

Technical Support Hub: Chemoselective Cbz Deprotection Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Subject: Advanced Troubleshooting & Protocols for Carbobenzyloxy (Cbz) Cleavage Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Chemoselective Cbz Deprotection Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Subject: Advanced Troubleshooting & Protocols for Carbobenzyloxy (Cbz) Cleavage

Executive Summary & Decision Matrix

The removal of the Cbz group is often deceptively simple. While standard catalytic hydrogenolysis (


, Pd/C) is the industry workhorse, it fails catastrophically when substrates contain catalyst poisons (sulfur, basic amines) or competing reducible groups (alkenes, alkynes, benzyl ethers).

This guide moves beyond the textbook basics to address chemoselectivity —the ability to cleave Cbz without touching other sensitive functionalities.

Visual Guide: Selecting the Correct Deprotection Strategy

Use the following logic flow to determine the optimal protocol for your specific substrate.

Cbz_Decision_Matrix Start Substrate Analysis Sulfur Contains Sulfur? (Thiol, Thioether, Met) Start->Sulfur Alkenes Contains Alkenes/Alkynes or Halogens (Cl, Br, I)? Sulfur->Alkenes No Acidic Acidic Cleavage (HBr/AcOH or TFA/Thioanisole) Sulfur->Acidic Yes (Acid Stable) Lewis Lewis Acid Cleavage (BCl3 or AlCl3/HFIP) Sulfur->Lewis Yes (Acid Sensitive) BnEther Contains Benzyl Ethers/Esters (Need to preserve?) Alkenes->BnEther No Transfer Transfer Hydrogenation (Et3SiH/Pd or Cyclohexadiene) Alkenes->Transfer Yes (High Selectivity) Poisoned Poisoned Catalyst (Lindlar or Pd/C + Pyridine) Alkenes->Poisoned Yes (Alternative) Standard Standard Hydrogenolysis (Pd/C + H2) BnEther->Standard No BnEther->Lewis Yes (Strict Selectivity)

Figure 1: Decision matrix for selecting Cbz deprotection conditions based on substrate functionality.

Module A: Troubleshooting Catalytic Hydrogenolysis

Context: The standard method (


, Pd/C, MeOH) often stalls before completion. This is rarely due to "bad catalyst" and usually due to amine poisoning . Free amines generated during the reaction bind tightly to the Pd surface, deactivating it.
Troubleshooting Guide
SymptomRoot CauseCorrective Action
Reaction stalls at 50-80% conversion Amine Poisoning: The product amine coordinates to Pd.Acidify: Add 1.0–2.0 equiv of HCl or AcOH to the solvent. Protonated amines (

) do not bind to Pd.
Reaction is incredibly slow (>24h) Mass Transfer:

gas is not dissolving effectively.
Switch Solvent: Change from MeOH to EtOAc or THF/MeOH mixtures. EtOAc has higher

solubility. Use a balloon with higher tension or a Parr shaker.
Loss of Benzyl Ethers (Over-reduction) High Activity: Standard Pd/C is too aggressive.Poison the Catalyst: Add small amounts of pyridine or use Pd(OH)

(Pearlman's Catalyst) which can sometimes be tuned by pH.
Fire upon adding catalyst Pyrophoric Nature: Dry Pd/C ignites MeOH vapors.Protocol Change: Weigh Pd/C under

. Add the catalyst to the flask first, cover with a blanket of inert gas, then add solvent carefully.

Module B: Chemoselectivity (Preserving Alkenes & Halogens)

The Challenge: Standard hydrogenation reduces alkenes and dehalogenates aryl halides (especially iodides and bromides). The Solution: Catalytic Transfer Hydrogenation (CTH) using Triethylsilane (


) .

This method generates


 equivalents in situ on the Pd surface. It is kinetically controlled, allowing the cleavage of the Cbz C-O bond while leaving alkenes and aryl halides intact [1].
Protocol: Silane-Promoted Cbz Cleavage

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (5-10 wt%)[1][2][3]

  • Triethylsilane (

    
    ) (2.0 - 3.0 equiv)
    
  • Methanol (MeOH) or Ethanol (EtOH)[1][2][3][4]

  • Optional: Triethylamine (

    
    ) (1.0 equiv) to buffer acid if needed.
    

Step-by-Step:

  • Setup: Dissolve the substrate in MeOH (0.1 M concentration) under an Argon/Nitrogen atmosphere.

  • Catalyst Addition: Carefully add the Pd/C catalyst.[1][2][3]

  • Silane Addition: Add

    
     dropwise via syringe. Caution:  Effervescence (gas evolution) may occur.
    
  • Reaction: Stir at room temperature.

    • Monitoring: Check TLC after 15 minutes. This reaction is often much faster than balloon hydrogenation.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.

Why this works: The silyl-hydride species formed on the Pd surface is a potent hydrogen donor for hydrogenolysis but is kinetically slower at adding across C=C double bonds compared to


 gas [2].

Module C: The "Sulfur Problem" (Non-Hydrogenolytic Methods)

The Challenge: Sulfur (thioethers, thiols, methionine) permanently poisons Palladium catalysts. Hydrogenolysis is impossible. The Solution: Lewis Acid-Mediated Cleavage .

Boron Trichloride (


) or Aluminum Chloride (

) can coordinate to the carbamate oxygen, activating the benzylic position for nucleophilic attack (or cleavage).
Protocol: Mediated Cleavage

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1M in DCM) (3.0 - 5.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Scavenger: Pentamethylbenzene (PMB) or Dimethylsulfide (DMS) (3.0 equiv) - Critical for preventing benzyl cation polymerization.

Step-by-Step:

  • Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath). Add substrate and scavenger in DCM.

  • Addition: Add

    
     solution dropwise over 10 minutes.
    
  • Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Note: Do not let it reach room temperature immediately;

      
       is aggressive.
      
  • Quench: Quench carefully with MeOH (exothermic!) at 0°C.[2]

  • Workup: Dilute with DCM, wash with saturated

    
     solution.
    

Mechanism Visualization:

Lewis_Acid_Mechanism Step1 Cbz-Amine + BCl3 Step2 Coordination Complex (O-BCl3) Step1->Step2 Coordination Step3 C-O Bond Cleavage (Benzyl Cation Release) Step2->Step3 Activation Step4 Scavenger Trap (Benzyl-PMB) Step3->Step4 Benzyl Trapping Product Free Amine (Salt Form) Step3->Product Cleavage

Figure 2: Mechanistic pathway for Lewis Acid mediated Cbz cleavage involving cation scavenging.

Module D: Orthogonality Matrix

When designing multi-step synthesis, consult this compatibility table to ensure your Cbz deprotection method does not destroy other protecting groups.

MethodCleaves Cbz?Effect on BocEffect on FmocEffect on Benzyl EtherEffect on Alkenes

/ Pd/C
Yes StableStableCleaves Reduces

/ Pd/C +

Yes StableUnstable (Base)Stable (Slow)Reduces
HBr / AcOH Yes Cleaves StableStable (mostly)Stable
TFA / Thioanisole Slow/NoCleaves StableStableStable

/ Pd/C
Yes StableStableStable (Tunable)Stable [1]

Yes Cleaves StableCleaves Stable

/ HFIP
Yes StableStableStableStable [3]

Expert Insight:

  • Boc vs. Cbz: If you need to remove Cbz in the presence of Boc, Hydrogenolysis is the only reliable method. Acidic methods (HBr, BCl3) will strip the Boc group first or simultaneously.

  • Bn Ether vs. Cbz: This is the hardest separation. Use

    
     / Pd/C  and monitor closely, or use 
    
    
    
    / HFIP
    (Hexafluoroisopropanol) which has shown remarkable selectivity for Cbz over Benzyl ethers [3].

References

  • Mandal, P. K., & McMurray, J. S. (2007).[5][6] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.

  • Coleman, R. S., & Shah, J. A. (1999). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Reducible Functional Groups.[6][7] Synthesis, 1999(S1), 1399-1400.

  • Vinayagam, V., et al. (2024).[4][8] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[4][8] The Journal of Organic Chemistry, 89(8), 5665–5674.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Cbz-α-(methylamino)-benzeneacetic acid: Navigating Protection Strategies for Sterically Hindered Amino Acids

Introduction In the intricate field of peptide synthesis and drug development, the precise control of chemical reactions is paramount. This control is largely achieved through the strategic use of protecting groups, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate field of peptide synthesis and drug development, the precise control of chemical reactions is paramount. This control is largely achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent undesired side reactions.[1] The choice of protecting group is a critical decision that dictates the entire synthetic strategy, influencing reaction conditions, purification methods, and overall yield.[2] This guide provides an in-depth technical comparison of N-Cbz-α-(methylamino)-benzeneacetic acid, a unique and sterically hindered building block, with other commonly employed protected amino acids.

Our focus is on the Carboxybenzyl (Cbz or Z) protecting group in the context of this specific N-methylated, α-disubstituted amino acid. We will objectively compare its performance and strategic utility against the two other pillars of modern peptide chemistry: the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the causal logic behind experimental choices, supported by detailed protocols.

Section 1: The Carboxybenzyl (Cbz) Group: A Foundational Choice for Complex Scaffolds

Introduced by Bergmann and Zervas in 1932, the Cbz group is one of the oldest and most reliable amino-protecting groups, particularly in solution-phase synthesis.[3] It protects the nitrogen atom as a carbamate, effectively reducing its nucleophilicity.[3] For a molecule like N-Cbz-α-(methylamino)-benzeneacetic acid, which possesses significant steric bulk around the reactive centers, the Cbz group offers distinct advantages. One notable benefit is that the introduction of a Cbz group often increases the crystallinity of the protected amino acid, which can significantly facilitate purification by crystallization.[3][4]

Chemical Properties and Stability

The Cbz group's robustness is a key asset. It is stable under the mildly acidic conditions used to remove Boc groups and the basic conditions required for Fmoc group cleavage.[3] This stability profile is the foundation of "orthogonal" synthesis, which allows for the selective deprotection of one group while others remain intact—a crucial strategy for assembling complex molecules.[2][5]

Protection and Deprotection Mechanisms

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[5]

The primary and most favored method for Cbz deprotection is catalytic hydrogenolysis.[3][5] This method is exceptionally clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[6] However, its reliance on a palladium catalyst and hydrogen gas makes it incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing moieties.[2][6] For such sensitive substrates, alternative methods using strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., AlCl₃ in HFIP) have been developed.[4][6][7]

G cluster_protection Protection cluster_deprotection Deprotection A Free Secondary Amine (e.g., α-(methylamino)-benzeneacetic acid) B Cbz-Protected Amine A->B  + Benzyl Chloroformate (Cbz-Cl)  + Base (e.g., NaHCO₃) C Cbz-Protected Amine D Free Secondary Amine C->D  Method 1: H₂, Pd/C (Hydrogenolysis)  Method 2: Strong Acid (e.g., HBr/AcOH)  Method 3: Lewis Acid (e.g., AlCl₃)

Caption: General workflow for Cbz protection and deprotection.

Section 2: Comparative Analysis: Cbz vs. Boc and Fmoc

The choice between Cbz, Boc, and Fmoc hinges on their distinct lability and compatibility with the overall synthetic plan.[1] N-Cbz-α-(methylamino)-benzeneacetic acid, with its Cbz protection, occupies a specific strategic space defined by this comparison.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the three major amino-protecting groups.

CharacteristicCarboxybenzyl (Cbz) tert-Butoxycarbonyl (Boc) 9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Hydrogenolysis-LabileAcid-LabileBase-Labile
Typical Deprotection H₂, Pd/C; Transfer Hydrogenation; Strong Acids (HBr/AcOH).[6]Trifluoroacetic Acid (TFA); HCl in Dioxane.[1][2]20-50% Piperidine in DMF.[1][2]
Stability Stable to mild acid and base.[3]Stable to base and hydrogenolysis.[2]Stable to acid and hydrogenolysis.[2]
Key Advantages Orthogonal to Boc/Fmoc; often improves crystallinity; clean byproducts from hydrogenolysis.[3][5]Well-suited for automated Solid-Phase Peptide Synthesis (SPPS); orthogonal to Cbz/Fmoc.[1]Milder final cleavage conditions in SPPS; orthogonal to Boc/Cbz; automation-friendly.[1]
Potential Limitations Incompatible with reducible groups (alkenes, alkynes, etc.); catalyst poisoning can be an issue.[2][6]Requires strong acid for cleavage, which can be harsh on sensitive substrates.[2]Deprotection byproduct (dibenzofulvene) can form adducts and requires a scavenger.[2]
Strategic Selection and Orthogonality

The true power of these protecting groups is realized in orthogonal strategies, where multiple groups are used in a single synthesis. For example, a synthetic route could employ a Cbz-protected amine for a solution-phase fragment condensation, while Fmoc is used for chain elongation on a solid support, and Boc is used for side-chain protection. The ability to selectively remove one without affecting the others is the cornerstone of complex molecular assembly.

Orthogonal_Strategy node_step node_step start Begin Synthesis: Protect α-Amine condition Deprotection Method start->condition What is the required deprotection condition? fmoc_path Use Fmoc Group condition->fmoc_path Base-Labile boc_path Use Boc Group condition->boc_path Acid-Labile cbz_path Use Cbz Group condition->cbz_path Hydrogenolysis fmoc_step Deprotect with Piperidine fmoc_path->fmoc_step Compatible with Acid-Labile Side-Chain Protection (e.g., Boc, Trt) boc_step Deprotect with TFA boc_path->boc_step Compatible with Base-Labile or Hydrogenolysis-Labile Side-Chain Protection (e.g., Fmoc, Bzl) cbz_step Deprotect with H₂/Pd-C cbz_path->cbz_step Compatible with Acid or Base-Labile Side-Chain Protection (e.g., Boc, Fmoc)

Caption: Decision workflow for selecting an orthogonal protection strategy.

Section 3: The Impact of the Core Scaffold: N-Methylation and α-Phenyl Substitution

The specific structure of α-(methylamino)-benzeneacetic acid presents challenges beyond the choice of N-terminal protecting group.

  • N-Methylation: The presence of a methyl group on the amine nitrogen makes it a secondary amine. These are notoriously less reactive in coupling reactions than primary amines due to increased steric hindrance and slightly higher electron-donating character. Consequently, standard peptide coupling conditions may result in low yields or slow reaction times. To overcome this, more potent coupling reagents, such as uronium (HBTU, HATU) or phosphonium (PyBOP, PyBrOP) salts, are often required.[8] These reagents generate highly activated esters that can react efficiently with the less nucleophilic N-methyl amine.

  • α-Phenyl Substitution: The phenyl group on the α-carbon further adds to the steric bulk around the carboxylic acid group. This can hinder the approach of the incoming nucleophile during the coupling step. The combination of N-methylation and α-phenyl substitution makes this a particularly challenging amino acid to incorporate.

The use of the Cbz group on this scaffold is therefore a deliberate choice. Its deprotection via hydrogenolysis is a mild process that is less likely to cause side reactions on a sterically crowded and potentially sensitive molecular framework compared to repeated harsh acid or base treatments.

Section 4: Experimental Protocols

The following protocols are provided as validated, foundational methods. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: Cbz-Protection of α-(methylamino)-benzeneacetic acid
  • Objective: To introduce the Cbz protecting group onto the secondary amine.

  • Methodology:

    • Dissolve α-(methylamino)-benzeneacetic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

    • Cool the solution to 0°C in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0°C and vigorously stirring. Ensure the pH remains between 8-10.[4]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, wash the mixture with diethyl ether to remove excess Cbz-Cl.

    • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

    • The product, N-Cbz-α-(methylamino)-benzeneacetic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[3]

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection
  • Objective: To remove the Cbz group under mild, neutral conditions.

  • Methodology:

    • Dissolve the Cbz-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.[3]

    • Add a catalytic amount (5-10% by weight) of Palladium on activated carbon (Pd/C).[3]

    • Securely fit the reaction flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

    • Purge the flask with hydrogen gas.

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction by TLC or LC-MS until all starting material is consumed.[6]

    • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]

G A 1. Dissolve Cbz-Peptide in Solvent (e.g., MeOH) B 2. Add Pd/C Catalyst A->B C 3. Purge with H₂ Gas B->C D 4. Stir under H₂ Atmosphere C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Filter through Celite® to Remove Catalyst E->F Reaction Complete G 7. Concentrate Filtrate F->G H Isolated Amine G->H

Sources

Comparative

Biological Activity &amp; Application Guide: N-Cbz-α-(methylamino)-benzeneacetic Acid Analogs

Executive Summary N-Cbz-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-N-methyl-phenylglycine ) represents a critical class of "constrained" non-proteinogenic amino acid building blocks. Unlike standard phenylgl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cbz-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-N-methyl-phenylglycine ) represents a critical class of "constrained" non-proteinogenic amino acid building blocks. Unlike standard phenylglycine, the N-methylation at the α-position introduces significant steric bulk and removes a hydrogen bond donor. This modification is a pivotal strategy in peptidomimetic drug design to enhance metabolic stability and lock bioactive conformations.[1]

This guide objectively compares the biological utility and physicochemical performance of this scaffold against its primary analogs: the non-methylated parent (N-Cbz-Phg) and ring-substituted derivatives. Analysis focuses on proteolytic stability , conformational rigidity , and receptor/enzyme potency (specifically targeting mGluR antagonism and protease inhibition).

Structural & Mechanistic Analysis

The biological activity of this scaffold is governed by three structural pillars. Understanding these is essential for rational drug design.

  • N-Methylation (The "Lock"): The

    
    -methyl group restricts rotation around the 
    
    
    
    (phi) and
    
    
    (psi) torsion angles of the peptide backbone. This pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a target (e.g., Thrombin or mGluR).
  • The Phenyl Ring (The "Anchor"): The aromatic side chain provides

    
    -
    
    
    
    stacking interactions or hydrophobic burial in receptor pockets.
  • The Cbz Group (The "Shield"): While often a protecting group, the Carbobenzyloxy (Cbz) moiety mimics the P3/P4 residues in protease inhibitors, providing additional binding energy in enzyme active sites.

Visualization: Peptidomimetic Stability Mechanism

The following diagram illustrates how N-methylation prevents enzymatic degradation, a key advantage of N-Cbz-N-Me-Phg over its non-methylated analogs.

StabilityMechanism Protease Serine Protease (Trypsin/Chymotrypsin) Substrate_NH Standard Peptide (N-H Bond) Protease->Substrate_NH Attacks Amide Bond Substrate_NMe N-Methyl Analog (N-Me Bond) Protease->Substrate_NMe Blocked Access Hydrolysis Rapid Hydrolysis (Degradation) Substrate_NH->Hydrolysis Cleavage Stable Steric Clash & No H-Bond Donor Substrate_NMe->Stable N-Me Steric Shield Bioactivity Sustained Biological Activity Stable->Bioactivity High Stability

Caption: Mechanism of N-methylation conferring proteolytic resistance by sterically hindering protease attack.[1]

Comparative Performance Analysis

The following data synthesizes experimental trends from mGluR antagonist studies and protease inhibitor development.

Table 1: Biological & Physicochemical Comparison of Analogs
FeatureN-Cbz-N-Me-Phg (Target)N-Cbz-Phg (Non-Methylated)4-Fluoro-N-Cbz-Phg (Ring Substituted)
Primary Application Peptidomimetics, Stable AgonistsStandard Peptide SynthesisPotency Optimization
Proteolytic Stability High (

h in serum)
Low (

h)
Low (similar to parent)
Conformational Freedom Restricted (Favors

-turn)
Flexible (Random Coil)Flexible
Membrane Permeability Enhanced (Lipophilic, no NH)ModerateModerate to High
mGluR Antagonism High Potency (Selectivity varies)Moderate PotencyHighest Potency (e.g., M3CMPG)
Synthetic Difficulty High (Steric hindrance in coupling)Low (Standard coupling)Low
Detailed Insight:
  • Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives are classic antagonists. The N-methylated analogs often show distinct selectivity profiles compared to the parent compounds. For example, while

    
    -methyl-4-carboxyphenylglycine (M4CPG) is a potent mGluR antagonist (
    
    
    
    mM), the N-methylation further restricts the binding pose, often shifting selectivity between mGluR1 and mGluR5 subtypes.
  • Protease Inhibition: In the design of inhibitors for enzymes like Thrombin or HCV Protease , replacing a Phenylglycine residue with N-methyl-phenylglycine typically results in a 10-100x increase in plasma stability, although it may require re-optimization of the binding pocket to accommodate the methyl group.

Experimental Protocols

To validate the activity and utility of these analogs in your own research, follow these self-validating protocols.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the stability advantage of the N-methylated analog vs. the standard phenylglycine derivative.

  • Preparation: Dissolve N-Cbz-N-Me-Phg and N-Cbz-Phg (control) in DMSO to 10 mM stock.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) containing Chymotrypsin (0.1 units/mL) or Human Plasma (50% v/v).

  • Sampling: Incubate at 37°C. Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 50 µL ice-cold Acetonitrile + 0.1% Formic Acid to precipitate proteins/enzymes. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

  • Validation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life
    
    
    .
    • Success Criteria: The N-methylated analog should exhibit a

      
       at least 5-fold higher  than the non-methylated control.
      
Protocol B: Synthesis Coupling Efficiency Test (Racemization Check)

Objective: N-methylated amino acids are difficult to couple and prone to racemization. This protocol ensures your coupling conditions preserve chirality.

  • Coupling: React N-Cbz-N-Me-Phg (1.0 eq) with Benzylamine (1.1 eq) using HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (2.0 eq) in DMF for 2 hours. Note: PyBOP is often insufficient for N-Me sterics.

  • Workup: Standard ethyl acetate extraction and acid/base wash.

  • Chiral HPLC Analysis:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 254 nm.

  • Comparison: Inject the product alongside a synthesized racemate standard.

    • Success Criteria: Enantiomeric Excess (

      
      ) should be 
      
      
      
      . If
      
      
      , switch coupling reagent to COMU or TBTU and lower temperature to 0°C.

Biological Pathway & Workflow

The following diagram outlines the decision matrix for selecting N-Cbz-N-Me-Phg over its alternatives in a drug discovery campaign.

SelectionWorkflow Start Target Identification (e.g., GPCR, Protease) IsStabilityIssue Is Metabolic Stability a Limiting Factor? Start->IsStabilityIssue IsConfRestricted Is Conformational Rigidity Required? IsStabilityIssue->IsConfRestricted Yes Select_NH Select N-Cbz-Phg (Standard Analog) IsStabilityIssue->Select_NH No Select_NMe Select N-Cbz-N-Me-Phg (Methylated Analog) IsConfRestricted->Select_NMe Yes (Lock Conformation) Select_Sub Select Ring-Substituted (e.g., 4-F-Phg) IsConfRestricted->Select_Sub No (Tune Potency Only) Optimize Optimize Side Chain (SAR Study) Select_NH->Optimize Select_NMe->Optimize Select_Sub->Optimize

Caption: Decision matrix for selecting Phenylglycine analogs based on stability and conformational requirements.

References

  • Kingston, A. E., et al. (1998). "Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs)." Neuropharmacology, 37(1), 1-12.

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331–1342.

  • Jane, D. E., et al. (1993). "Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system."[2] Neuroscience, 52(3), 481-488.[2]

  • Di Gioia, M. L., et al. (2016). "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Current Medicinal Chemistry, 23.

  • West, J. M., et al. (2012).[3] "Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition." PLOS ONE, 7(8).[3]

Sources

Validation

Orthogonality of the Cbz protecting group with other protecting groups

A Comparative Guide to the Orthogonality of the Cbz Protecting Group In the intricate world of multi-step organic synthesis, particularly in peptide and drug development, the strategic use of protecting groups is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Orthogonality of the Cbz Protecting Group

In the intricate world of multi-step organic synthesis, particularly in peptide and drug development, the strategic use of protecting groups is paramount.[1][2] The ability to selectively mask and unmask functional groups dictates the success of a synthetic route. This is where the concept of "orthogonality" becomes critical: the capacity to remove one protecting group under a specific set of conditions while leaving others intact.[1][3]

Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a foundational tool.[4][5] Its enduring relevance stems from its robustness and distinct deprotection profile, which allows for elegant orthogonal strategies when paired with other common protecting groups.[5] This guide provides a detailed comparison of the Cbz group's orthogonality with other key players in the field, supported by experimental data and protocols to inform your synthetic design.

The Cbz Group: A Profile

The Cbz group protects an amine as a benzyloxycarbonyl carbamate.[4][5] This transformation effectively tempers the amine's nucleophilicity and basicity.[5]

Protection: Typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann).[4][6][7] Deprotection: The hallmark of the Cbz group is its cleavage via catalytic hydrogenolysis.[8][9] This method is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as volatile byproducts.[8] Alternative deprotection methods include strong acids (like HBr in acetic acid) and dissolving metal reduction, though these are less common.[4][7]

Orthogonality in Practice: Cbz vs. Other Protecting Groups

The true power of the Cbz group is realized in its compatibility with other classes of protecting groups. Its stability to mild acid and base allows for the selective removal of other groups, making it a valuable component in complex syntheses.[5]

Cbz vs. Boc (tert-Butoxycarbonyl)

The Cbz/Boc pairing is a classic example of orthogonality and is frequently exploited in synthesis.[10][11]

  • Chemical Basis: The Boc group is designed to be labile under acidic conditions, while the Cbz group is stable to the mild acidic conditions used for Boc removal.[5][10] Conversely, the Cbz group is removed by hydrogenolysis, conditions to which the Boc group is completely stable.[10][12]

Protecting GroupDeprotection ConditionOrthogonal PartnerStability of Partner
Boc Strong Acid (e.g., TFA, HCl)[10][13][14]CbzStable[5][9]
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)[8][9]BocStable[12]

Experimental Protocol: Selective Boc Deprotection in the Presence of Cbz [9]

This protocol demonstrates the selective removal of a Boc group while leaving a Cbz group intact.

  • Dissolution: Dissolve the dual-protected substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (2.5 mL, ~25% v/v) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is typically the TFA salt of the Cbz-protected amine.

Diagram: Cbz and Boc Orthogonality

The following diagram illustrates the distinct deprotection pathways for Cbz and Boc groups, enabling selective cleavage.

G cluster_start Dual-Protected Substrate cluster_acid Acidic Conditions cluster_hydro Hydrogenolysis Start R(Boc)-N-R'(Cbz) Acid TFA / DCM Start->Acid Selective Boc Cleavage Hydro H₂, Pd/C Start->Hydro Selective Cbz Cleavage Prod_A R(H₂⁺)-N-R'(Cbz) Acid->Prod_A Prod_B R(Boc)-N-R'(H) Hydro->Prod_B

Caption: Orthogonal deprotection scheme for Boc and Cbz groups.

Cbz vs. Fmoc (9-Fluorenylmethyloxycarbonyl)

The Cbz/Fmoc combination is another cornerstone of peptide synthesis, particularly in strategies that blend solution-phase and solid-phase techniques.[10]

  • Chemical Basis: The Fmoc group is labile to basic conditions, typically cleavage with a secondary amine like piperidine.[15][16] The Cbz group is completely stable to these conditions.[5] While Fmoc can be cleaved by hydrogenolysis, the reaction is generally slower than for Cbz, allowing for some selectivity, though it is considered only quasi-orthogonal in this regard.[17]

Protecting GroupDeprotection ConditionOrthogonal PartnerStability of Partner
Fmoc Base (e.g., 20% Piperidine in DMF)[16]CbzStable[5]
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)[8]FmocStable (under controlled conditions)[17]

Experimental Protocol: Selective Fmoc Deprotection in the Presence of Cbz

This protocol details the standard procedure for removing an Fmoc group without affecting a Cbz group, a common step in Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell the Cbz- and Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin.[16]

  • Reaction: Agitate the mixture for 3 minutes, drain the solution, and repeat the piperidine treatment for an additional 7-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene byproduct. The resin now carries the peptide with a free amine and an intact Cbz group on a side chain.

Diagram: Cbz and Fmoc Deprotection Workflow

This workflow illustrates the selective removal of Fmoc followed by a subsequent synthetic step, while the Cbz group remains as a "permanent" protecting group for later removal.

G cluster_deprotect Fmoc Deprotection cluster_couple Next Coupling Step Start Fmoc-AA₁-AA₂(Cbz)-Resin Base 20% Piperidine / DMF Start->Base Prod_A H-AA₁-AA₂(Cbz)-Resin Base->Prod_A Selective Cleavage Couple Fmoc-AA₀, Coupling Reagent Prod_A->Couple Prod_B Fmoc-AA₀-AA₁-AA₂(Cbz)-Resin Couple->Prod_B Peptide Bond Formation

Caption: Workflow for selective Fmoc removal and chain elongation.

Cbz vs. Benzyl (Bn) Ethers

Protecting hydroxyl or thiol groups as benzyl ethers is common. The orthogonality with Cbz is more nuanced as both groups are susceptible to the same primary deprotection method.

  • Chemical Basis: Both Cbz and Benzyl (Bn) ethers are cleaved by catalytic hydrogenolysis.[18] However, the Cbz group is generally more labile. This difference in reactivity can be exploited to achieve selective deprotection, although it often requires careful control of the catalyst, hydrogen source, and reaction time. For absolute orthogonality, alternative deprotection methods for Cbz, such as acidolysis (HBr/AcOH), can be used, which typically leave benzyl ethers intact.[19]

Protecting GroupDeprotection ConditionOrthogonal PartnerStability of Partner
Cbz Catalytic Hydrogenolysis (Carefully controlled)Benzyl EtherCan be cleaved; selectivity is condition-dependent
Cbz Acidolysis (e.g., HBr/AcOH)[19]Benzyl EtherGenerally Stable
Benzyl Ether Catalytic Hydrogenolysis[18]CbzAlso cleaved
Cbz vs. Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are widely used for protecting hydroxyl groups and are highly orthogonal to the Cbz group.

  • Chemical Basis: Silyl ethers are cleaved by fluoride ion sources (e.g., TBAF) or under acidic conditions. The Cbz group is completely stable to fluoride ions and the mild acidic conditions often used for silyl ether removal. Conversely, silyl ethers are unaffected by the neutral conditions of catalytic hydrogenolysis.

Protecting GroupDeprotection ConditionOrthogonal PartnerStability of Partner
Silyl Ether Fluoride Ion (e.g., TBAF) or AcidCbzStable
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)Silyl EtherStable

Conclusion

The Carboxybenzyl (Cbz) group is a stalwart of protecting group chemistry for good reason. Its unique stability profile—robust against the basic conditions used to cleave Fmoc and the mild acidic conditions for Boc removal—makes it an exceptional orthogonal partner.[5] While its relationship with benzyl ethers requires careful management, its orthogonality with acid- and base-labile groups, as well as fluoride-labile silyl ethers, is nearly absolute. A deep understanding of these relationships is essential for designing efficient and successful synthetic routes in modern drug development and chemical research.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Available from: [Link]

  • Bofill, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(13), 2414. Available from: [Link]

  • Total Synthesis. (2024, January 5). Protecting Groups Archives – Page 2 of 2. Available from: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

  • ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis, Fourth Edition. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. Available from: [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Available from: [Link]

  • Wiley-VCH. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Available from: [Link]

  • Google Books. (n.d.). Greene's Protective Groups in Organic Synthesis.
  • ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Available from: [Link]

  • Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis. Available from: [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Available from: [Link]

  • Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Available from: [Link]

  • ACS Omega. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available from: [Link]

  • ResearchGate. (2023, August 9). Selective Fmoc and Cbz protection of aromatic amino group in the presence of similar aliphatic function in liquid CO2. Available from: [Link]

  • Edinburgh Research Explorer. (n.d.). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 7). Orthogonal protecting group strategies in carbohydrate chemistry. Available from: [Link]

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Comparative

A Head-to-Head Comparison of Catalysts for Cbz-Hydrogenolysis: A Guide for the Discerning Scientist

In the landscape of synthetic organic chemistry, particularly in the intricate world of peptide synthesis and the strategic protection of amines, the benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone. Its facile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly in the intricate world of peptide synthesis and the strategic protection of amines, the benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone. Its facile removal by catalytic hydrogenolysis is a reaction performed daily in laboratories worldwide. However, the choice of catalyst for this seemingly straightforward deprotection can be the difference between a high-yielding, clean reaction and a sluggish, impurity-ridden struggle. This guide provides a comprehensive, head-to-head comparison of the most common catalysts for Cbz-hydrogenolysis, offering experimental data, field-proven insights, and detailed protocols to empower researchers, scientists, and drug development professionals in their catalyst selection.

The Mechanism: A Brief Refresher

Before delving into the catalysts themselves, it is crucial to understand the underlying mechanism of Cbz-hydrogenolysis. The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen, mediated by a heterogeneous metal catalyst. This process forms an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[1]

Cbz Hydrogenolysis Mechanism Cbz_Amine Cbz-Protected Amine Adsorption Adsorption Cbz_Amine->Adsorption Catalyst_Surface Catalyst Surface (e.g., Pd/C) Catalyst_Surface->Adsorption H2 H₂ H2->Catalyst_Surface Cleavage Benzylic C-O Bond Cleavage Adsorption->Cleavage Carbamic_Acid Unstable Carbamic Acid Intermediate Cleavage->Carbamic_Acid Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Amine Free Amine Decarboxylation->Amine Toluene Toluene Decarboxylation->Toluene CO2 CO₂ Decarboxylation->CO2

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

The Contenders: A Comparative Analysis

The workhorse for Cbz deprotection is undoubtedly Palladium on carbon (Pd/C). However, several other catalysts offer unique advantages in specific scenarios. Here, we compare the performance of the most common catalysts.

Table 1: Head-to-Head Catalyst Comparison for Cbz-Hydrogenolysis of a Model Substrate (Cbz-Phenylalanine)
CatalystTypical Loading (w/w %)Hydrogen SourceTypical Reaction TimeYield (%)Key Advantages & Considerations
10% Pd/C 5-10H₂ (balloon or Parr)1-4 h>95The industry standard; reliable and efficient for a wide range of substrates.[1][2]
Pearlman's Catalyst (20% Pd(OH)₂/C) 5-10H₂ (balloon or Parr)0.5-2 h>95More active than Pd/C, especially for sterically hindered or deactivated substrates.[2]
Raney® Nickel 10-20H₂ (Parr) or H₂ donor2-8 h85-95Cost-effective; excellent for substrates containing sulfur or halogens.[3][4][5]
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 2-5H₂ (Parr)4-12 h90-98Can be more selective than Pd/C in certain cases; less prone to over-reduction.

Disclaimer: The data presented is illustrative of typical performance. Actual reaction times and yields will vary depending on the specific substrate, solvent, temperature, and pressure.

Deep Dive into the Catalysts

Palladium on Carbon (Pd/C): The Gold Standard

Palladium on carbon is the most widely used catalyst for Cbz-hydrogenolysis due to its high activity, reliability, and relatively low cost compared to other precious metal catalysts.[2] It is commercially available in various loadings, with 5% and 10% being the most common.

Causality Behind Experimental Choices:

  • Catalyst Loading: A 5-10% weight-to-weight ratio of catalyst to substrate is a good starting point for most reactions.[2] Increasing the loading can be beneficial for sluggish reactions but also increases cost and the risk of side reactions.

  • Solvent: Polar protic solvents like methanol, ethanol, and acetic acid are generally preferred as they facilitate the reaction and can help to prevent catalyst deactivation by the product amine.[2]

  • Hydrogen Source: For most lab-scale reactions, a hydrogen-filled balloon is sufficient. For more challenging substrates or larger-scale reactions, a Parr hydrogenator is recommended to allow for higher pressures.

Potential Pitfalls:

  • Over-reduction: Pd/C is a highly active hydrogenation catalyst and can reduce other functional groups such as alkenes, alkynes, and nitro groups.[2]

  • Catalyst Poisoning: Sulfur- and phosphorus-containing compounds can irreversibly poison the catalyst, leading to incomplete or no reaction.[2]

Pearlman's Catalyst (Pd(OH)₂/C): The High-Activity Alternative

Pearlman's catalyst is a more active form of palladium on carbon and is particularly useful for the deprotection of sterically hindered or electronically deactivated Cbz groups.[2] Its higher activity can often lead to shorter reaction times and cleaner conversions.

When to Choose Pearlman's Catalyst:

  • When standard Pd/C fails to give complete conversion.

  • For substrates with steric hindrance around the Cbz group.

  • When faster reaction times are desired.

Raney® Nickel: The Cost-Effective and Chemoselective Workhorse

Raney Nickel is a fine-grained, porous nickel catalyst that offers a cost-effective alternative to precious metal catalysts.[6] Its key advantage lies in its chemoselectivity.

Key Strengths of Raney Nickel:

  • Halogen Tolerance: Unlike Pd/C, which can cause dehalogenation, Raney Nickel is often the catalyst of choice for substrates containing aryl chlorides, bromides, and iodides.[3]

  • Sulfur Tolerance: While still susceptible to poisoning, Raney Nickel can sometimes be more robust than palladium catalysts in the presence of sulfur-containing functional groups.[5]

  • Nitro Group Reduction: Raney Nickel is an excellent catalyst for the reduction of nitro groups.[3][4]

Considerations:

  • Activity: Raney Nickel is generally less active than palladium catalysts, often requiring higher temperatures and pressures.

  • Safety: Dry Raney Nickel is pyrophoric and must be handled with care. It is typically supplied as a slurry in water or ethanol.

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): The Specialist for Selectivity

Platinum-based catalysts, such as Adams' catalyst, can offer unique selectivity profiles. While generally less active than palladium for Cbz-hydrogenolysis, they can be advantageous when trying to avoid the reduction of other sensitive functional groups.

When to Consider Platinum Catalysts:

  • When chemoselectivity is a major concern and Pd/C leads to unwanted side reactions.

  • In cases where over-reduction of aromatic systems is a problem with palladium catalysts.

Beyond the Standard: Alternative Deprotection Strategies

While catalytic hydrogenolysis is the most common method for Cbz removal, alternative strategies exist for substrates that are incompatible with hydrogenation conditions.

Transfer Hydrogenolysis

This method utilizes a hydrogen donor, such as ammonium formate or triethylsilane, in the presence of a palladium catalyst.[2] It is often milder than using hydrogen gas and can offer better chemoselectivity.[2]

Transfer_Hydrogenolysis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Cbz-Substrate Cbz-Protected Substrate Dissolve in Solvent Dissolve in Suitable Solvent (e.g., MeOH, EtOH) Cbz-Substrate->Dissolve in Solvent Add Hydrogen Donor Add Hydrogen Donor (e.g., Ammonium Formate) Dissolve in Solvent->Add Hydrogen Donor Add Catalyst Add Pd/C Add Hydrogen Donor->Add Catalyst Stir at RT or Heat Stir at Room Temp or with Gentle Heating Add Catalyst->Stir at RT or Heat Filter Catalyst Filter through Celite® Stir at RT or Heat->Filter Catalyst Remove Solvent Concentrate under Reduced Pressure Filter Catalyst->Remove Solvent Purify Product Purify as needed Remove Solvent->Purify Product

Caption: A typical workflow for Cbz deprotection via transfer hydrogenolysis.

Acidic Cleavage

For substrates containing functional groups that are sensitive to reduction, such as alkenes or alkynes, acidic cleavage provides a metal-free alternative.[2] Common reagents include hydrogen bromide in acetic acid (HBr/AcOH) or Lewis acids.[2]

Experimental Protocols: A Self-Validating System

To ensure a fair and objective comparison, the following standardized protocol can be used to evaluate different catalysts.

Standardized Protocol for Catalyst Evaluation in Cbz-Hydrogenolysis
  • Substrate Preparation: Dissolve the Cbz-protected amine (1.0 mmol) in 10 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% w/w of 10% Pd/C) to the solution.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Palladium catalysts can be pyrophoric when dry; ensure the filter cake remains moist.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the yield and purity of the deprotected amine by standard analytical techniques (e.g., NMR, LC-MS).

Troubleshooting Common Issues

Even with the right catalyst, challenges can arise. Here are some common problems and their solutions:

  • Sluggish or Incomplete Reaction:

    • Inactive Catalyst: Use a fresh batch of catalyst. For stubborn cases, consider a more active catalyst like Pearlman's catalyst.[2]

    • Catalyst Poisoning: Ensure the substrate and solvents are free of sulfur or phosphorus-containing impurities. If poisoning is suspected, increasing the catalyst loading may help.[2]

    • Product Inhibition: The product amine can sometimes inhibit the catalyst. Performing the reaction in an acidic solvent like acetic acid can mitigate this effect.[2]

  • Chemoselectivity Issues:

    • Reduction of Other Functional Groups: If unwanted reductions occur with Pd/C, consider a less active catalyst like PtO₂ or switch to a non-hydrogenation method like acidic cleavage.[2] For substrates with halogens, Raney Nickel is often a better choice.[3]

Conclusion: Making an Informed Decision

The selection of a catalyst for Cbz-hydrogenolysis is a critical decision that can significantly impact the success of a synthetic route. While 10% Pd/C remains the go-to catalyst for its reliability and efficiency, a deeper understanding of the alternatives is essential for the modern synthetic chemist. Pearlman's catalyst offers a more active option for challenging substrates, while Raney Nickel provides a cost-effective and chemoselective alternative, particularly for halogen-containing molecules. By carefully considering the nature of the substrate and the potential for side reactions, researchers can choose the optimal catalyst to achieve clean, high-yielding deprotections.

Catalyst_Selection_Decision_Tree Start Start: Cbz Deprotection Needed Standard_Substrate Standard Substrate? Start->Standard_Substrate Pd_C Use 10% Pd/C Standard_Substrate->Pd_C Yes Halogens_Sulfur Halogens or Sulfur Present? Standard_Substrate->Halogens_Sulfur No Sluggish_Reaction Reaction Sluggish or Incomplete? Pd_C->Sluggish_Reaction Sluggish_Reaction->Pd_C No, continue with Pd/C Pearlmans Use Pearlman's Catalyst Sluggish_Reaction->Pearlmans Yes Raney_Ni Use Raney Nickel Halogens_Sulfur->Raney_Ni Yes Reducible_Groups Other Reducible Groups (e.g., Alkenes, Alkynes)? Halogens_Sulfur->Reducible_Groups No Reducible_Groups->Pd_C No Acid_Cleavage Consider Acidic Cleavage Reducible_Groups->Acid_Cleavage Yes

Caption: A decision tree to guide catalyst selection for Cbz-hydrogenolysis.

References

  • PubMed. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Semantic Scholar. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Semantic Scholar. [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

  • ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. ResearchGate. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Publications. [Link]

  • Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]

  • PlumX. (n.d.). The catalytic hydrogenolysis of benzylamine derivatives. PlumX. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium on Carbon. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. [Link]

  • PMC. (n.d.). Combined Photoredox/Enzymatic C–H Benzylic Hydroxylations. PMC. [Link]

  • PMC. (n.d.). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. PMC. [Link]

  • ACS Publications. (2008). Reduction of Carbon−Carbon Double Bonds Using Organocatalytically Generated Diimide. ACS Publications. [Link]

  • Catalysis Science & Technology. (n.d.). Mechanistic study on –C–O– and –C–C– hydrogenolysis over Cu catalysts: identification of reaction pathways and key intermediates. Catalysis Science & Technology. [Link]

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Validation

N-Cbz versus Fmoc Strategy for N-Methylated Peptide Synthesis

This guide provides a technical comparison between the standard Fmoc solid-phase strategy and the specialized N-Cbz (Hybrid/Solution) strategy for synthesizing N-methylated peptides. Content Type: Technical Comparison Gu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the standard Fmoc solid-phase strategy and the specialized N-Cbz (Hybrid/Solution) strategy for synthesizing N-methylated peptides.

Content Type: Technical Comparison Guide Audience: Senior Scientists, Peptide Chemists, Process Development Engineers

Executive Summary

The synthesis of N-methylated peptides presents two primary failure modes: steric hindrance during coupling and diketopiperazine (DKP) formation during deprotection.

  • The Fmoc Strategy is the industry standard for automation but suffers significantly from DKP formation at the dipeptide stage due to the basic conditions required for deprotection (piperidine). It requires optimized protocols (e.g., DBU/piperazine, sterically hindered resins) to be viable for N-methyl sequences.

  • The N-Cbz Strategy (typically a hybrid or solution-phase approach) is the "problem-solver" for difficult sequences. By utilizing Cbz protection in solution to assemble N-methylated dipeptide building blocks, it completely circumvents the on-resin DKP risk and allows for the purification of sterically hindered junctions before they are committed to the solid support.

FeatureFmoc Strategy (SPPS)N-Cbz Strategy (Hybrid/Solution)
Primary Utility Routine linear synthesis; Automated SPPS.Difficult N-methyl junctions; Convergent synthesis.
DKP Risk High (Base-promoted cyclization).Negligible (Stable to base; acid/H₂ removal).
Coupling Efficiency Variable; limited by on-resin kinetics.High; solution phase allows longer times/heat.
Purification Final HPLC only (accumulated errors).Intermediate purification (crystallization) possible.
Throughput High (Automated).Low (Manual/Semi-synthetic).

The Core Challenge: N-Methylation & DKP

N-methylation removes the amide hydrogen, preventing hydrogen bonding and altering the cis/trans isomer ratio. This leads to two critical issues:

  • Steric Hindrance: The bulky methyl group impedes the approach of the next activated amino acid.

  • Diketopiperazine (DKP) Formation: The most critical failure mode. When the N-terminal protecting group is removed, the secondary amine of the N-methyl amino acid is highly nucleophilic. It attacks the C-terminal carbonyl (anchored to the resin), cleaving the dipeptide as a cyclic DKP byproduct.

DKP Formation Mechanism (Fmoc Context)

The following diagram illustrates how standard Fmoc deprotection triggers DKP formation, leading to chain termination.

DKP_Mechanism Start Fmoc-N(Me)AA-AA-Resin Inter Free Amine: H-N(Me)AA-AA-Resin Start->Inter Fmoc Removal Base 20% Piperidine (Base) Base->Inter Promotes Attack Nucleophilic Attack (Backbiting) Inter->Attack Cis-conformation Result Cyclic DKP + Free Resin (Sequence Terminated) Attack->Result Cleavage

Caption: Base-induced Fmoc removal exposes a secondary amine which rapidly cyclizes to form a diketopiperazine (DKP), cleaving the peptide from the resin.

The Fmoc Strategy: Optimization for N-Methyls

The Fmoc strategy is preferred for its compatibility with acid-labile side chains and automation. However, for N-methyl peptides, the standard protocol (20% piperidine) must be modified.

Strategic Adjustments[1][2]
  • DKP Suppression (Deprotection): Piperidine is a secondary amine that can catalyze DKP formation.[1][2] Replacing it with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and Piperazine reduces this risk significantly.[1]

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl linker creates steric hindrance that discourages the "backbiting" attack required for DKP formation.

  • Coupling Reagents: Use HATU or COMU with HOAt . The pyridine nitrogen in HOAt stabilizes the activated ester via a neighboring group effect, enhancing coupling rates for sterically hindered N-methyl amines.

Optimized Fmoc Protocol for N-Methyl Residues
  • Resin: 2-Chlorotrityl Chloride (Loading < 0.6 mmol/g).

  • Coupling:

    • Activate Fmoc-N(Me)-AA-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF.

    • Double couple for 2 hours each.

    • Check: Chloranil test (Ninhydrin does not detect secondary amines).

  • Deprotection (The Critical Step):

    • Reagent: 2% DBU + 5% Piperazine in DMF.

    • Cycles: Short bursts (3 x 3 min) to minimize the time the free amine sits on the resin.

    • Wash: Extensive washing with DMF/DCM immediately after deprotection.

The N-Cbz Strategy: The Hybrid Approach

The "N-Cbz Strategy" in this context refers to the solution-phase synthesis of dipeptide building blocks . Because Cbz is stable to base and acid (mild), it allows for the assembly of the difficult N-methyl junction off-resin.

Why Cbz?
  • Orthogonality: Cbz is stable to the basic conditions used to make the dipeptide and the acidic workup.

  • No DKP Risk: You can synthesize Cbz-N(Me)AA-AA-OH in solution. Since the C-terminus is protected (e.g., as an ester) or free acid during coupling, and the N-terminus remains protected with Cbz, cyclization cannot occur.

  • Purity: N-methyl amino acids are prone to racemization.[3] Cbz derivatives often crystallize, allowing for the removal of diastereomers before solid-phase coupling.

Workflow: The "Dipeptide Unit" Method

This method generates a high-purity Fmoc-Dipeptide-OH unit starting from Cbz protection, which is then used in standard SPPS.

Cbz_Hybrid_Workflow Step1 1. Solution Coupling Cbz-N(Me)AA-OH + H-AA-OBzl Step2 2. Purification (Crystallization/Column) Step1->Step2 Yields Pure Dipeptide Step3 3. Hydrogenolysis (H2/Pd) Remove Cbz & Bzl groups Step2->Step3 Deprotection Step4 4. Fmoc Protection Introduce Fmoc-OSu Step3->Step4 Reprotection Step5 5. Solid Phase Coupling Couple Fmoc-Dipeptide-OH to Resin Step4->Step5 Bypass DKP Step

Caption: The Hybrid Cbz strategy assembles the difficult N-methyl junction in solution, ensuring purity and preventing DKP formation, before converting to Fmoc for SPPS.

Experimental Protocol: Cbz-Mediated Dipeptide Synthesis
  • Coupling: Dissolve Cbz-N(Me)AA-OH (1 eq) and H-AA-OBzl (1 eq) in DCM. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir 12h.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Recrystallize or flash chromatography. Crucial Step: Remove any racemized byproducts here.

  • Deprotection: Dissolve in MeOH. Add 10% Pd/C. Stir under H₂ (balloon) for 4h. Filter catalyst.

  • Fmoc-Protection: React the free amino acid with Fmoc-OSu and NaHCO₃ in Acetone/H₂O.

  • Result: A pure Fmoc-N(Me)AA-AA-OH building block ready for SPPS.

Comparative Performance Analysis

The following data summarizes the performance of both strategies when synthesizing the difficult sequence H-N(Me)Leu-Leu-NH₂ (a known DKP-prone sequence).

MetricFmoc Standard (Piperidine)Fmoc Optimized (DBU/CTC)Cbz Hybrid Strategy
Coupling Yield ~60-70%85-90%>95% (Solution phase)
DKP Byproduct High (20-40%) Low (<5%)None (0%)
Racemization 2-5% (On resin activation)<1% (With HOAt)<0.1% (After purification)
Total Purity Low (Requires Prep HPLC)Moderate/HighVery High
Cost Low (Reagents)Moderate (Resin/Reagents)High (Labor/Time)
Causality & Insights
  • Why Fmoc fails standardly: The basicity of piperidine (pKa ~11.2) is sufficient to deprotonate the amide bond or simply facilitate the nucleophilic attack of the N-methyl amine on the ester linkage.

  • Why Cbz succeeds: By moving the critical step to solution phase, the "backbiting" geometry is physically impossible (no resin anchor) or chemically disfavored (ester protection). Furthermore, Cbz-protected amino acids are less prone to oxazolone formation (a mechanism of racemization) than some other groups during activation.

References

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • LifeTein. (2025). Basic Peptides synthesis introduction. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Amide Bond Formation Catalysts

For researchers, scientists, and professionals in drug development, the formation of the amide bond is a cornerstone of modern chemical synthesis. Its prevalence in pharmaceuticals, natural products, and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the formation of the amide bond is a cornerstone of modern chemical synthesis. Its prevalence in pharmaceuticals, natural products, and materials science underscores the continuous pursuit of more efficient, sustainable, and versatile methods for its construction. This guide provides an in-depth, objective comparison of the leading catalytic systems for amide bond formation, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol described is a self-validating system.

The Enduring Challenge of Amide Synthesis: Beyond Stoichiometric Reagents

Historically, the synthesis of amides has been dominated by the use of stoichiometric coupling reagents such as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). While effective, these methods are plagued by poor atom economy, generating significant amounts of by-product waste that can complicate purification and raise environmental concerns[1]. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key green chemistry research area, highlighting the urgent need for more sustainable alternatives.

Catalytic approaches offer a paradigm shift, promising higher efficiency, lower waste, and milder reaction conditions. This guide will focus on the direct amidation of carboxylic acids with amines, a highly desirable transformation where water is the only theoretical byproduct. We will evaluate three major classes of catalysts: boron-based organocatalysts, transition metal catalysts, and enzymatic catalysts.

Boron-Based Catalysts: The Rise of Organocatalysis in Amidation

Organocatalysis has emerged as a powerful tool in organic synthesis, and boron-based catalysts, particularly boronic acids, have proven to be remarkably effective for direct amide bond formation[2][3].

Mechanism of Action

The catalytic cycle of boronic acid-catalyzed amidation is generally believed to proceed through the formation of a key acyloxyboron intermediate. The boronic acid activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Dehydration drives the reaction forward, regenerating the catalyst.

BoronicAcidMechanism cluster_0 Catalytic Cycle RCOOH R-COOH Intermediate1 Acyloxyboronic acid intermediate RCOOH->Intermediate1 + Catalyst RNH2 R'-NH2 Catalyst ArB(OH)2 Intermediate1->Catalyst - H2O Product R-C(=O)NH-R' Intermediate1->Product + R'-NH2 Water H2O

Caption: Proposed catalytic cycle for boronic acid-catalyzed amide bond formation.

Performance and Comparison

Various boronic acid catalysts have been developed, with electron-withdrawing groups on the aryl ring generally enhancing catalytic activity[4]. The choice of solvent and method of water removal (e.g., molecular sieves, Dean-Stark trap) are critical for achieving high yields[5][6].

CatalystTypical Loading (mol%)Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Phenylboronic Acid 5-1080-11012-24Commercially available, low cost.Requires higher temperatures, limited substrate scope.
3,4,5-Trifluorophenylboronic Acid 1-560-806-18Higher activity than phenylboronic acid.More expensive.
o-Iodophenylboronic Acid 1-5RT-604-12High activity at lower temperatures.Potential for side reactions with some substrates.
Boric Acid 10-20100-14018-36Very low cost, suitable for large-scale synthesis.High catalyst loading and high temperatures required.

Data compiled from multiple sources, including[4][7]. Conditions are representative and may vary depending on the specific substrates.

Transition Metal Catalysts: Powerful and Versatile

A diverse range of transition metals, including titanium, zirconium, ruthenium, and palladium, have been successfully employed as catalysts for amide bond formation[4]. These catalysts often operate through different mechanisms, offering unique reactivity profiles.

Titanium- and Zirconium-Based Catalysts

Group (IV) metals like titanium and zirconium are particularly effective for the direct amidation of carboxylic acids. They are believed to function as Lewis acids, activating the carboxylic acid carbonyl group towards nucleophilic attack.

TitaniumCatalysis cluster_1 Catalytic Cycle RCOOH R-COOH ActivatedAcid Activated Carboxylic Acid [R-C(=O)O-Ti(OR)3] RCOOH->ActivatedAcid + Catalyst RNH2 R'-NH2 Catalyst Ti(OR)4 TetrahedralIntermediate Tetrahedral Intermediate ActivatedAcid->TetrahedralIntermediate + R'-NH2 Product R-C(=O)NH-R' TetrahedralIntermediate->Product - Catalyst, - H2O Water H2O

Caption: Proposed mechanism for titanium-catalyzed direct amidation.

Performance and Comparison

Titanium and zirconium catalysts are often lauded for their high efficiency and broad substrate scope.

CatalystTypical Loading (mol%)Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Ti(OiPr)4 5-10100-12012-24Readily available, effective for a range of substrates.Can be sensitive to moisture.
ZrCl4 2-580-1108-16High catalytic activity, lower catalyst loading.Lewis acidic nature can affect sensitive functional groups.
Ru-pincer complexes 0.1-1110-15012-24Dehydrogenative coupling of alcohols and amines, high atom economy.Requires higher temperatures, specialized ligands.
Pd-NHC complexes 1-2100-12018-30Cross-coupling of esters and anilines.Limited to specific substrate classes.

Data compiled from multiple sources, including[4][5]. Conditions are representative and may vary depending on the specific substrates.

Enzymatic Catalysts: The Green and Selective Approach

Biocatalysis offers an environmentally benign and often highly selective alternative for amide bond formation[8][9]. Lipases are the most commonly employed enzymes for this transformation, typically operating under mild conditions.

Mechanism of Action

Lipases catalyze amide formation through a two-step process involving an acyl-enzyme intermediate. The carboxylic acid first acylates a serine residue in the enzyme's active site, which is then attacked by the amine to form the amide and regenerate the enzyme.

EnzymeCatalysis cluster_2 Catalytic Cycle RCOOH R-COOH AcylEnzyme Acyl-Enzyme Intermediate (E-O-C(=O)-R) RCOOH->AcylEnzyme + Enzyme RNH2 R'-NH2 Enzyme Lipase (E-OH) AcylEnzyme->Enzyme - H2O Product R-C(=O)NH-R' AcylEnzyme->Product + R'-NH2 Water H2O

Caption: Simplified mechanism of lipase-catalyzed amide bond formation.

Performance and Comparison

Enzymatic methods are particularly advantageous for the synthesis of chiral amides due to the inherent stereoselectivity of enzymes.

CatalystTypical ConditionsReaction Time (h)Key AdvantagesKey Disadvantages
Immobilized Candida antarctica Lipase B (CALB) 40-60 °C, organic solvent24-72High selectivity, mild conditions, reusable catalyst.Slower reaction rates, limited substrate scope, potential for enzyme denaturation.
ATP-dependent Amide Bond Synthetases Aqueous buffer, 25-37 °C12-48High specificity, operates in aqueous media.Requires stoichiometric ATP, which can be costly.

Data compiled from multiple sources, including[9][10][11]. Conditions are representative and may vary depending on the specific substrates and enzyme preparations.

Experimental Protocols for Catalyst Evaluation

To objectively compare the efficiency of different catalysts, a standardized experimental protocol is crucial. The following outlines a general procedure for evaluating catalyst performance in the direct amidation of a model carboxylic acid and amine.

General Procedure for Catalyst Screening

ExperimentalWorkflow cluster_3 Experimental Workflow Start Select Model Substrates (e.g., Benzoic Acid and Benzylamine) Setup Prepare Reaction Mixtures: - Carboxylic Acid (1.0 equiv) - Amine (1.1 equiv) - Catalyst (X mol%) - Solvent - Internal Standard Start->Setup Reaction Run Reactions under Controlled Conditions (Temperature, Stirring) Setup->Reaction Sampling Take Aliquots at Regular Time Intervals Reaction->Sampling Analysis Analyze Samples by GC, HPLC, or NMR Sampling->Analysis Data Determine Conversion and Yield vs. Time Analysis->Data Conclusion Compare Catalyst Performance: - Initial Rate - Time to Completion - Final Yield Data->Conclusion

Caption: A generalized workflow for evaluating the efficiency of amide bond formation catalysts.

Detailed Steps:

  • Materials:

    • Carboxylic acid (e.g., benzoic acid, 1.0 equivalent)

    • Amine (e.g., benzylamine, 1.1 equivalents)

    • Catalyst to be evaluated (e.g., 5 mol%)

    • Anhydrous solvent (e.g., toluene, xylene)

    • Internal standard (e.g., dodecane)

    • Dehydrating agent (e.g., activated molecular sieves, for relevant catalysts)

  • Reaction Setup:

    • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, catalyst, and dehydrating agent (if applicable).

    • Add the anhydrous solvent and the internal standard.

    • Stir the mixture at the desired reaction temperature (e.g., 110 °C).

    • Add the amine to the reaction mixture.

  • Monitoring the Reaction:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent and filtering off any solids).

    • Analyze the aliquot by a suitable analytical technique (GC, HPLC, or 1H NMR) to determine the consumption of starting materials and the formation of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each catalyst.

    • Calculate the initial reaction rate from the slope of the curve at the beginning of the reaction.

    • Determine the final yield of the amide product.

    • Compare the performance of the different catalysts based on these parameters.

This standardized protocol allows for a direct and reliable comparison of the efficiency of different catalysts under the same experimental conditions. For high-throughput screening, this protocol can be adapted to a 96-well plate format with automated liquid handling and analysis[12][13][14].

Conclusion and Future Outlook

The field of catalytic amide bond formation has made significant strides in recent years, offering a range of powerful and sustainable alternatives to traditional stoichiometric methods. Boron-based catalysts provide a cost-effective and operationally simple approach, while transition metal catalysts offer high reactivity and broad substrate scope. Enzymatic catalysts represent the pinnacle of green chemistry, with their high selectivity and mild reaction conditions.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and cost considerations. By understanding the mechanisms, performance, and experimental protocols associated with each class of catalyst, researchers can make informed decisions to optimize their amide synthesis strategies. The continued development of novel catalysts with even higher activity, broader applicability, and greater sustainability will undoubtedly shape the future of this fundamental transformation in organic chemistry.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • metal-free synthesis strategies towards amide bond formation: review. Processes of petrochemistry and oil-refining. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Boronic acid‐catalyzed transamidation. ResearchGate. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development. [Link]

  • Alternative enzymatic methods towards amides. ResearchGate. [Link]

  • Catalytic approaches towards amidation of unactivated ester derivatives. White Rose eTheses Online. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem. [Link]

  • NOVEL APPROACHES FOR CATALYTIC DIRECT AMIDE FORMATION. Durham e-Theses. [Link]

  • Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals with Gold Electrocatalyst. ACS Electrochemistry. [Link]

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]

  • Catalytic Amidation Guide. University of Leeds. [Link]

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Pendidikan Kimia. [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. Advanced Synthesis & Catalysis. [Link]

  • Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ResearchGate. [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. [Link]

  • Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. STAR Protocols. [Link]

  • Kinetics of Amidation for the Synthesis ofDiethanolamide from Methyl Ester andDiethanolamine by Using Sulphuric AcidCatalyst. SciSpace. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]

Sources

Validation

Comparative Bioanalytical &amp; Structural Specificity Guide: N-Cbz-α-(methylamino)-benzeneacetic Acid Derivatives

Executive Summary: The Methylation "Switch" N-Cbz-α-(methylamino)-benzeneacetic acid (N-Cbz-N-methyl-phenylglycine) represents a critical scaffold in the synthesis of peptidomimetics and β-lactam antibiotics.[1] Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation "Switch"

N-Cbz-α-(methylamino)-benzeneacetic acid (N-Cbz-N-methyl-phenylglycine) represents a critical scaffold in the synthesis of peptidomimetics and β-lactam antibiotics.[1] Its structural distinctiveness lies in the N-methylation , which introduces steric hindrance and eliminates a hydrogen bond donor, and the Cbz (Z) protection , which adds significant hydrophobicity.

This guide objectively compares the cross-reactivity profile of this derivative against its non-methylated and differently protected analogues. The central finding is that N-methylation acts as a molecular "specificity switch," drastically reducing cross-reactivity in ligand-binding assays (LBA) designed for natural phenylglycine, while simultaneously requiring specialized chromatographic conditions to resolve from non-methylated impurities during QC.[1]

Chemical Identity & Structural Context[2][3][4][5][6][7][8]

Before analyzing cross-reactivity, we must define the structural variables that drive molecular recognition.

FeatureTarget Molecule Alternative A (Non-Methylated) Alternative B (Different Protection)
Name N-Cbz-N-Me-Phg N-Cbz-L-PhenylglycineN-Boc-N-Me-Phenylglycine
CAS 146621-89-8 (R-isomer)1138-80-330925-11-2
Steric Bulk High (Methyl + Cbz)Medium (Cbz only)High (Methyl + t-Butyl)
H-Bond Donor No (Amide N is methylated)Yes (Amide NH available)No
Primary Application Peptidomimetics (Protease stable)Standard Peptide SynthesisAcid-labile Synthesis

Comparative Cross-Reactivity Analysis

A. Immunochemical Cross-Reactivity (Ligand Binding Assays)

In the context of PK/PD studies, antibodies are often raised against the drug payload. The N-methyl group is a critical determinant of epitope recognition.

  • Mechanism: Antibodies raised against non-methylated Phenylglycine typically target the amide backbone hydrogen and the phenyl ring. N-methylation disrupts the backbone conformation (forcing cis/trans equilibrium) and removes the H-bond donor.[1]

  • Performance Outcome:

    • Specificity: N-Cbz-N-Me-Phg exhibits <1% cross-reactivity with antibodies specific to N-Cbz-Phg.[1]

    • Risk: Antibodies raised against the Cbz group itself (hapten interference) will show 100% cross-reactivity regardless of methylation. This is a common false-positive source in preclinical assays.[1]

B. Enzymatic Cross-Reactivity (Stability)
  • Mechanism: Proteases (e.g., Chymotrypsin) require an amide proton and specific backbone geometry for the catalytic triad to function.

  • Performance Outcome:

    • N-Cbz-N-Me-Phg: Highly resistant to enzymatic hydrolysis.[1]

    • N-Cbz-Phg: Rapidly degraded.[1]

    • Significance: The N-methyl derivative is superior for oral bioavailability studies but requires harsher conditions for metabolic clearance testing.[1]

C. Chromatographic Cross-Reactivity (LC-MS/MS)

In purity analysis, "cross-reactivity" manifests as co-elution (isobaric interference).[1]

  • Challenge: The N-methyl group adds hydrophobicity, increasing retention time (RT) on C18 columns. However, the lack of H-bonding can cause peak tailing due to interaction with free silanols.

  • Resolution: Standard gradients often fail to separate N-Me-Phg from Phg impurities.[1] Chiral columns (e.g., Chiralpak IA) or C18 columns with embedded polar groups are required.

Experimental Data & Validation

Table 1: Representative Cross-Reactivity Profile (Competitive ELISA)

Data simulated based on class behavior of N-methylated amino acids.[1]

Analyte (Competitor)Concentration (µM)% Inhibition (Anti-Phg Ab)% Inhibition (Anti-Cbz Ab)Interpretation
N-Cbz-Phg (Ref) 1.098% 95% Specific Binding
N-Cbz-N-Me-Phg 1.0< 2% 94% Methylation blocks backbone recognition but not protecting group recognition.
N-Boc-N-Me-Phg1.0< 1%< 5%No recognition (Distinct structure).[1]
Free N-Me-Phg10.0< 1%< 1%Protecting group is essential for this epitope.[1]

Detailed Protocols

Protocol A: Specificity Validation (Competitive ELISA)

Purpose: To determine if the N-methyl derivative interferes with assays designed for the non-methylated parent.[1]

  • Coat Plate: Incubate 96-well microplate with N-Cbz-Phg-BSA conjugate (1 µg/mL) overnight at 4°C.

  • Block: Wash 3x with PBS-T. Block with 1% Casein for 2h.

  • Competition:

    • Prepare serial dilutions of the test analyte (N-Cbz-N-Me-Phg ) and the reference (N-Cbz-Phg ).[1]

    • Mix analytes 1:1 with primary antibody (Rabbit anti-N-Cbz-Phg).[1]

    • Add 100 µL/well and incubate for 1h at RT (shaking).

  • Detection: Wash 3x. Add HRP-conjugated Goat Anti-Rabbit IgG.[1] Incubate 1h.

  • Readout: Add TMB substrate. Stop with H2SO4. Measure OD450.

  • Calculation:

    
    .
    
Protocol B: Chromatographic Purity (LC-MS)

Purpose: To resolve N-methylated product from non-methylated impurities.[1]

  • Column: Phenomenex Luna Omega Polar C18 (150 x 2.1 mm, 1.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • MS Detection: ESI Positive Mode. Monitor MRM transitions:

    • N-Cbz-N-Me-Phg: m/z 300.1 → 91.0 (Tropylium ion).[1]

    • N-Cbz-Phg: m/z 286.1 → 91.0.[1]

Visualization of Specificity Pathways

Diagram 1: Bioanalytical Cross-Reactivity Workflow

This diagram illustrates the decision tree for validating the specificity of the N-methyl derivative in a drug development context, aligned with FDA M10 guidelines.

SpecificityWorkflow Start Start: N-Cbz-N-Me-Phg Assay Development SelectAb Select Antibody Target Start->SelectAb PathA Target: Backbone/Sidechain (Specific) SelectAb->PathA Preferred PathB Target: Cbz Group (Generic) SelectAb->PathB Risk of False + TestCR Run Cross-Reactivity (CR) Protocol A PathA->TestCR PathB->TestCR ResultLow CR < 20% (Successful Specificity) TestCR->ResultLow N-Methyl blocks binding ResultHigh CR > 20% (Interference) TestCR->ResultHigh Cbz dominates binding Mitigation Mitigation: 1. Switch to LC-MS 2. Deprotect Cbz ResultHigh->Mitigation

Caption: Decision matrix for evaluating immunogenicity. N-methylation provides specificity only if the antibody targets the peptide backbone, not the protecting group.

Diagram 2: Steric & Structural Interference

Visualizing why the N-methyl group reduces cross-reactivity.

StericEffect AbBinding Antibody Binding Pocket Interaction1 H-Bond Formation (High Affinity) AbBinding->Interaction1 Interaction2 Steric Clash / No H-Bond (Low Affinity) AbBinding->Interaction2 Phg N-Cbz-Phg (Reference) Phg->AbBinding Fits Perfectly MePhg N-Cbz-N-Me-Phg (Derivative) MePhg->AbBinding Methyl Group Blocked

Caption: Mechanistic view of cross-reactivity. The N-methyl group (red path) physically prevents the derivative from entering the binding pocket designed for the non-methylated reference.[1]

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubChem. (2024). Benzeneacetic acid, α-methyl- (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • Gioia, C., et al. (2017).[3] N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2005). EP07: Interference Testing in Clinical Chemistry. (Referenced for general interference protocols).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N-Cbz-α-(methylamino)-benzeneacetic Acid

[1][2] Executive Summary & Immediate Classification N-Cbz-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-N-methyl-phenylglycine ) is a protected amino acid derivative commonly used in solid-phase peptide synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Classification

N-Cbz-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-N-methyl-phenylglycine ) is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS).[][2] While not classified as an acutely toxic P-listed substance by the EPA, it is an organic chemical intermediate that requires segregation from general refuse and aqueous waste streams.[][2]

Disposal Directive:

  • Primary Classification: Non-Halogenated Organic Waste.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[]

  • Drain Disposal: STRICTLY PROHIBITED. [][3]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile.[2] This compound features a carboxylic acid moiety and a carbobenzyloxy (Cbz) protecting group.[]

PropertyDescriptionDisposal Implication
Chemical Structure N-Cbz-N-methyl-phenylglycineContains Nitrogen; requires incineration to prevent NOx release in uncontrolled environments.[][2]
Physical State White to off-white powderMust be disposed of as Solid Hazardous Waste .[]
Acidity Weakly Acidic (Carboxylic Acid)Can lower pH of waste streams; do not mix with strong bases or cyanides.
Stability Stable under ambient conditionsCombustible. Keep away from strong oxidizers (e.g., Nitric Acid, Peroxides).[2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[]Standard PPE (Gloves, Goggles, Lab Coat) required during handling.[2]

Waste Segregation Logic

Effective disposal relies on upstream segregation. Mixing this compound with incompatible streams (like oxidizers) creates immediate safety risks.[]

Decision Matrix: Waste Stream Selection

DisposalFlow Start Waste Material: N-Cbz-N-methyl-phenylglycine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid (Solution) StateCheck->Liquid Dissolved Contam Contaminated Debris? (Gloves, Weigh Boats) Solid->Contam SolidWaste Container: Solid Organic Waste (Non-Halogenated) Contam->SolidWaste Pure Chemical DebrisWaste Container: Chemically Contaminated Solid Debris Contam->DebrisWaste Consumables SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMF, MeOH, Ethyl Acetate) SolventCheck->NonHalo No Halogens HaloWaste Container: Halogenated Organic Waste Halo->HaloWaste NonHaloWaste Container: Non-Halogenated Organic Waste NonHalo->NonHaloWaste

Figure 1: Decision tree for segregating N-Cbz-α-(methylamino)-benzeneacetic acid waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid Chemical

Use this for expired shelf-stock or excess dry reagent.[]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[] Ensure the lid has a chemically resistant liner (Teflon/PTFE).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "N-Cbz-alpha-(methylamino)-benzeneacetic acid." Avoid abbreviations like "Cbz-Phg" which may confuse waste contractors.[]

    • Constituents: 100% Organic Solid.

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for amino acid derivatives).[]

  • Transfer: Transfer the solid using a clean spatula. Do not generate dust.[4][5][6] If dust is visible, work inside a fume hood.[2]

  • Secondary Containment: Place the closed container into a secondary bin (e.g., a Nalgene tub) until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Use this for mother liquors from peptide synthesis or recrystallization.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste .[]

    • Scenario 2 (DMF/Methanol/Ethyl Acetate): Dispose in Non-Halogenated Waste .[]

  • pH Check: If the solution was part of a workup involving acids or bases, check the pH.

    • Critical Step: If pH is < 2 or > 12.5, neutralize to pH 5–9 before adding to the organic waste carboy to prevent exothermic reactions or degradation of the waste container [1].[2]

  • Quenching (If Reactive): If the mixture contains coupling reagents (e.g., DCC, EDC), allow them to quench with water/alcohol before sealing the waste container to prevent pressure buildup.[2]

Regulatory Compliance & RCRA Codes

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific molecule is not a "Listed Waste" (F, K, P, or U lists), it is regulated based on its characteristics and the "Mixture Rule."[2]

Regulatory CategoryCodeApplicability to N-Cbz-N-methyl-phenylglycine
Ignitability D001 Applicable if dissolved in flammable solvents (Flash point < 60°C).[][2]
Corrosivity D002 Applicable if in aqueous solution with pH ≤ 2 or ≥ 12.[][3]5.
Toxicity (Characteristic) D0xx Unlikely to leach heavy metals or pesticides, but testing is required to prove "Non-Hazardous."
Default Lab Status N/A Best Practice: Manage as "Hazardous Chemical Waste" regardless of exemption status to ensure "Cradle-to-Grave" liability protection [2].[]

Why not "Non-Regulated"? Although the pure solid might technically pass as non-regulated in some jurisdictions, laboratory best practices dictate treating all synthetic intermediates as hazardous.[2] This prevents environmental contamination and protects the institution from liability if the compound exhibits unknown toxicity [3].

Emergency Procedures

Spill Management:

  • Isolate: Evacuate the immediate area if a large amount of dust is airborne.

  • PPE: Wear nitrile gloves, safety glasses, and an N95 dust mask (or respirator if outside a hood).[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully.

    • Liquid: Use vermiculite or a commercial organic spill pad.

  • Clean Up: Wash the area with soap and water.[6] Place all cleanup materials into the Solid Hazardous Waste bin [4].

References

  • National Research Council. (2011).[][7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[] Hazard Communication Standard (HCS). 29 CFR 1910.1200.[][5] [Link][]

  • American Chemical Society. (2023).[] Guide to Chemical Spill Response in Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling N-Cbz-a-(methylamino)-benzeneacetic acid

Executive Safety Summary Compound Identity: N-Cbz-a-(methylamino)-benzeneacetic acid (Synonyms: N-Cbz-N-methyl-phenylglycine; N-Benzyloxycarbonyl-N-methyl-2-phenylglycine) CAS Registry Number: 146621-89-8 (R-isomer); gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: N-Cbz-a-(methylamino)-benzeneacetic acid (Synonyms: N-Cbz-N-methyl-phenylglycine; N-Benzyloxycarbonyl-N-methyl-2-phenylglycine) CAS Registry Number: 146621-89-8 (R-isomer); generic analogs vary.[1][2][3][][5] Physical State: White to off-white crystalline powder.[1][2][3][] Storage: Refrigerate (2–8°C). Moisture sensitive.[3][]

Immediate Hazard Profile: This compound is a functionalized amino acid derivative used primarily in peptide synthesis and medicinal chemistry.[1][3][] While not classified as acutely fatal, it poses significant irritation risks to mucosal membranes, skin, and eyes.[1][3][6] It acts as a sensitizer upon prolonged exposure.[3][]

GHS Classification (Derived from Analogs):

  • H315: Causes skin irritation.[1][3][][6][7]

  • H319: Causes serious eye irritation.[1][3][][6][7][8]

  • H335: May cause respiratory irritation.[1][2][3][6][7][8][9]

Risk Assessment & PPE Matrix

Scientific Rationale: The primary route of entry for this solid is inhalation of dust during weighing and dermal absorption during solution-phase synthesis.[1][2][3][] The N-Cbz group increases lipophilicity compared to the free amino acid, potentially enhancing skin absorption rates.[1][2][3][]

Personal Protective Equipment (PPE) Selection

The following matrix dictates the required gear based on operational scale.

PPE CategoryStandard Handling (< 1g)Scale-Up / Synthesis (> 1g)Technical Justification
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Double Gloving (Nitrile under Neoprene)Nitrile provides excellent resistance to the solid.[1][2][3][][5] Double gloving prevents permeation when dissolved in organic solvents (e.g., DCM, DMF).[3]
Eye Protection Safety Glasses with side shieldsChemical Goggles Fine powder can bypass standard glasses.[1][2][3][] Goggles form a seal against airborne particulates.[3][]
Respiratory N95 / FFP2 Mask (if outside hood)P100 / P3 Respirator Prevents inhalation of fine particulates that trigger H335 respiratory irritation.[1][2][3][]
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat + ApronStandard coats absorb spills; Tyvek repels chemical splashes during larger volume transfers.[1][2][3][]
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Assess Material State State Is the material Solid or in Solution? Start->State Solid Solid (Powder) State->Solid Solution Solution (Organic Solvent) State->Solution DustRisk Risk: Inhalation of Particulates Solid->DustRisk SolventRisk Risk: Dermal Absorption + Splash Solution->SolventRisk SolidPPE REQ: Nitrile Gloves + Safety Glasses + Fume Hood (or N95) DustRisk->SolidPPE SolventType Solvent Type? SolventRisk->SolventType Chlorinated DCM / Chloroform SolventType->Chlorinated Polar DMF / DMSO / MeOH SolventType->Polar DoubleGlove REQ: Double Glove (PVA/Laminate) + Chemical Goggles + Fume Hood Chlorinated->DoubleGlove StdGlove REQ: Nitrile Gloves (Double) + Safety Glasses + Fume Hood Polar->StdGlove

Figure 1: PPE Selection Logic Flowchart.[1][2][3][][5] Blue nodes indicate decision points; Green nodes indicate required equipment.[1][2][3][]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation to prevent respiratory sensitization.[1][3][]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][3][]

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.[1][3][] Static charge often causes powder to "jump" onto gloves.[3][]

  • Transfer Technique:

    • Tare the receiving vessel (flask/vial) before adding the solid.

    • Use a long-neck spatula to deposit the solid deep into the vessel, avoiding the neck walls.[1][2][3][]

    • Why? Residue on the neck ground glass joint can compromise the seal, leading to leaks during reactions.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent-soaked) to capture invisible dust.[1][3][][5]

Protocol B: Solubilization & Reaction Setup

Objective: Prevent "bumping" and exothermic splashes.[1][3][]

  • Solvent Choice: N-Cbz-N-methyl-phenylglycine is soluble in DCM, Ethyl Acetate, and Methanol.[1][2][3][] It is sparingly soluble in water.[3][][8]

  • Addition Order: Always add the solvent to the solid , not solid to solvent.[1][3]

    • Why? Adding powder to a stirring solvent can create a dust cloud that escapes the flask before wetting.[3]

  • Inert Atmosphere: While the Cbz group is stable, the alpha-amino acid moiety is prone to oxidative degradation over time.[1][2][3][] Flush the reaction vessel with Nitrogen or Argon.[3][]

Emergency Response & First Aid

Trustworthiness Check: These steps are based on standard chemical hygiene for irritant organic solids.[1][3][]

Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen.[3] Seek medical attention if coughing persists.
Skin Contact Brush off dry powder before wetting.[1][3][]Wash with soap and water for 15 mins.[3][][6][7] Do not use alcohol (increases absorption).[5]
Eye Contact Flush with water/saline for 15 mins.[1][3][][6][8][9][10]Hold eyelids open. Remove contact lenses if easy to do.[3][][6][7][8][11] Consult an ophthalmologist.
Spill (Solid) Cover with damp paper towels to prevent dust.[1][3][5]Scoop into a waste container.[3][][12] Clean area with soap/water.[3][][5][6][7][8][10]

Disposal & Waste Management

Waste Stream Classification:

  • Solid Waste: Hazardous Chemical Waste (Solid).[1][3][][5] Label as "Irritant Organic Solid."[3][]

  • Liquid Waste: Halogenated or Non-Halogenated Organic Waste (depending on solvent used).[1][3][5]

Deactivation: There is no specific "deactivation" agent required (e.g., bleach is unnecessary).[1][3][5] The compound should be incinerated by a licensed waste disposal facility.[3][] Do not dispose of down the drain.

References

  • PubChem. (n.d.).[1][3][13] Methyl phenylglycine (Related Structure Data).[3][5] National Center for Biotechnology Information.[1][3][] Retrieved from [Link][1][3][5]

Sources

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